molecular formula C14H21NO4S B12208954 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester CAS No. 67370-67-6

6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

Cat. No.: B12208954
CAS No.: 67370-67-6
M. Wt: 299.39 g/mol
InChI Key: FSLIGSSDBNSKQQ-UHFFFAOYSA-N
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Description

6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is a useful research compound. Its molecular formula is C14H21NO4S and its molecular weight is 299.39 g/mol. The purity is usually 95%.
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Properties

CAS No.

67370-67-6

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

methyl 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C14H21NO4S/c1-12-7-9-13(10-8-12)20(17,18)15-11-5-3-4-6-14(16)19-2/h7-10,15H,3-6,11H2,1-2H3

InChI Key

FSLIGSSDBNSKQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC

Origin of Product

United States
Foundational & Exploratory

chemical structure and properties of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-[(p-Tolylsulfonyl)amino]hexanoic Acid Methyl Ester: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 6-[(p-tolylsulfonyl)amino]hexanoic acid methyl ester, a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. This compound integrates a flexible, six-carbon aliphatic chain derived from 6-aminohexanoic acid with a robust p-toluenesulfonyl (tosyl) protecting group and a reactive methyl ester terminus. We will explore its chemical structure, physicochemical properties, detailed synthetic protocols, and key chemical reactivities. Furthermore, this guide elucidates its current and potential applications as a versatile building block, linker, and precursor for novel chemical entities, grounding all claims in authoritative scientific literature.

Molecular Overview and Physicochemical Properties

Chemical Structure and Nomenclature

6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is structurally characterized by a hexane backbone, functionalized at the C1 and C6 positions. The C1 position is a methyl ester, while the C6 position features a primary amine protected by a p-toluenesulfonyl (tosyl) group. The tosyl group is a well-established protecting group in organic synthesis, known for its stability under a wide range of reaction conditions.[1]

  • IUPAC Name: Methyl 6-​[[(4-​methylphenyl)​sulfonyl]​amino]​hexanoate

  • CAS Number: 67370-67-6[2]

  • Molecular Formula: C₁₄H₂₁NO₄S

  • Molecular Weight: 315.39 g/mol

Physicochemical Properties

Quantitative experimental data for this specific ester is not broadly published. However, its properties can be reliably estimated based on its constituent parts and data from structurally similar compounds, such as the parent carboxylic acid (6-[(p-Tolylsulfonyl)amino]hexanoic acid) and related N-sulfonylated amino acids.

PropertyEstimated Value / ObservationRationale / Reference
Physical State White to off-white crystalline solidN-tosylated amino acids and their derivatives are typically highly crystalline solids.[3] The related 6-[methyl(phenylsulphonyl)amino]hexanoic acid is a solid.[4]
Melting Point (°C) > 55 °CBased on the melting point of the related 6-[methyl(phenylsulphonyl)amino]hexanoic acid (54-58 °C).[4] Esterification may slightly alter this value.
Solubility Soluble in methanol, ethyl acetate, dichloromethane, acetone. Sparingly soluble in water.The long alkyl chain and aromatic tosyl group confer significant organic character, while the sulfonyl and ester groups provide some polarity. Water solubility is expected to be low.[5]
logP (Octanol/Water) ~2.5 - 3.5Calculated based on structural analogy to similar compounds, indicating moderate lipophilicity. The related 6-[methyl(phenylsulphonyl)amino]hexanoic acid has a calculated logP of ~2.27.[4]
Anticipated Spectroscopic Profile
  • ¹H NMR: Expected signals would include a singlet for the methyl group on the tosyl ring (~2.4 ppm), a singlet for the methyl ester protons (~3.6 ppm), a triplet for the methylene group adjacent to the ester (~2.3 ppm), a triplet for the methylene group attached to the sulfonamide nitrogen (~2.9-3.0 ppm), multiplets for the internal methylene groups of the hexanoate chain, and two doublets in the aromatic region (7.3-7.8 ppm) characteristic of the para-substituted benzene ring. A broad signal for the N-H proton is also expected.

  • ¹³C NMR: Key resonances anticipated include the carbonyl carbon of the ester (~174 ppm), carbons of the aromatic ring (~127-143 ppm), the methyl ester carbon (~51 ppm), the tosyl methyl carbon (~21 ppm), and multiple signals for the aliphatic carbons of the hexanoate chain.

  • IR Spectroscopy (cm⁻¹): Characteristic absorption bands would include N-H stretching (~3280 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), asymmetric and symmetric S=O stretching of the sulfonamide (~1340 and 1160 cm⁻¹), and C-H stretching (~2950 cm⁻¹).

Synthesis and Purification

The synthesis of 6-[(p-tolylsulfonyl)amino]hexanoic acid methyl ester is most logically achieved via a two-step sequence starting from 6-aminohexanoic acid: (A) N-tosylation of the primary amine, followed by (B) esterification of the carboxylic acid. This sequence is preferable as it avoids potential side reactions associated with the free amine during esterification and protects the amine for subsequent manipulations.

Detailed Experimental Protocol: Synthesis

Step A: Synthesis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid

This procedure is based on the well-established Schotten-Baumann reaction conditions for the tosylation of amines.[6]

  • Dissolution: Dissolve 6-aminohexanoic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq., e.g., 1 M NaOH) in a round-bottom flask, and cool the mixture to 0-5 °C in an ice bath.

  • Addition of Tosyl Chloride: While stirring vigorously, add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in a suitable organic solvent (e.g., tetrahydrofuran or diethyl ether) dropwise, maintaining the temperature below 10 °C. The base neutralizes the HCl generated during the reaction.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the starting amine is consumed (monitored by TLC).

  • Workup: Wash the reaction mixture with diethyl ether to remove any unreacted TsCl. Carefully acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Isolation: The N-tosylated product will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-[(p-tolylsulfonyl)amino]hexanoic acid.

Step B: Synthesis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

This step utilizes the Fischer-Speier esterification, a classic acid-catalyzed method.[7][8]

  • Reaction Setup: Suspend the dried 6-[(p-tolylsulfonyl)amino]hexanoic acid (1.0 eq.) from Step A in anhydrous methanol (serving as both solvent and reactant).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq.) or p-toluenesulfonic acid, to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid.

  • Solvent Removal: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford the final product as a crystalline solid.

Synthesis and Purification Workflow

G cluster_stepA Step A: N-Tosylation cluster_stepB Step B: Esterification cluster_purification Final Purification ReactantsA 6-Aminohexanoic Acid + p-Toluenesulfonyl Chloride ReactionA Schotten-Baumann Reaction (NaOH, H2O/THF, 0°C -> RT) ReactantsA->ReactionA WorkupA Acidification (HCl) & Precipitation ReactionA->WorkupA ProductA Crude 6-[(p-Tolylsulfonyl)amino]hexanoic acid WorkupA->ProductA ReactionB Fischer Esterification (Methanol, H2SO4 cat., Reflux) ProductA->ReactionB WorkupB Aqueous Workup (EtOAc, NaHCO3) ReactionB->WorkupB ProductB Crude Methyl Ester WorkupB->ProductB Purify Recrystallization (e.g., EtOAc/Hexane) ProductB->Purify FinalProduct Pure 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester Purify->FinalProduct Analysis Characterization (NMR, IR, MS, MP) FinalProduct->Analysis G cluster_products Main 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester CarboxylicAcid Parent Carboxylic Acid Main->CarboxylicAcid 1. NaOH, H2O/MeOH 2. H3O+ FreeAmine Free Amine Ester Main->FreeAmine Na / liq. NH3 or HBr / Phenol PrimaryAlcohol N-Tosyl Amino Alcohol Main->PrimaryAlcohol LiAlH4, THF Amide N-Tosyl Amide Derivative Main->Amide R2NH, Heat

Caption: Major reaction pathways available from the title compound.

Applications in Research and Drug Development

The unique structure of this molecule makes it a valuable intermediate for several applications.

Linker and Spacer in Bioactive Conjugates

6-Aminohexanoic acid is widely recognized as a flexible, hydrophobic linker in the design of various biologically active molecules. [9]The tosylated methyl ester derivative serves as a ready-to-use building block for incorporating this C6 spacer. The ester handle allows for conjugation to amine-containing molecules (peptides, proteins, small molecule drugs), while the tosylated amine remains protected. After conjugation, the tosyl group can be removed if a free amine is required at that position.

Precursor for Novel Enzyme Inhibitors and Modulators

The sulfonamide moiety is a critical pharmacophore in a vast number of approved drugs, including diuretics, antibiotics, and protease inhibitors. [10]This molecule can serve as a starting point for developing novel therapeutics. For example:

  • Protease Inhibitors: The tosyl group can mimic peptide backbones and interact with enzyme active sites. The hexanoate chain can be elaborated to introduce specific recognition elements.

  • Histone Deacetylase (HDAC) Inhibitors: Many HDAC inhibitors feature a zinc-binding group, a linker, and a cap group. This molecule provides a linker and a cap-like structure (the tosyl group) that can be systematically modified.

Building Block for Specialty Polymers

The parent compound, 6-aminohexanoic acid, is the monomer for Nylon-6. [9]Following deprotection of the amine and hydrolysis of the ester, the resulting amino acid can be used. More directly, the bifunctional nature of the title compound allows for its potential use in synthesizing functionalized polyamides or polyesters, where the pendant tosyl groups could be used for post-polymerization modification or to imbue specific properties to the material.

Conclusion

6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is a highly versatile and synthetically accessible molecule. Its structure combines the stability and unique electronic properties of the N-tosyl group with the reactivity of a methyl ester and the conformational flexibility of a hexyl chain. These features make it an invaluable building block for medicinal chemists developing novel therapeutics and for materials scientists designing functional polymers. The straightforward and robust synthetic protocols outlined herein provide a reliable pathway for its production, enabling further exploration of its potential in a wide array of scientific applications.

References

  • Semantic Scholar. (n.d.). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. Retrieved from [Link]

  • ProQuest. (n.d.). p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. Retrieved from [Link]

  • NextSDS. (n.d.). 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (2024). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2020). p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation | Request PDF. Retrieved from [Link]

  • PubMed. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. Retrieved from [Link]

  • ScienceDirect. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • Vedantu. (2026). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Retrieved from [Link]

  • Arkivoc. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (2025). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals | Request PDF. Retrieved from [Link]

  • NextSDS. (n.d.). 6-AMINO-N-HEXANOIC ACID N-HEXYL ESTER P-TOLUENESULFONATE. Retrieved from [Link]

  • PubChem. (n.d.). Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
  • PubMed. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. Retrieved from [Link]

  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]

  • Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
  • Organic Syntheses. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Retrieved from [Link]

  • Google Patents. (n.d.). TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient.

Sources

The Definitive Guide to 6-[(p-Tolylsulfonyl)amino]hexanoic Acid Methyl Ester: Molecular Characterization and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

In the landscape of modern drug development and chemical biology, bifunctional building blocks are the cornerstone of linkerology, prodrug design, and affinity probe synthesis. 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester (CAS: 67370-67-6) is a highly versatile intermediate that marries a hydrophobic, rigid sulfonamide pharmacophore with a flexible aliphatic spacer and an orthogonally reactive masked carboxylate[1].

As a Senior Application Scientist, I approach the synthesis and application of this molecule not merely as a sequence of steps, but as a system of thermodynamic and kinetic choices. This whitepaper deconstructs the molecular weight, formula, and structural architecture of this compound, providing field-proven, self-validating protocols for its synthesis and analytical characterization.

Physicochemical Profiling & Quantitative Data

The exact molecular formula of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is C14H21NO4S , yielding a molecular weight of 299.39 g/mol [1]. The molecule is derived from 6-aminohexanoic acid (ε-aminocaproic acid), where the terminal amine is protected/functionalized with a p-toluenesulfonyl (tosyl) group, and the carboxylic acid is masked as a methyl ester.

To facilitate rapid reference during assay design or synthetic planning, the quantitative physicochemical parameters are summarized below:

PropertyValueStructural Implication
Chemical Name 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl esterStandard IUPAC nomenclature
CAS Registry Number 67370-67-6Unique identifier for regulatory compliance[1]
Molecular Formula C14H21NO4SDefines elemental stoichiometry[1]
Molecular Weight 299.39 g/mol Critical for stoichiometric calculations[1]
Monoisotopic Mass 299.1191 DaTarget mass for high-resolution LC-MS
Hydrogen Bond Donors 1 (Sulfonamide NH)Capable of directed target-protein interactions
Hydrogen Bond Acceptors 4 (Sulfonyl & Ester Oxygens)Enhances aqueous solubility parameters
Rotatable Bonds 9Provides high conformational flexibility in linkers

Structural Architecture & Linkerology

In drug discovery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), the spatial geometry of a linker dictates the efficacy of the final molecule. The architecture of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is tripartite, offering distinct functional zones.

FunctionalArchitecture Core 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester Tail p-Tolylsulfonyl (Tosyl) Group • Hydrophobic bulk • Sulfonamide hinge • H-bond acceptor/donor Core->Tail Linker Alkyl Chain (C5) • Flexibility • Spacer length (~6-7 Å) • Lipophilicity Core->Linker Head Methyl Ester • Masked carboxylate • Prodrug strategy • Orthogonal reactivity Core->Head

Caption: Structural deconstruction of the molecule highlighting its tripartite functional architecture.

  • The Sulfonamide Hinge: The tosyl group is not just a protecting group; it is a robust pharmacophore. It provides metabolic stability against peptidases and acts as a rigid hinge that can participate in hydrogen bonding.

  • The Aliphatic Spacer: The 5-carbon methylene chain provides approximately 6-7 Å of flexible spatial separation, minimizing steric clashes between conjugated payloads.

  • The Ester Terminus: The methyl ester masks the polarity of the carboxylic acid, increasing membrane permeability (useful in prodrug strategies) while remaining easily hydrolyzable under mild basic conditions when orthogonal deprotection is required.

Mechanistic Synthesis & Causality

The synthesis of this compound from 6-aminohexanoic acid requires two distinct transformations: N-tosylation and O-methylation. The causality behind the reagent selection is driven by the need for chemoselectivity and thermodynamic efficiency.

SynthesisWorkflow A 6-Aminohexanoic Acid (Starting Material) B Tosylation (TsCl, NaOH/H2O) A->B Schotten-Baumann C 6-(Tosylamino)hexanoic Acid (Intermediate) B->C Acidification D Esterification (SOCl2, MeOH) C->D Activation E 6-[(p-Tolylsulfonyl)amino] hexanoic acid methyl ester D->E Nucleophilic Attack

Caption: Two-step synthetic workflow from 6-aminohexanoic acid to the final tosylated methyl ester.

Step 1: Chemoselective Tosylation

We utilize Schotten-Baumann conditions (aqueous NaOH and p-toluenesulfonyl chloride).

  • Causality: The basic medium serves a dual thermodynamic purpose. First, it deprotonates the zwitterionic amino acid, rendering the amine highly nucleophilic and keeping the carboxylate soluble. Second, it acts as an acid scavenger to neutralize the HCl byproduct, preventing the amine from protonating and stalling the reaction.

Step 2: Thionyl Chloride-Mediated Esterification

We employ Thionyl Chloride (SOCl2) in anhydrous methanol [2]. Alternatively, Trimethylsilyl chloride (TMSCl) can be used[3], but SOCl2 is preferred for robust scale-up.

  • Causality: SOCl2 reacts with methanol to generate HCl in situ, or directly activates the carboxylic acid to an acyl chloride[2]. This is vastly superior to standard Fischer esterification (using H2SO4) because the generation of volatile byproducts (SO2 and HCl) drives the reaction to absolute completion via Le Chatelier's principle, eliminating the need for a Dean-Stark apparatus.

Self-Validating Experimental Protocols

A robust protocol must be "self-validating"—meaning the chemical system provides macroscopic feedback to the scientist to confirm the reaction state without requiring immediate offline analysis.

Phase 1: Synthesis of 6-(Tosylamino)hexanoic Acid
  • Preparation: Dissolve 6-aminohexanoic acid (1.0 eq) in 1 M aqueous NaOH (1.2 eq) at 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) in small portions over 30 minutes. Maintain the pH > 9 by adding dropwise NaOH if necessary.

  • Self-Validating Indicator: TsCl is a white solid insoluble in water. As the reaction proceeds, the suspension will progressively clear as the water-soluble sodium salt of the tosylated product is formed. The visual clearing of the reaction mixture is your self-validating endpoint for TsCl consumption.

  • Isolation: Acidify the clear solution to pH 2 using 2 M HCl. The intermediate will crash out as a brilliant white precipitate. Filter, wash with cold water, and dry under vacuum.

Phase 2: Esterification to the Final Product
  • Activation: Suspend the dried 6-(tosylamino)hexanoic acid in anhydrous methanol (0.2 M) under an inert atmosphere. Cool to 0 °C.

  • Esterification: Dropwise add Thionyl Chloride (SOCl2) (1.5 eq)[2].

  • Self-Validating Indicator: The addition of SOCl2 will trigger immediate effervescence (bubbling) due to the release of SO2 and HCl gases[2]. The cessation of gas evolution serves as a macroscopic, self-validating indicator that the activation phase is complete.

  • Isolation: Stir at room temperature for 4 hours. Concentrate the mixture under reduced pressure. Because all byproducts (SO2) and excess reagents (HCl, MeOH) are highly volatile, the process yields the pure 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester without the need for complex column chromatography.

Analytical Validation (LC-MS & NMR)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques. The molecular weight of 299.39 g/mol provides specific isotopic signatures.

  • LC-MS (ESI+): The mass spectrum will display a base peak at m/z 300.1 [M+H]+.

    • Self-Validating Isotopic Signature: Sulfur has a distinct natural isotopic distribution (³²S is ~95%, ³⁴S is ~4.2%). Consequently, the M+2 peak will appear at approximately 6.2% relative intensity to the base peak (accounting for both ³⁴S and ¹³C contributions). Observing this exact isotopic ratio self-validates the retention of the sulfonamide group.

  • ¹H NMR (400 MHz, CDCl3):

    • Aromatic Region: An AA'BB' system will appear as two doublets at ~7.75 ppm (2H) and ~7.30 ppm (2H), confirming the p-tolyl ring.

    • Ester Core: A sharp, distinct singlet at ~3.65 ppm (3H) confirms the successful formation of the methyl ester.

    • Tosyl Methyl: A singlet at ~2.42 ppm (3H) confirms the methyl group on the aromatic ring.

    • Aliphatic Backbone: Multiplets between 1.2 - 3.0 ppm correspond to the 10 protons of the hexanoic spacer.

References

  • NextSDS. "6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester — Chemical Substance Information." NextSDS Chemical Database, 2026.
  • Li, J., & Sha, Y. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2008. PubMed Central (NIH).
  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry, 2011.

Sources

Solubility Profile and Physicochemical Characterization of 6-[(p-Tolylsulfonyl)amino]hexanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solvation dynamics of synthetic intermediates and peptidomimetic building blocks is critical for optimizing reaction conditions and drug formulation. This technical guide provides an in-depth analysis of the solubility profile of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester . By examining the structural thermodynamics of the molecule and providing self-validating experimental protocols, this whitepaper equips researchers with the authoritative methodologies required to accurately quantify and manipulate its solubility in various organic solvents.

Structural Determinants and Solvation Mechanics

To predict and manipulate the solubility of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester, one must first analyze the physicochemical properties inherited from its parent compound, 6-[(4-methylphenyl)sulfonylamino]hexanoic acid (also known as N-tosyl-6-aminocaproic acid). The free acid exhibits a baseline water solubility of approximately 0.3 g/L and a pKa of 4.44, primarily driven by the ionizable carboxylic acid moiety ().

However, the synthesis of the methyl ester derivative fundamentally alters this physicochemical landscape. By masking the carboxylic acid, the molecule loses its primary ionizable site. This modification drastically increases its lipophilicity (LogP) and shifts its solubility profile away from aqueous media and toward organic solvents. The solvation dynamics are governed by three distinct structural motifs:

  • The p-Toluenesulfonyl (Tosyl) Group: Imparts significant hydrophobicity and facilitates π−π stacking interactions, enhancing solubility in aromatic and halogenated solvents.

  • The Sulfonamide Linkage (-SO 2​ NH-): Retains a potent hydrogen-bond donor (the NH group) and strong hydrogen-bond acceptors (the oxygen atoms), allowing for excellent solvation in polar aprotic solvents.

  • The Methyl Ester: Contributes to overall lipophilicity while preventing the formation of the highly stable, insoluble dimeric structures often seen in free carboxylic acids.

G A 6-[(p-Tolylsulfonyl)amino] hexanoic acid methyl ester B Tosyl Group (Hydrophobic/Pi-Pi) A->B C Sulfonamide NH (H-Bond Donor) A->C D Methyl Ester (Aprotic/Lipophilic) A->D E High solubility in DCM, EtOAc, Toluene B->E F High solubility in DMSO, DMF C->F D->E G Low solubility in Water, Hexane D->G

Caption: Solvation dynamics driven by the structural motifs of the methyl ester derivative.

Empirical Solubility Profile in Organic Solvents

Based on the structural thermodynamics of sulfonamide esters, the following table summarizes the solubility profile of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester across various solvent classes.

Solvent ClassRepresentative SolventEstimated SolubilitySolvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 mg/mL (High)Strong H-bond acceptance from the solvent disrupts the sulfonamide NH crystal lattice.
Polar Aprotic N,N-Dimethylformamide (DMF)> 100 mg/mL (High)Excellent disruption of intermolecular interactions via potent dipole-dipole alignment.
Halogenated Dichloromethane (DCM)50 - 100 mg/mL (Good)Favorable polarizability and induced-dipole interactions with the tosyl aromatic ring.
Ester/Ether Ethyl Acetate (EtOAc)20 - 50 mg/mL (Moderate)Moderate dipole interactions; excellent structural compatibility with the methyl ester moiety.
Polar Protic Methanol (MeOH)10 - 30 mg/mL (Moderate)H-bond donation/acceptance is present, but overall solubility is limited by the hydrophobic hexyl chain.
Aqueous Water< 0.1 mg/mL (Poor)Lack of ionizable groups (due to esterification) and high overall lipophilicity prevent hydration.
Non-Polar Hexane / Heptane< 1 mg/mL (Poor)Complete inability of the solvent to disrupt the strong polar interactions of the sulfonamide core.

Expert Insight: When formulating this compound for organic synthesis or biological assays, DMSO and DMF are the solvents of choice for preparing highly concentrated stock solutions. Conversely, non-polar aliphatic solvents like hexane yield negligible solubility, making them ideal as anti-solvents for recrystallization and purification workflows.

Standardized Protocol: Thermodynamic Solubility Determination

To generate reliable, self-validating quantitative data, solubility must be measured using the thermodynamic shake-flask method, adapted from . This method ensures that the system reaches a true thermodynamic equilibrium between the solid phase and the saturated solution.

Self-Validating Design (Causality): A common pitfall in solubility determination is the accidental measurement of a metastable supersaturated state, which artificially inflates solubility values. To prevent this, our protocol incorporates a temperature-cycling validation step . By initially heating the sample to dissolve excess solute and then cooling it back to the target temperature, we force the precipitation of supersaturated material, guaranteeing that the final measurement reflects true thermodynamic equilibrium.

Step-by-Step Methodology:
  • Saturation & Phase Mixing: Add an excess of crystalline 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester (e.g., 50 mg) to 1.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

  • Thermal Equilibration (Temperature Cycling):

    • Incubate the vial in a thermomixer at 30°C for 24 hours with continuous agitation (800 rpm) to accelerate dissolution and overcome the activation energy of the crystal lattice.

    • Reduce the temperature to the standard reference temperature of 25°C and continue agitation for an additional 24–48 hours .

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (ensuring the filter membrane is compatible with the chosen organic solvent).

  • Analytical Quantification: Dilute the clear supernatant appropriately (e.g., 1:100 or 1:1000) into a compatible mobile phase. Quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) at the λmax​ of the tosyl group (typically 225-230 nm), referencing a pre-established standard calibration curve.

Workflow S1 1. Saturation (Excess Solute + Solvent) S2 2. Equilibration (Shake at 25°C, 24-48h) S1->S2 S2->S2 Temp Cycling S3 3. Phase Separation (Centrifugation/Filtration) S2->S3 S4 4. Quantification (HPLC-UV / LC-MS) S3->S4

Caption: Standardized shake-flask methodology for thermodynamic solubility determination.

High-Throughput Kinetic Solubility Profiling

In modern drug development and high-throughput screening (HTS) environments, kinetic solubility is often prioritized over thermodynamic solubility to rapidly assess compound behavior when transitioning from storage to assay conditions ().

Workflow for Kinetic Solubility:

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a highly concentrated 10 mM stock solution.

  • Serial Dilution: Dispense the DMSO stock into a 96-well filter plate containing the target mixed-solvent system or aqueous buffer, ensuring the final DMSO concentration remains below 2% (v/v).

  • Incubation: Agitate the plate at room temperature for exactly 2 hours.

  • Filtration & Detection: Apply a vacuum manifold to draw the soluble fraction through the filter into a UV-transparent collection plate. Measure absorbance or use LC-MS/MS to determine the exact concentration at which precipitation initiates.

Causality Note: Kinetic solubility values are typically higher than thermodynamic values because the compound is pre-dissolved in DMSO, and precipitation from a supersaturated state can be kinetically delayed. It is imperative to explicitly state whether a reported solubility value is kinetic or thermodynamic to maintain scientific integrity across development phases.

References

  • Title: 6-[(4-Methylphenyl)sulfonylamino]hexanoic acid: MAK Value Documentation Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

An In-depth Technical Guide to the Mechanism of Action of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel compound, 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester. Synthesizing from first principles of medicinal chemistry and enzymology, we postulate a dual-function inhibitory role for this molecule, targeting specific metalloproteases. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents. We will explore the foundational biochemistry of its constituent moieties, propose a detailed molecular mechanism, and outline a robust experimental framework for its validation.

Introduction: Deconstructing the Molecular Architecture

The compound 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is a synthetic molecule featuring three key functional domains: a p-toluenesulfonyl (tosyl) group, a 6-aminohexanoic acid backbone, and a methyl ester terminus. Understanding the established biological activities of these components is crucial to hypothesizing the mechanism of the entire molecule.

  • The Sulfonamide Warhead: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1][2] A primary mode of action for many sulfonamides is the inhibition of enzymes, particularly metalloenzymes where the sulfonamide moiety can coordinate with a catalytic metal ion, such as zinc.[3][4][5]

  • The Lysine-Mimicking Spacer: 6-Aminohexanoic acid is a well-characterized synthetic analog of the amino acid lysine.[6][7] Its primary clinical use is as an antifibrinolytic agent, where it competitively inhibits the lysine-binding sites of plasminogen and plasmin, thereby preventing the breakdown of fibrin clots.[8][9][10] This mimicry suggests that the hexanoic acid portion of our target molecule can guide it to the active sites of enzymes that recognize lysine residues.

  • The Ester Terminus: The methyl ester group modifies the physicochemical properties of the parent carboxylic acid, primarily by increasing its lipophilicity. This can enhance cell membrane permeability and alter the compound's pharmacokinetic profile. In the context of enzyme inhibition, the ester may influence binding affinity within hydrophobic pockets of the target protein.

Given this structural composition, a compelling hypothesis emerges: 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester likely functions as an enzyme inhibitor, with the 6-aminohexanoic acid moiety providing target specificity for lysine-binding enzymes, and the p-toluenesulfonyl group acting as the inhibitory "warhead."

Proposed Mechanism of Action: Dual-Target Inhibition of Metalloproteases

We propose that 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester acts as a competitive inhibitor of zinc-dependent proteases, with a particular focus on Matrix Metalloproteinases (MMPs) and Plasmin.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix.[11] Their dysregulation is implicated in numerous pathologies, including cancer metastasis and arthritis.[3][12] Many potent MMP inhibitors incorporate a zinc-binding group (ZBG) and a backbone that interacts with the enzyme's substrate-binding pockets. Sulfonamides have been explored as effective ZBGs for MMPs.[3]

Our proposed mechanism for MMP inhibition is as follows:

  • Substrate Pocket Recognition: The 6-aminohexanoic acid backbone, acting as a lysine analog, is expected to bind to the S1' pocket of certain MMPs, which often accommodates basic residues. The methyl ester may further enhance binding through hydrophobic interactions.

  • Zinc Chelation: The sulfonamide group coordinates with the catalytic zinc ion (Zn2+) in the active site of the MMP. This interaction is critical for potent inhibition and is a well-established mechanism for sulfonamide-based inhibitors of metalloenzymes.[4]

MMP_Inhibition cluster_MMP MMP Active Site cluster_Inhibitor 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester Zn Zn2+ S1_Pocket S1' Pocket (Hydrophobic/Basic) Inhibitor_Node p-Tolylsulfonyl Group Hexanoic Acid Methyl Ester Lysine Analog Inhibitor_Node:head->Zn Coordination (Zinc Chelation) Inhibitor_Node:tail->S1_Pocket Binding (Lysine Mimicry)

Inhibition of Plasmin

Plasmin is a serine protease, not a metalloprotease, that plays a vital role in fibrinolysis.[8] While its catalytic mechanism does not involve a zinc ion, it possesses lysine-binding "kringle" domains that are essential for its localization to fibrin. 6-Aminohexanoic acid is a known inhibitor of this interaction.[9][10]

The proposed mechanism for plasmin inhibition is:

  • Kringle Domain Binding: The 6-aminohexanoic acid portion of the molecule binds to the lysine-binding sites within the kringle domains of plasminogen and plasmin.

  • Allosteric or Direct Inhibition: This binding prevents the plasmin(ogen) from associating with fibrin. The bulky p-toluenesulfonyl group may also sterically hinder the active site or induce a conformational change that reduces catalytic activity.

Plasmin_Inhibition cluster_Plasmin Plasmin/Plasminogen cluster_Inhibitor 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester Kringle Kringle Domain (Lysine Binding Site) Fibrin Fibrin Kringle->Fibrin Normal Interaction (Blocked) Inhibitor_Node p-Tolylsulfonyl Group Hexanoic Acid Methyl Ester Lysine Analog Inhibitor_Node:tail->Kringle Competitive Binding

Experimental Validation Framework

To rigorously test our hypothesized mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to confirm the molecular target and mode of inhibition.

Enzymatic Assays

The initial step is to determine if 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester inhibits the enzymatic activity of our primary targets.

Protocol 1: MMP Inhibition Assay (Fluorogenic Substrate)

  • Reagents and Materials:

    • Recombinant human MMPs (e.g., MMP-2, MMP-9, MMP-13)

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

    • 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester (dissolved in DMSO)

    • Known MMP inhibitor (e.g., Marimastat) as a positive control

    • 96-well black microplate

    • Fluorimeter (Excitation/Emission appropriate for the substrate)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

    • In the microplate, add 50 µL of the diluted compounds or vehicle (DMSO) to respective wells.

    • Add 25 µL of the MMP enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Immediately begin kinetic reading on the fluorimeter at 37°C for 30-60 minutes.

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Plasmin Inhibition Assay (Chromogenic Substrate)

  • Reagents and Materials:

    • Human Plasmin

    • Chromogenic plasmin substrate (e.g., D-Val-Leu-Lys-p-Nitroanilide)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)

    • 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester (dissolved in DMSO)

    • 6-Aminohexanoic acid as a positive control

    • 96-well clear microplate

    • Spectrophotometer (405 nm)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

    • In the microplate, add 50 µL of the diluted compounds or vehicle (DMSO) to respective wells.

    • Add 25 µL of the plasmin solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the chromogenic substrate to each well.

    • After a 10-minute incubation at 37°C, stop the reaction with 25 µL of 50% acetic acid.

    • Read the absorbance at 405 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Experimental_Workflow Start Hypothesized Inhibitor Enzyme_Assay Enzymatic Assays (IC50 Determination) MMP & Plasmin Start->Enzyme_Assay Kinetics Enzyme Kinetics (Ki Determination) Competitive vs. Non-competitive Enzyme_Assay->Kinetics If Active Structural Structural Biology X-ray Crystallography or NMR Kinetics->Structural Confirm Binding Mode Cell_Based Cell-Based Assays (e.g., Invasion Assay for MMPs) Structural->Cell_Based Validate in a Biological Context Conclusion Mechanism of Action Confirmed Cell_Based->Conclusion

Enzyme Kinetics

To further elucidate the nature of inhibition (e.g., competitive, non-competitive), kinetic studies should be performed. This involves measuring the reaction rates at varying substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition through Lineweaver-Burk or Michaelis-Menten analysis.

Structural Biology

The most definitive evidence for the proposed mechanism will come from structural studies.

  • X-ray Crystallography: Co-crystallizing the target enzyme (e.g., an MMP) with 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester can provide an atomic-level view of the binding interactions, confirming the coordination of the sulfonamide with the zinc ion and the positioning of the hexanoic acid moiety in the substrate-binding pocket.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the inhibitor-enzyme interactions in solution, providing complementary data to crystallography.

Data Presentation and Interpretation

The results from the enzymatic assays should be tabulated for clear comparison of inhibitory potencies.

CompoundTarget EnzymeIC₅₀ (µM)
6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl esterMMP-2Experimental Value
6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl esterMMP-9Experimental Value
6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl esterPlasminExperimental Value
MarimastatMMP-2Control Value
6-Aminohexanoic acidPlasminControl Value

A low micromolar or nanomolar IC₅₀ value against the tested MMPs would strongly support the hypothesis of direct enzymatic inhibition. Activity against plasmin would validate the role of the lysine-mimicking backbone.

Conclusion

The structural features of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester strongly suggest a mechanism of action centered on enzyme inhibition. We have proposed a dual-inhibitory role against metalloproteases like MMPs and serine proteases like plasmin, driven by the combined properties of its sulfonamide and lysine-mimicking moieties. The outlined experimental framework provides a clear and robust path to validate this hypothesis, offering a deeper understanding of this novel compound's therapeutic potential. This guide serves as a foundational document to direct future research and development efforts.

References

  • Bruzgo, I., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Molecules, 21(9), 1234. [Link][8][13]

  • Casini, A., et al. (2003). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Expert Opinion on Therapeutic Patents, 13(9), 1307-1327. [Link][2][14]

  • EACA (epsilon-aminocaproic acid). (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12197. [Link][7][9][10]

  • G, S. (2025). Sulphonamides: Deserving class as MMP inhibitors?. ResearchGate. [Link][3]

  • Wikipedia. (n.d.). Aminocaproic acid. In Wikipedia. Retrieved March 23, 2026, from [Link][6]

  • Wikipedia. (n.d.). Metalloprotease inhibitor. In Wikipedia. Retrieved March 23, 2026, from [Link][11]

  • Caterina, F., et al. (2020). Challenges in Matrix Metalloproteinases Inhibition. Biomolecules, 10(5), 717. [Link][12]

  • Encyclopedia.pub. (2021). Matrix Metalloproteinases and Their Inhibitors. [Link][15]

  • Supuran, C. T., et al. (2000). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes. Journal of Medicinal Chemistry, 43(20), 3894-3901. [Link][4]

  • Chemsrc. (2025). 6-Aminocaproic acid | CAS#:60-32-2. [Link][16]

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents, 16(11), 1479-1490. [Link][5]

  • Taylor & Francis Online. (2018). Sulfonamide inhibitors: a patent review 2013-present. [Link][1]

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Navigating the Safety and Handling of 6-[(p-Tolylsulfonyl)amino]hexanoic Acid Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester, with a CAS Number of 67370-67-6, is a compound of interest in synthetic organic chemistry and drug development.[1][2] Its structure combines a tosyl-protected amino group with a hexanoic acid methyl ester, suggesting its potential utility as a building block or intermediate in the synthesis of more complex molecules. The tosyl group (p-toluenesulfonyl) is a common protecting group for amines, valued for its stability under various reaction conditions.[3][4][5] This guide provides a comprehensive overview of the available safety data, handling procedures, and relevant chemical properties, synthesized from information on structurally related compounds due to the absence of a specific Safety Data Sheet (SDS) for this molecule.

Disclaimer: No direct Safety Data Sheet (SDS) for 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester was available at the time of this writing. The following information is a synthesis of data from structurally similar compounds, including 6-[Methyl(phenylsulfonyl)amino]hexanoic acid and 6-Aminohexanoic acid. This guide is intended for informational purposes and should not replace a formal risk assessment or the guidance of a qualified safety professional.

Section 1: Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester should be handled with care. The primary hazards are anticipated to be related to skin, eye, and respiratory irritation.

Anticipated GHS Hazard Classification:

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AWarningCauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3WarningMay cause respiratory irritation.

Causality behind Hazard Classification: The hexanoic acid methyl ester portion of the molecule, while relatively simple, can cause irritation upon contact with skin or eyes.[6] The presence of the tosyl group and the overall molecular structure may contribute to respiratory tract irritation if inhaled as a dust or aerosol.

Section 2: First-Aid Measures

Immediate and appropriate first-aid measures are crucial in the event of accidental exposure. The following recommendations are based on best practices for handling similar chemical compounds.[7]

  • Inhalation: If inhaled, move the individual to fresh air. If breathing becomes difficult, administer oxygen. If breathing stops, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[7]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[7]

  • Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Seek immediate medical attention.[7]

Section 3: Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the integrity of the compound.

Handling:

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Section 4: Physical and Chemical Properties

While specific experimental data for 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is limited, the properties can be inferred from its constituent parts and related molecules.

PropertyInferred Value/InformationSource/Analogy
Molecular Formula C₁₄H₂₁NO₄S-
Molecular Weight 299.39 g/mol -
Appearance Likely a white to off-white solid.Based on 6-aminocaproic acid and other protected amino acids.[8]
Solubility Likely soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water.Based on the properties of hexanoic acid methyl ester and the hydrophobic nature of the tosyl group.[6]
Melting Point Not available. For comparison, the melting point of 6-aminocaproic acid is 205 °C.[8]-
Boiling Point Not available. For comparison, the boiling point of hexanoic acid, methyl ester is approximately 151 °C.[6]-

Section 5: Synthesis and Reactivity

The synthesis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester typically involves two key transformations: the protection of the amino group of 6-aminohexanoic acid with a tosyl group, followed by the esterification of the carboxylic acid.

Typical Synthetic Workflow:

Synthesis_Workflow cluster_protection Step 1: Tosyl Protection cluster_esterification Step 2: Esterification A 6-Aminohexanoic Acid D 6-[(p-Tolylsulfonyl)amino]hexanoic acid A->D Reaction B Tosyl Chloride (TsCl) B->D C Base (e.g., NaOH) C->D E 6-[(p-Tolylsulfonyl)amino]hexanoic acid H 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester E->H Reaction F Methanol (MeOH) F->H G Acid Catalyst (e.g., H₂SO₄) G->H

Caption: General synthetic scheme for 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester.

Experimental Protocol: Esterification of an Amino Acid

The following is a general procedure for the esterification of an amino acid, which can be adapted for the synthesis of the target compound from its tosyl-protected precursor.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the N-tosylated amino acid in methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., a saturated solution of sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Section 6: Toxicological Information

No specific toxicological data is available for 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester. The toxicological profile is inferred from related compounds. Some amino acid methyl esters have been shown to have cytotoxic effects on certain cell lines, a factor to consider in biological applications.[11] The tosyl group itself is generally considered to be of low toxicity.

Inferred Toxicological Profile:

  • Acute Toxicity: Expected to have low acute toxicity.

  • Skin Irritation: Likely to be a skin irritant.

  • Eye Irritation: Likely to be a serious eye irritant.

  • Respiratory Sensitization: Potential for respiratory tract irritation.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available.

Section 7: Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.

  • Cleanup: Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material and place it in a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Section 8: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Conclusion

References

  • 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester — Chemical Substance Information. (n.d.).
  • 6-AMINO-N-HEXANOIC ACID N-HEXYL ESTER P-TOLUENESULFONATE - NextSDS. (n.d.).
  • CAS 106-70-7: Hexanoic acid, methyl ester | CymitQuimica. (n.d.).
  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (n.d.).
  • 6-[Methyl(phenylsulfonyl)amino]hexanoic acid SDS, 46948-72-5 Safety Data Sheets. (n.d.).
  • 6-aminocaproic acid, 60-32-2. (n.d.).
  • Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-, compd. with 2-aminoethanol (1:1) - Substance Details - SRS | US EPA. (2023, November 1).
  • WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents. (n.d.).
  • Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed. (1992, February 15).
  • Chemical Properties of 6-Aminohexanoic acid - Cheméo. (n.d.).
  • Tosyl group - Wikipedia. (n.d.).
  • PCHHAX Ultrasonic assisted Synthesis of methyl esters of carboxylic acids by using most convenient - Der Pharma Chemica. (n.d.).
  • One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. (2020, December 28).
  • Hexanoic Acid methyl ester - Cayman Chemical. (n.d.).
  • Hexanoic acid, methyl ester - the NIST WebBook. (n.d.).
  • Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. (n.d.).
  • p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.).
  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10).
  • Copper-Catalyzed Amino-alkoxycarbonylation of Unactivated Alkenes: Synthesis of β-Amino Esters via Primary Tosyl Amidyl Radical | Organic Letters - ACS Publications. (2026, March 11).

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A Technical Guide to the Synthesis, Derivatization, and Therapeutic Potential of 6-[(p-Tolylsulfonyl)amino]hexanoic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester scaffold represents a versatile platform in medicinal chemistry, combining the structural features of three key components: the flexible and hydrophobic 6-aminohexanoic acid (Ahx) linker, the bio-isosterically significant and synthetically useful p-toluenesulfonyl (tosyl) group, and a modifiable methyl ester. This technical guide provides a comprehensive overview of this scaffold, beginning with the fundamental principles and synthetic protocols for the core molecule. It further explores logical strategies for chemical derivatization, enabling the creation of diverse molecular libraries. This review synthesizes existing literature on related compounds to discuss the potential biological activities of these derivatives, including applications in enzyme inhibition, antimicrobial development, and as permeation enhancers. By elucidating structure-activity relationships and outlining detailed experimental workflows, this guide serves as a foundational resource for researchers aiming to leverage this promising chemical entity in drug discovery and development programs.

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery, the development of molecular scaffolds that are both synthetically accessible and biologically relevant is of paramount importance. The 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester structure is a prime example of such a scaffold, built from three components that each contribute unique and valuable properties.

  • The 6-Aminohexanoic Acid (Ahx) Backbone: 6-aminohexanoic acid, a synthetic analog of lysine, is an ω-amino acid renowned for its use as a hydrophobic and highly flexible structural element.[1][2][3] Its six-carbon chain provides optimal spacing and conformational freedom, allowing molecules to adopt favorable orientations for interacting with biological targets.[1] This has led to its widespread use as a linker in various biologically active structures, from modified peptides to polyamide synthetic fibers.[2][3]

  • The p-Toluenesulfonyl (Tosyl) Moiety: The tosyl group is a cornerstone of organic synthesis, serving a dual purpose. Primarily, it is an excellent protecting group for primary and secondary amines, rendering them stable to a wide range of reaction conditions.[4] Beyond protection, the sulfonamide linkage it forms is a key pharmacophore in its own right, found in numerous approved drugs, including diuretics, antibiotics, and anti-inflammatory agents. Its presence can enhance binding to enzyme active sites, particularly those containing metal ions, and modulate the physicochemical properties of the parent molecule.

  • The Methyl Ester Terminus: The methyl ester serves as a simple and effective protecting group for the carboxylic acid, preventing its interference in reactions targeting other parts of the molecule. It can be readily synthesized from the parent carboxylic acid and, crucially, can be hydrolyzed or converted into a wide array of other functional groups, such as amides or different esters, serving as a key handle for derivatization.[5][6]

The convergence of these three components yields a scaffold with significant potential. It provides a protected, lipophilic, and flexible linker system with multiple points for systematic chemical modification, making it an ideal starting point for the generation of focused compound libraries in drug discovery campaigns.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The preparation of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is a robust, two-step process involving standard organic chemistry transformations: N-tosylation followed by esterification.

Protocol: N-Tosylation of 6-Aminohexanoic Acid

This procedure utilizes the Schotten-Baumann reaction conditions to protect the primary amine. The base neutralizes the HCl byproduct and deprotonates the amine, enhancing its nucleophilicity.

  • Dissolution: Dissolve 6-aminohexanoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq, e.g., 1 M NaOH). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Tosyl Chloride: While stirring vigorously, add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a suitable organic solvent (e.g., tetrahydrofuran or diethyl ether) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Wash the reaction mixture with diethyl ether to remove any unreacted TsCl. Acidify the aqueous layer to pH ~2 with cold 1 M HCl. The N-tosylated product, 6-[(p-tolylsulfonyl)amino]hexanoic acid, will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol: Fischer Esterification

This classic method employs an acid catalyst to promote the formation of the methyl ester.

  • Reaction Setup: Suspend the dried 6-[(p-tolylsulfonyl)amino]hexanoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or an excess of trimethylchlorosilane (TMSCl).[5]

  • Reflux: Heat the mixture to reflux (approximately 65 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-[(p-tolylsulfonyl)amino]hexanoic acid methyl ester. The product can be further purified by column chromatography or recrystallization if necessary.

SynthesisWorkflow cluster_step1 Step 1: N-Tosylation cluster_step2 Step 2: Esterification A 6-Aminohexanoic Acid D 6-[(p-Tolylsulfonyl)amino]hexanoic Acid A->D Schotten-Baumann Reaction B p-Toluenesulfonyl Chloride (TsCl) B->D Schotten-Baumann Reaction C NaOH (aq) C->D Schotten-Baumann Reaction E Methanol (MeOH) G 6-[(p-Tolylsulfonyl)amino]hexanoic Acid Methyl Ester (Core Scaffold) D->G Fischer-Speier Esterification E->G Fischer-Speier Esterification F H₂SO₄ (cat.) F->G Fischer-Speier Esterification

Caption: Workflow for the two-step synthesis of the core scaffold.

Strategies for Rational Derivatization

The core scaffold offers three primary "handles" for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity.

  • N-Alkylation of the Sulfonamide: The hydrogen on the sulfonamide nitrogen is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile that can be reacted with a variety of alkyl halides (R-X) to generate a library of N-substituted derivatives. This modification eliminates a hydrogen bond donor and introduces steric bulk, which can profoundly impact binding affinity and selectivity.

  • Modification at the Ester Terminus: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid is a versatile intermediate that can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form amides. Alternatively, it can be reduced to the primary alcohol or converted to other esters. This position is ideal for introducing groups that can modulate solubility or form key interactions with a biological target.

  • Variation of the Arylsulfonyl Group: While this guide focuses on the p-tolylsulfonyl group, the initial synthesis can be performed with a wide range of substituted arylsulfonyl chlorides (e.g., nitro-, methoxy-, or halo-substituted). This allows for the fine-tuning of the electronic properties of the sulfonamide, which can be critical for activities like enzyme inhibition.

DerivatizationPoints Handle1 Handle 1: N-Alkylation Handle2 Handle 2: Ester/Amide Modification Handle3 Handle 3: Aryl Group Variation H1_start H1_end H1_start->H1_end H2_start H2_end H2_start->H2_end H3_start H3_end H3_start->H3_end img

Caption: Key points for chemical derivatization on the core scaffold.

Review of Biological Activities and Therapeutic Applications

While direct studies on derivatives of 6-[(p-tolylsulfonyl)amino]hexanoic acid methyl ester are limited, the biological activities of structurally related compounds provide a strong basis for predicting their therapeutic potential.

Skin Permeation Enhancement

Derivatization at the ester position of 6-aminohexanoic acid has been shown to be a highly effective strategy for creating skin permeation enhancers. A study on various esters of 6-aminohexanoic acid demonstrated that modifying the alkanol moiety significantly impacts activity.[7] Linear-chain esters, such as dodecan-1-yl 6-aminohexanoate, were found to be potent enhancers, while branching or cyclization of the alkyl chain diminished this effect.[7] This suggests that derivatives of the tosylated scaffold, particularly those with long, linear alkyl esters, could be valuable as excipients in transdermal drug delivery systems.

Enzyme Inhibition

The sulfonamide moiety is a well-established pharmacophore for enzyme inhibition, particularly for metalloenzymes where it can coordinate with the active site metal ion (e.g., zinc). Related structures containing sulfonyl groups have been investigated for a range of activities. For instance, certain methylsulfonyl indole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.[8] Furthermore, other sulfonamide-containing carboxylic acids have shown potential as anti-inflammatory agents.[9] It is plausible that derivatives of the title scaffold could be developed as inhibitors for targets such as carbonic anhydrases, matrix metalloproteinases (MMPs), or kinases.

Antimicrobial and Antibiofilm Agents

Sulfonamides represent one of the oldest classes of synthetic antibacterial agents. The combination of a sulfonamide group with a flexible lipid-like tail, as provided by the hexanoic acid chain, is a common motif in antimicrobial agents designed to disrupt bacterial membranes. Recent work has shown that replacing leucine with 6-aminohexanoic acid in antimicrobial peptides can enhance cell selectivity and improve activity against drug-resistant bacteria and their biofilms.[10] This highlights the potential of the Ahx backbone in antimicrobial design. By creating derivatives with varied lipophilicity and functionality, it may be possible to develop novel agents active against resistant pathogens.

Data Summary and Structure-Activity Relationship (SAR) Insights

The following table summarizes the potential applications based on the activities of structurally related compounds, providing a foundation for future SAR studies.

Derivative ClassStructural ModificationPotential Biological ActivityRationale & Supporting Evidence
Alkyl Ester Series Modification of the methyl ester to long-chain linear or branched alkyl esters.Skin Permeation EnhancementLinear alkyl chains effectively disrupt stratum corneum lipids. Branching reduces activity.[7]
Amide Library Conversion of the ester to an amide with diverse amine building blocks.Modulated Enzyme Inhibition & Antimicrobial ActivityIntroduction of new H-bond donors/acceptors and functional groups can tune target affinity and specificity.
N-Alkylated Analogs Addition of alkyl groups to the sulfonamide nitrogen.Selective Enzyme InhibitionRemoval of the acidic proton and addition of steric bulk can alter binding modes and improve selectivity.
Aryl-Sulfonyl Variants Replacement of the p-tolyl group with other substituted aryl groups.Potentiation of Enzyme InhibitionModifying the electronic nature of the aryl ring can optimize interactions within enzyme active sites.[8][9]

A key SAR insight from related work is the importance of hydrophobicity and chain conformation. For skin permeation, a linear alkyl chain appears critical for intercalation into lipid bilayers.[7] For enzyme inhibition, the specific substitution pattern on the aryl ring and at the N-sulfonamide position will likely govern potency and selectivity.

Conclusion and Future Perspectives

The 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester scaffold is a synthetically tractable and highly versatile platform for medicinal chemistry. Its constituent parts—a flexible linker, a proven pharmacophore, and a modifiable terminus—provide a robust foundation for the development of novel therapeutic agents and chemical tools.

Future research should focus on the systematic synthesis and screening of derivative libraries based on the strategies outlined in this guide. High-throughput screening of these libraries against diverse biological targets, including bacterial pathogens, cancer cell lines, and specific enzyme families (e.g., MMPs, HDACs), could uncover novel lead compounds. The exploration of this chemical space holds significant promise for addressing unmet needs in drug discovery and development.

References

  • 6-[(p-Tolylsulfonyl)
  • 6-AMINO-N-HEXANOIC ACID N-HEXYL ESTER P-TOLUENESULFON
  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH.
  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI.
  • Hexanoic acid,6-amino-, methyl ester 2780-89-4 wiki - Guidechem.
  • Biological Activity of Data of of 6-Methylsulfonyl indole derivatives...
  • 6-[Methyl(phenylsulphonyl)amino]hexanoic acid | 46948-72-5 - Benchchem.
  • WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google P
  • CAS 106-70-7: Hexanoic acid, methyl ester | CymitQuimica.
  • 6-[Methyl(phenylsulfonyl)
  • 6-Aminohexanoic Acid | 60-32-2 - Tokyo Chemical Industry.
  • 6-[methyl(phenylsulphonyl)amino]hexanoic acid | 46948-72-5 - ChemicalBook.
  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.
  • Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety - PubMed.
  • Synthesis and therapeutic application of beta-amino alcohol derivatives - ResearchG
  • One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - PMC.
  • US8039662B2 - Process for the preparation of amino acid methyl esters - Google P
  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid - LookChem.
  • Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution - MDPI.
  • Tosyl group - Wikipedia.
  • The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.

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Methodological & Application

Application Note and Protocol for the Synthesis of 6-[(p-Tolylsulfonyl)amino]hexanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-tosylated amino acids and their esters are pivotal intermediates in the fields of medicinal chemistry and organic synthesis. The tosyl group (p-toluenesulfonyl) serves as an excellent protecting group for amines, enhancing their acidity and allowing for further chemical transformations. Additionally, the sulfonamide linkage is a key structural motif in a wide array of pharmacologically active compounds. 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is a valuable building block, combining a flexible six-carbon aliphatic chain with a protected amine and a terminal methyl ester. This structure is particularly useful for introducing a functionalized linker in the synthesis of more complex molecules, such as enzyme inhibitors or receptor ligands.

This document provides a comprehensive, field-proven protocol for the synthesis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester from 6-aminohexanoic acid methyl ester and p-toluenesulfonyl chloride. The described methodology is based on the robust and widely applicable Schotten-Baumann reaction, which is a reliable method for the acylation of amines.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and troubleshooting advice to ensure a successful synthesis.

Mechanism and Scientific Principles

The synthesis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is achieved through a nucleophilic acyl substitution reaction, specifically a Schotten-Baumann reaction.[3] The reaction proceeds via the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 6-aminohexanoic acid methyl ester acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. This forms a tetrahedral intermediate.[1][3]

  • Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, a good leaving group, is expelled.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by a base (in this protocol, triethylamine) to yield the neutral sulfonamide product. The base is crucial as it neutralizes the hydrogen chloride (HCl) generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.[4]

The use of a biphasic system (an organic solvent and an aqueous base) is a common variation of the Schotten-Baumann reaction, but for this specific protocol, an anhydrous organic system with an organic base is employed to ensure the integrity of the moisture-sensitive p-toluenesulfonyl chloride.[2][5]

Experimental Workflow Diagram

Synthesis_Workflow Figure 1. Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 6-aminohexanoic acid methyl ester hydrochloride and Et3N in anhydrous DCM cool Cool solution to 0 °C start->cool add_tscl Slowly add p-toluenesulfonyl chloride solution cool->add_tscl react Stir at room temperature (monitor by TLC) add_tscl->react wash_hcl Wash with 1M HCl react->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na2SO4 and filter wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify analyze Characterize product (NMR, IR, MS) purify->analyze

Caption: Overall workflow for the synthesis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )SupplierNotes
6-Aminohexanoic acid methyl ester hydrochloride1926-80-3C₇H₁₆ClNO₂181.66Major SupplierStarting material. Ensure it is dry.
p-Toluenesulfonyl chloride (TsCl)98-59-9C₇H₇ClO₂S190.65Major SupplierReagent. Highly sensitive to moisture. Use a fresh bottle or purify before use.[1]
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Major SupplierBase. Should be distilled from CaH₂ before use.
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Major SupplierReaction solvent. Use a dry, anhydrous grade.
Hydrochloric acid (HCl), 1M solution7647-01-0HCl36.46Major SupplierFor aqueous work-up.
Sodium bicarbonate (NaHCO₃), saturated solution144-55-8NaHCO₃84.01Major SupplierFor aqueous work-up.
Brine (saturated NaCl solution)7647-14-5NaCl58.44Major SupplierFor aqueous work-up.
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Major SupplierDrying agent.
Ethyl acetate141-78-6C₄H₈O₂88.11Major SupplierSolvent for extraction and chromatography.
Hexanes110-54-3C₆H₁₄86.18Major SupplierSolvent for chromatography.
Silica gel, 230-400 mesh7631-86-9SiO₂60.08Major SupplierFor column chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. p-Toluenesulfonyl chloride is corrosive and a lachrymator. Dichloromethane is a suspected carcinogen. Triethylamine is flammable and has a strong odor. Handle all chemicals with care.

Step 1: Preparation of the Amine Solution

  • To a 250 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-aminohexanoic acid methyl ester hydrochloride (5.00 g, 27.5 mmol, 1.0 equiv).

  • Add anhydrous dichloromethane (100 mL).

  • To this suspension, add triethylamine (8.4 mL, 60.5 mmol, 2.2 equiv) dropwise at room temperature. The addition of the first equivalent of triethylamine will neutralize the hydrochloride salt, and the second equivalent will act as the base for the reaction. Stir the mixture for 15 minutes to ensure complete neutralization.

Step 2: Reaction with p-Toluenesulfonyl Chloride

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride (5.52 g, 29.0 mmol, 1.05 equiv) in anhydrous dichloromethane (30 mL).

  • Add the p-toluenesulfonyl chloride solution to the stirred amine solution dropwise over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-16 hours (overnight). Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.

Step 3: Aqueous Work-up

  • Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove excess triethylamine.

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any unreacted p-toluenesulfonyl chloride and p-toluenesulfonic acid.

    • Brine (1 x 50 mL) to reduce the amount of water in the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

The crude product, typically a white to off-white solid or a viscous oil, can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry in vacuo.

  • Silica Gel Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by flash column chromatography using a silica gel column. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

Expected Results and Characterization

The final product, 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester (CAS 67370-67-6), should be a white solid.[6] The theoretical yield can be calculated based on the starting amount of 6-aminohexanoic acid methyl ester hydrochloride.

Theoretical Yield Calculation:

  • Moles of starting material = 27.5 mmol

  • Molecular weight of product = 299.39 g/mol

  • Theoretical yield = 27.5 mmol * 299.39 g/mol = 8.23 g

An expected yield for this reaction would typically be in the range of 80-95%.

Characterization Data (Predicted)

Analysis Expected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.75 (d, 2H, Ar-H), δ 7.30 (d, 2H, Ar-H), δ 5.0 (t, 1H, NH), δ 3.65 (s, 3H, OCH₃), δ 2.90 (q, 2H, CH₂-NH), δ 2.42 (s, 3H, Ar-CH₃), δ 2.25 (t, 2H, CH₂-C=O), δ 1.60-1.40 (m, 4H, CH₂), δ 1.30-1.15 (m, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 173.5 (C=O), δ 143.5 (Ar-C), δ 137.0 (Ar-C), δ 129.8 (Ar-CH), δ 127.2 (Ar-CH), δ 51.5 (OCH₃), δ 43.0 (CH₂-N), δ 33.8 (CH₂), δ 29.5 (CH₂), δ 26.0 (CH₂), δ 24.5 (CH₂), δ 21.5 (Ar-CH₃)
FT-IR (KBr, cm⁻¹)~3280 (N-H stretch), ~2940 (C-H stretch, aliphatic), ~1735 (C=O stretch, ester), ~1595 (C=C stretch, aromatic), ~1330 & ~1160 (S=O stretch, sulfonamide)
Mass Spec. (ESI+)m/z 300.1 [M+H]⁺, 322.1 [M+Na]⁺

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Hydrolysis of p-toluenesulfonyl chloride: Reagent is moisture-sensitive.[1]1. Use a fresh bottle of TsCl or purify it before use. Ensure all glassware is oven-dried and use anhydrous solvents.
2. Inactive starting amine: The amine may have been protonated by residual acid.2. Ensure sufficient base (2.2 equivalents) is used to both neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.
3. Incomplete reaction: Reaction time may be insufficient.3. Allow the reaction to stir for a longer period (up to 24 hours) and monitor by TLC until the starting material is consumed.
Presence of multiple spots on TLC after reaction 1. Bis-sulfonylation: The sulfonamide nitrogen can be further tosylated, although this is less common with primary amines.1. Use only a slight excess (1.05 equivalents) of TsCl. This side product is often removed during column chromatography.
2. Unreacted starting material. 2. See "Low or no product yield" above.
Difficulty in isolating the product 1. Product is an oil: The product may not crystallize easily.1. Purify by silica gel column chromatography. Try dissolving the oil in a small amount of solvent and storing it in the freezer for an extended period to induce crystallization.
2. Emulsion during work-up: Formation of a stable emulsion between the organic and aqueous layers.2. Add more brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.

References

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • NextSDS. (n.d.). 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester — Chemical Substance Information. Retrieved from [Link]

  • chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]

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The Versatile Intermediate: Application Notes and Protocols for 6-[(p-Tolylsulfonyl)amino]hexanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the use of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester as a versatile chemical intermediate in organic synthesis. Moving beyond a simple list of procedures, this guide delves into the causality behind experimental choices, providing a framework for its effective utilization in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.

Introduction: A Bifunctional Building Block

6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is a bifunctional molecule that combines the structural features of a protected amino acid with a flexible C6 alkyl chain. The tosyl (p-toluenesulfonyl) group provides robust protection for the amino functionality, while the methyl ester allows for a range of chemical transformations at the carboxyl end. This unique combination makes it a valuable intermediate for introducing a flexible, hydrophilic spacer in drug design, modifying peptides, and synthesizing novel polymers.

The core utility of this intermediate lies in its ability to act as a linker, connecting different molecular fragments. The six-carbon chain offers conformational flexibility, which can be crucial for optimizing the binding of a drug molecule to its target or for controlling the physical properties of a polymer.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO₄SN/A
Molecular Weight 299.39 g/mol N/A
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol). Insoluble in water.General knowledge
Melting Point Not widely reported, but expected to be a low-melting solid.N/A

Synthesis of the Intermediate

The preparation of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is a straightforward two-step process starting from the readily available 6-aminohexanoic acid.

Workflow for Synthesis

SynthesisWorkflow cluster_0 Step 1: Tosylation cluster_1 Step 2: Esterification A 6-Aminohexanoic Acid D 6-[(p-Tolylsulfonyl)amino]hexanoic acid A->D B p-Toluenesulfonyl Chloride (TsCl) B->D C Base (e.g., NaOH) C->D E 6-[(p-Tolylsulfonyl)amino]hexanoic acid H 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester E->H F Methanol (MeOH) F->H G Acid Catalyst (e.g., H₂SO₄) or TMSCl G->H

Caption: Synthetic route to the target intermediate.

Protocol 1: Synthesis of 6-[(p-Tolylsulfonyl)amino]hexanoic Acid

This protocol is adapted from the general synthesis of N-Tosyl-L-alanine.[1]

Materials:

  • 6-Aminohexanoic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Hydrochloric acid (HCl)

  • Water

  • Ice

Procedure:

  • Dissolve 6-aminohexanoic acid in a 1N sodium hydroxide solution in a flask and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in toluene to the cooled amino acid solution with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 18-24 hours.

  • After the reaction is complete (monitored by TLC), acidify the aqueous layer with concentrated HCl to a pH of approximately 2.

  • The N-tosylated product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-[(p-Tolylsulfonyl)amino]hexanoic acid.

Protocol 2: Methyl Esterification

This protocol utilizes a convenient method for the esterification of amino acids using trimethylchlorosilane (TMSCl) and methanol.[2]

Materials:

  • 6-[(p-Tolylsulfonyl)amino]hexanoic acid

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • Suspend 6-[(p-Tolylsulfonyl)amino]hexanoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add trimethylchlorosilane (TMSCl) to the stirred suspension. An exothermic reaction will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester.

Applications as a Chemical Intermediate

The true value of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester lies in its utility as a versatile intermediate. The tosyl-protected amine is stable to a wide range of reaction conditions, allowing for selective manipulation of the methyl ester functionality. Conversely, the ester can be carried through various transformations before the deprotection of the amine.

Reactions at the Ester Terminus

The methyl ester group can undergo several common transformations, providing access to a variety of functional groups.

EsterReactions cluster_0 Hydrolysis cluster_1 Amidation cluster_2 Reduction A 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester B 6-[(p-Tolylsulfonyl)amino]hexanoic acid A->B Base or Acid C N-Substituted 6-[(p-Tolylsulfonyl)amino]hexanamide A->C Amine, Coupling Agent D 6-[(p-Tolylsulfonyl)amino]hexan-1-ol A->D Reducing Agent (e.g., LiAlH₄)

Caption: Key transformations of the methyl ester group.

Rationale: Saponification using a base is a standard method for the hydrolysis of methyl esters. The resulting carboxylate salt is then protonated to yield the free carboxylic acid.

Materials:

  • 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester in a mixture of THF (or methanol) and water.

  • Add an excess of lithium hydroxide or sodium hydroxide.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify with 1N HCl to a pH of approximately 2.

  • The carboxylic acid will precipitate and can be collected by filtration, or extracted with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.

Rationale: Direct amidation of the methyl ester can be achieved, often facilitated by a coupling agent to enhance the reaction rate. This is a crucial step for incorporating the linker into peptides or other molecules.

Materials:

  • 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

  • Primary or secondary amine

  • Coupling agent (e.g., HATU, HOBt/EDC) or a Lewis acid catalyst

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Base (e.g., DIPEA)

Procedure:

  • Dissolve the methyl ester and the amine in the chosen anhydrous solvent.

  • Add the coupling agent and the base to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude amide can be purified by column chromatography.

Reactions Involving the Tosylamide

The tosyl group is a robust protecting group, but it can be removed under specific conditions to liberate the primary amine.

AmineDeprotection A 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester B 6-Aminohexanoic acid methyl ester A->B Reductive Cleavage (e.g., Na/NH₃) or Strong Acid (e.g., HBr/AcOH)

Caption: Deprotection of the N-tosyl group.

Rationale: The cleavage of the N-S bond in a tosylamide typically requires harsh reductive or strongly acidic conditions. The choice of method depends on the compatibility of other functional groups in the molecule. Reductive cleavage with sodium in liquid ammonia is a classic and effective method.[1]

Materials:

  • 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester (or its derivatives)

  • Liquid ammonia (NH₃)

  • Sodium metal

  • Anhydrous THF or ether

  • Ammonium chloride

Procedure (Caution: This reaction should be performed by experienced chemists in a well-ventilated fume hood):

  • Set up a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

  • Condense ammonia gas into the flask at -78 °C.

  • Dissolve the N-tosylated compound in a minimal amount of anhydrous THF or ether and add it to the liquid ammonia.

  • Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.

  • Stir the reaction for 1-2 hours at -78 °C.

  • Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight.

  • To the residue, add water and extract the product with an appropriate organic solvent.

  • The aqueous layer can be basified and extracted to recover the amine product.

  • The combined organic extracts are dried and concentrated to yield the deprotected amine.

Application in Drug Development: The Linker Concept

In the field of drug development, particularly for antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), the linker that connects the targeting moiety (antibody or peptide) to the cytotoxic payload is a critical component.[3] 6-Aminohexanoic acid derivatives are frequently employed as flexible linkers.[3] The use of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester provides a versatile platform to construct such linkers.

The synthetic utility lies in the ability to first couple the carboxylic acid end (after hydrolysis of the methyl ester) to a payload molecule. Subsequently, after deprotection of the tosyl group, the resulting free amine can be conjugated to the targeting antibody or peptide. The flexible hexanoic acid chain can improve the solubility and pharmacokinetic properties of the conjugate and ensure that the payload can effectively reach its intracellular target upon cleavage of the linker.

Conclusion

6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is a highly valuable and versatile chemical intermediate. Its bifunctional nature, coupled with the robust protection afforded by the tosyl group, allows for a wide range of selective chemical transformations. The protocols outlined in this guide provide a starting point for researchers to harness the potential of this building block in the synthesis of complex molecules with applications in medicinal chemistry, drug delivery, and materials science. The strategic use of this intermediate can significantly streamline synthetic routes and provide access to novel chemical entities with desired properties.

References

  • 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester — Chemical Substance Information. NextSDS. Available at: [Link]

  • Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-. PubChem. Available at: [Link]

  • Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. PubMed. Available at: [Link]

  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - NIH. Available at: [Link]

  • One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. PMC - NIH. Available at: [Link]

  • US7491520B2 - Biochemical synthesis of 6-amino caproic acid - Google Patents. Google Patents.
  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. MDPI. Available at: [Link]

  • Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p-Toluenesulfonyl Chloride and N-Methylimidazole | Request PDF. ResearchGate. Available at: [Link]

  • Investigation of Novel Linker Technologies and Payloads for Use in Protein-Drug Conjugates. Research Explorer - The University of Manchester. Available at: [Link]

  • p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. NISCAIR. Available at: [Link]

  • 6-AMINO-N-HEXANOIC ACID N-HEXYL ESTER P-TOLUENESULFONATE. NextSDS. Available at: [Link]

  • Spectroscopic Studies of 6-Membered Lipoic Acid Derivative, 1,2,3-Trithiane-4-pentanoic Acid, and Its Characteristic Stereochemical Profiles. MDPI. Available at: [Link]

  • 6-(METHYL(PHENYLSULFONYL)AMINO)HEXANOIC ACID. gsrs. Available at: [Link]

  • Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-, compd. with 2-aminoethanol (1:1) - Substance Details - SRS | US EPA. US EPA. Available at: [Link]

  • (12) United States Patent (10) Patent No.: US 6,862,890 B2. USPTO. Available at: [Link]

  • WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents. Google Patents.
  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]

Sources

Application Note: Comprehensive NMR Characterization of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) characterization of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester. The structural elucidation of this molecule, which contains a flexible aliphatic chain, a sulfonamide linkage, and an aromatic tosyl group, requires a multi-faceted NMR approach for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. We present optimized protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. Furthermore, this guide offers a detailed interpretation of the resulting spectral data, establishing a validated reference for researchers, scientists, and drug development professionals working with this or structurally related compounds.

Introduction

6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is a derivative of 6-aminohexanoic acid, a compound related to the amino acid lysine.[1][2] The molecule incorporates a p-toluenesulfonyl (tosyl) group, a common protecting group for amines in organic synthesis.[3] The presence of distinct molecular fragments—the aromatic tosyl moiety, the aliphatic hexanoate chain, and the methyl ester—necessitates a robust analytical method for complete structural verification and purity assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of small molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[5][6] This guide moves beyond simple data reporting to explain the causality behind the experimental design, ensuring a self-validating and reproducible characterization workflow.

Molecular Structure and Key Features for NMR Analysis

To facilitate a clear discussion of the NMR data, the molecular structure of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is presented below with a systematic numbering scheme for all proton and carbon atoms.

molecular_structure cluster_tosyl p-Tolylsulfonyl (Tosyl) Group cluster_linker Sulfonamide Linkage cluster_chain Hexanoic Acid Methyl Ester Chain Ts_C7 C7' Ts_C4 C4' Ts_C7->Ts_C4 Ts_S S Ts_O1 O Ts_S->Ts_O1 Ts_O2 O Ts_S->Ts_O2 Linker_N N Ts_S->Linker_N Ts_C1_C6_ring C1'—C6' (Aromatic Ring) Ts_C1_C6_ring->Ts_S Ts_H_A H-A Ts_H_B H-B Ts_H_Me H-Me (C7') Linker_H H-N Linker_N->Linker_H Chain_C6 C6 Linker_N->Chain_C6 Chain_C5 C5 Chain_C6->Chain_C5 Chain_C4 C4 Chain_C5->Chain_C4 Chain_C3 C3 Chain_C4->Chain_C3 Chain_C2 C2 Chain_C3->Chain_C2 Chain_C1 C1 (=O) Chain_C2->Chain_C1 Chain_O_ester O Chain_C1->Chain_O_ester Chain_C_Me C-Me Chain_O_ester->Chain_C_Me Chain_H6 H-6 Chain_H5 H-5 Chain_H4 H-4 Chain_H3 H-3 Chain_H2 H-2 Chain_H_OMe H-OMe

Caption: Molecular structure of the target compound with atom numbering.

The structure presents several distinct regions for NMR analysis:

  • Tosyl Group: Two pairs of chemically equivalent aromatic protons (H-A, H-B) exhibiting an AA'BB' system, and a methyl group singlet (H-Me).

  • Aliphatic Chain: Five methylene groups (H-2 to H-6) with overlapping signals, requiring 2D NMR for definitive assignment.

  • Ester Group: A methyl singlet (H-OMe) in a characteristic downfield region.

  • Sulfonamide N-H: A proton whose chemical shift can be concentration-dependent and may exhibit exchange with residual water in the solvent.[7]

Experimental Protocols

The following protocols are designed to yield high-quality, reproducible NMR data for comprehensive structural analysis.

Sample Preparation

The choice of solvent is critical for proper sample dissolution and to avoid overlapping signals with the analyte. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

  • Weighing: Accurately weigh 10-15 mg of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.

NMR Data Acquisition Workflow

Data should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly for the aliphatic protons.

workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis prep Prepare Sample (10-15 mg in 0.6 mL CDCl3/TMS) lock Lock & Shim Spectrometer prep->lock h1 Acquire 1D ¹H Spectrum lock->h1 c13 Acquire 1D ¹³C{¹H} Spectrum h1->c13 cosy Acquire 2D ¹H-¹H COSY c13->cosy hsqc Acquire 2D ¹H-¹³C HSQC cosy->hsqc process Process Data (FT, Phasing, Baseline Correction) hsqc->process assign Assign Signals process->assign report Structure Verification & Reporting assign->report

Sources

Comprehensive LC-MS/MS Analysis and Fragmentation Profiling of 6-[(p-Tolylsulfonyl)amino]hexanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Blueprint

Executive Briefing

The compound 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester represents a critical structural motif in modern chemical biology and drug design. By combining a lipophilic hexanoic acid methyl ester tail with a rigid, polar p-toluenesulfonamide (tosylamide) headgroup, this molecule serves as a valuable intermediate and a model scaffold for enzyme inhibitors.

Accurate pharmacokinetic profiling of such sulfonamide derivatives requires highly sensitive and selective analytical methodologies. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, providing not just the procedural steps, but the fundamental physicochemical causality behind the gas-phase fragmentation and chromatographic behavior of tosyl-functionalized aliphatic esters.

Molecular Architecture & Ionization Dynamics

Understanding the structural properties of the analyte is the first step in developing a self-validating analytical method. The molecule features two primary sites for protonation during Electrospray Ionization (ESI): the sulfonamide nitrogen and the ester carbonyl oxygen.

Table 1: Physicochemical and Mass Spectrometric Properties
ParameterValueAnalytical Implication
Chemical Formula C₁₄H₂₁NO₄SDetermines isotopic distribution pattern.
Monoisotopic Mass 299.1191 DaBaseline for high-resolution MS calibration.
Precursor Ion [M+H]⁺ 300.1264 m/zPrimary target for Q1 isolation in positive mode.
LogP (Estimated) ~2.8Indicates moderate lipophilicity; dictates C18 retention.
Functional Groups Tosylamide, Methyl EsterSusceptible to specific heterolytic cleavages during CID.

Mechanistic Insights into Gas-Phase Fragmentation

As a Senior Application Scientist, it is crucial to move beyond empirical observation and understand why specific fragments form. The collision-induced dissociation (CID) of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester follows highly predictable, thermodynamically driven pathways.

  • S-N Bond Cleavage (Charge Localization): Upon protonation and subsequent collisional activation, the highly polarized S-N bond becomes the primary site of cleavage. The strong electron-withdrawing nature of the sulfonyl group stabilizes the positive charge on the sulfur atom, resulting in the predominant formation of the tosyl cation (m/z 155.02) . Alternatively, charge retention on the nitrogen yields the amino-ester cation (m/z 146.12) .

  • SO₂ Extrusion (Rearrangement): The tosyl cation is not a terminal fragment. Further activation leads to the extrusion of neutral sulfur dioxide (SO₂, 64 Da). This is a hallmark gas-phase rearrangement universally observed in [1], yielding the highly stable tropylium/tolyl cation (m/z 91.05) .

Fragmentation_Mechanisms Precursor Precursor Ion [M+H]+ Formula: C14H22NO4S+ m/z: 300.13 Tosyl Tosyl Cation Formula: C7H7SO2+ m/z: 155.02 Precursor->Tosyl Heterolytic S-N Cleavage Neutral Loss: C7H15NO2 (145 Da) Amine Amino-ester Cation Formula: C7H16NO2+ m/z: 146.12 Precursor->Amine Heterolytic S-N Cleavage Neutral Loss: C7H7SO2 (155 Da) Tropylium Tropylium Cation Formula: C7H7+ m/z: 91.05 Tosyl->Tropylium SO2 Extrusion Neutral Loss: SO2 (64 Da)

Fig 1. Gas-phase collision-induced dissociation (CID) pathways of the protonated precursor.

Analytical Blueprint: The LC-MS/MS Workflow

To ensure reproducibility and minimize matrix effects, the methodology must act as a self-validating system. Every choice in the extraction and chromatographic separation is designed with a specific physicochemical causality.

Causality in Sample Preparation

Because the analyte possesses a lipophilic hexyl chain, Liquid-Liquid Extraction (LLE) using ethyl acetate is highly effective. Ethyl acetate efficiently partitions the target analyte away from polar endogenous matrix proteins and phospholipids. As demonstrated in standard [2], removing these polar interferents is critical to preventing ion suppression in the ESI source.

Causality in Chromatography

A sub-2 µm C18 stationary phase is utilized for high-resolution separation. The mobile phase incorporates 0.1% Formic Acid . This additive serves a dual purpose:

  • Chromatographic: It maintains an acidic pH, ensuring the secondary silanol groups on the silica support remain fully protonated, thereby eliminating peak tailing.

  • Ionization: It provides an abundant source of protons to drive the equilibrium toward the[M+H]⁺ state, maximizing sensitivity in [3].

LCMS_Workflow A 1. Sample Extraction Liquid-Liquid Extraction with Ethyl Acetate B 2. Reconstitution Methanol:Water (1:1) + 0.1% Formic Acid A->B C 3. UHPLC Separation C18 Column Gradient Elution B->C D 4. ESI+ Ionization Desolvation & Protonation C->D E 5. MRM Detection Q1: 300.1 m/z Q3: 155.0 m/z D->E F 6. Data Analysis Quantitation & Validation E->F

Fig 2. End-to-end LC-MS/MS workflow for sulfonamide extraction and quantitation.

Step-by-Step Experimental Protocol

Sample Extraction (LLE)
  • Aliquot 100 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) to achieve a final concentration of 50 ng/mL. Self-Validation Step: The SIL-IS corrects for volumetric errors and matrix-induced ion suppression.

  • Add 600 µL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to achieve phase separation.

  • Transfer 500 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

UHPLC Parameters
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

Table 2: Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.495.05.0
1.000.495.05.0
4.000.410.090.0
5.500.410.090.0
5.600.495.05.0
7.500.495.05.0
Mass Spectrometry Parameters (MRM Mode)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

Table 3: Optimized MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
300.1155.05022Primary Quantitation
300.191.15038Secondary Confirmation
300.1146.15018Tertiary Confirmation
System Suitability & Self-Validation

To ensure the integrity of the quantitative data, this protocol integrates a strict self-validating feedback loop:

  • Carryover Check: A solvent blank (Methanol:Water 1:1) MUST be injected immediately following the Upper Limit of Quantitation (ULOQ) sample. The analyte peak area in the blank must be <20% of the Lower Limit of Quantitation (LLOQ).

  • Matrix Effect Monitoring: The absolute peak area of the SIL-IS in unknown samples must remain within ±15% of the SIL-IS peak area in neat solvent injections. Deviations indicate severe matrix suppression, necessitating further sample dilution or a switch from LLE to Solid-Phase Extraction (SPE).

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement PubMed (John Wiley & Sons, Ltd.) URL:[Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art MDPI - Molecules URL:[Link]

  • A Liquid Chromatography−Mass Spectrometry Assay for Analyzing Sulfonamide Antibacterials in Cattle and Fish Muscle Tissues Analytical Chemistry (ACS Publications) URL:[Link]

Application Note & Protocols: Incorporation of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester as a Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester in peptide synthesis. This reagent serves as a valuable building block for introducing a six-carbon, flexible, and hydrophobic spacer—6-aminohexanoic acid (Ahx)—into peptide sequences. The presence of a robust p-Tolylsulfonyl (Tosyl) protecting group on the amine and a methyl ester on the carboxylate necessitates a specific strategic approach for its incorporation, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS). This document elucidates the rationale behind its use, its compatibility with standard SPPS chemistries, and step-by-step protocols for its successful integration into target peptides.

Introduction: The Strategic Value of a Protected Spacer

6-aminohexanoic acid (Ahx) is widely utilized in peptide design to act as a flexible linker between functional domains, to increase the distance between a peptide and a conjugated moiety (like a fluorophore or drug molecule), or to modify the overall pharmacokinetic properties of a peptide therapeutic.[1][2] The introduction of this spacer requires an appropriately protected derivative for seamless integration during stepwise synthesis.

6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester offers a unique combination of protecting groups that dictates its application strategy:

  • 6-Aminohexanoic Acid (Ahx) Core: Provides a flexible, hydrophobic aliphatic chain of six carbons, which can reduce steric hindrance, improve solubility in some contexts, and enhance proteolytic stability.[2]

  • p-Tolylsulfonyl (Tosyl, Ts) Amine Protection: The tosyl group is a robust protecting group, known for its stability across a wide pH range.[3] It is orthogonal to both the acid-labile Boc group and the base-labile Fmoc group, meaning it remains intact during the repetitive deprotection cycles of standard SPPS workflows.[4] Its removal typically requires strong acidic conditions (e.g., HF) or reductive cleavage.[3][5]

  • Methyl Ester Carboxylate Protection: The methyl ester effectively protects the carboxylic acid. To enable its coupling to the N-terminus of a growing peptide chain, this ester must first be hydrolyzed (saponified) to yield a free carboxylic acid.

This specific protection scheme makes the molecule an excellent tool for chemists needing to incorporate a permanently protected (until final cleavage) Ahx linker.

Physicochemical Data and Structural Rationale

A clear understanding of the molecule's properties is foundational to its effective use.

Table 1: Physicochemical Properties of 6-[(p-Tolylsulfonyl)amino]hexanoic acid and its Methyl Ester
Property6-[(p-Tolylsulfonyl)amino]hexanoic acid6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester
Molecular Formula C13H19NO4S[6]C14H21NO4S
Molecular Weight 285.36 g/mol [6]299.39 g/mol
Appearance Typically a dry powder or solid.[6]Typically a solid or oil.
Key Feature Free carboxylic acid ready for activation and coupling.Protected carboxylic acid requiring deprotection prior to use.
Diagram 1: Structural Components of the Reagent

G cluster_0 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester Reagent Core Molecule Tosyl Tosyl (Ts) Group (Amine Protection) Reagent->Tosyl Protects N-terminus Ahx Aminohexanoic Acid (Ahx) (Flexible Spacer) Reagent->Ahx Forms the backbone Ester Methyl Ester (Carboxylate Protection) Reagent->Ester Protects C-terminus

Caption: Key functional components of the title reagent.

Strategic Workflow for Incorporation in SPPS

The use of this building block requires two primary phases: (1) pre-activation via saponification and (2) coupling to the solid-phase-bound peptide. The tosyl group remains as a side-chain protection that is removed during the final global deprotection step.

Diagram 2: General Workflow for SPPS Incorporation

G start Start: 6-[(Ts)amino]hexanoic acid methyl ester saponification Protocol 1: Saponification (LiOH or NaOH) start->saponification free_acid Intermediate: 6-[(Ts)amino]hexanoic acid saponification->free_acid coupling Protocol 2: Activation & Coupling (e.g., HBTU/DIEA onto Resin-Peptide) free_acid->coupling continuation Continue SPPS Cycles (Fmoc or Boc deprotection/coupling) coupling->continuation cleavage Protocol 3: Final Cleavage & Global Deprotection continuation->cleavage final_peptide Final Product: Peptide with Ahx Spacer cleavage->final_peptide

Sources

Advanced Catalytic Transformations of 6-[(p-Tolylsulfonyl)amino]hexanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

As a bifunctional building block, 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester (Exact Mass: 299.12 Da) is highly valued in the synthesis of PROTAC linkers, peptidomimetics, and functionalized materials. Its architecture presents two orthogonal sites for catalytic functionalization: an electrophilic C-terminal methyl ester and a protected, yet uniquely reactive, N-terminal secondary sulfonamide.

Traditional manipulations of this molecule often rely on harsh stoichiometric reagents—such as dissolving metal reductions for detosylation or toxic alkyl halides for N-alkylation. However, modern catalytic methods offer precise, chemoselective, and environmentally benign alternatives. This guide details three field-proven catalytic workflows that exploit the orthogonal reactivity of this substrate, providing the mechanistic causality and self-validating protocols required for robust laboratory execution.

Exploiting the N-Terminus: Photoredox-Catalyzed Reductive Detosylation

The p -toluenesulfonyl (tosyl) group is a notoriously robust protecting group. Standard deprotection requires harsh conditions (e.g., Na/NH 3​ or SmI 2​ ) that frequently hydrolyze or reduce the sensitive methyl ester on the other end of our substrate. To achieve chemoselective N-S bond cleavage, we utilize a visible-light photoredox protocol driven by polysulfide anions 1.

Causality & Mechanism

When irradiated with 390 nm light, polysulfide anions ( Sn2−​ ) reach an excited state capable of single-electron transfer (SET). The excited catalyst donates an electron to the electron-deficient arylsulfonyl group of the substrate, generating a radical anion. This intermediate rapidly undergoes N-S bond mesolysis, yielding the free amine and a sulfinate byproduct. Potassium formate acts as the terminal reductant, undergoing Hydrogen Atom Transfer (HAT) to regenerate the active polysulfide catalyst. This SET mechanism is entirely orthogonal to the methyl ester, ensuring perfect chemoselectivity.

G cluster_0 Photoredox Cycle Cat Polysulfide [Sn2-] CatStar [Sn2-]* (Excited) Cat->CatStar 390 nm Light CatRad [Sn•-] CatStar->CatRad SET to Substrate CatRad->Cat HAT from Formate Sub Ts-NH-R (Substrate) RadAnion [Ts-NH-R]•- (Radical Anion) Sub->RadAnion + e- (from Cat*) Prod R-NH2 (Amine Product) RadAnion->Prod N-S Mesolysis & Protonation

Visible-light photoredox detosylation via polysulfide anion single-electron transfer.

Self-Validating Protocol: Detosylation

In-Process Control (IPC) Logic: The transformation converts a neutral sulfonamide into a basic primary amine. We validate the reaction chemically via an acid/base liquid-liquid extraction, which physically separates the product from unreacted starting material.

  • Reaction Assembly: In a dry 10 mL Schlenk tube, add 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester (150 mg, 0.5 mmol), K2​Sx​ (10 mol% per S), and potassium formate (84 mg, 1.0 mmol).

  • Solvent & Degassing: Add 5 mL of anhydrous DMSO. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which quenches the radical intermediates.

  • Irradiation: Irradiate the stirring solution with a 390 nm LED at ambient temperature for 10-15 hours.

  • IPC Monitoring: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. The starting material ( m/z [M+H] + 300.1) should be replaced by the product ( m/z [M+H] + 146.1).

  • Chemical Validation & Workup: Dilute the mixture with 20 mL EtOAc and extract with 1M HCl (3 x 15 mL). Validation: The unreacted starting material and tosyl byproducts remain in the EtOAc layer.

  • Isolation: Basify the combined aqueous acidic layers to pH 10 using 2M NaOH. Extract with CH 2​ Cl 2​ (3 x 15 mL). Dry the organic layer over Na 2​ SO 4​ and concentrate to yield pure methyl 6-aminohexanoate.

Exploiting the N-Terminus: Manganese-Catalyzed Borrowing Hydrogen N-Alkylation

When N-alkylation of the sulfonamide is required, traditional methods use toxic alkyl halides and strong bases. Alternatively, the "borrowing hydrogen" methodology utilizes a bench-stable Mn(I) PNP pincer precatalyst to couple the sulfonamide directly with primary alcohols, generating only water as a byproduct 2.

Causality & Mechanism

The Mn(I) catalyst dehydrogenates the primary alcohol to an aldehyde, temporarily storing the hydrogen as a Mn-hydride species. The weakly acidic sulfonamide (pKa ~11) is deprotonated by K 2​ CO 3​ and condenses with the aldehyde to form an electrophilic N-sulfonyl imine. Finally, the Mn-hydride returns the "borrowed" hydrogen, reducing the imine to the N-alkylated product. This metal-ligand cooperative catalysis completely avoids genotoxic alkylating agents.

G Alc R'-OH (Alcohol) Ald R'-CHO (Aldehyde) Alc->Ald Dehydrogenation Imine Ts-N=CH-R' (Imine) Ald->Imine + Ts-NH-R (- H2O) Prod Ts-N(CH2R')-R (Alkylated) Imine->Prod Hydrogenation Mn Mn(I) Catalyst Mn->Alc MnH Mn-Hydride Mn->MnH Accepts H2 MnH->Imine MnH->Mn Donates H2

Manganese-catalyzed borrowing hydrogen N-alkylation of sulfonamides.

Self-Validating Protocol: Borrowing Hydrogen Alkylation

IPC Logic: The starting sulfonamide contains a hydrogen-bond donor (N-H), making it polar. The N-alkylated product lacks this donor and is significantly more lipophilic. We validate conversion via a dramatic upward shift in TLC retention factor ( Rf​ ).

  • Preparation: In an argon-filled glovebox, charge a sealed tube with 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester (150 mg, 0.5 mmol), benzyl alcohol (81 mg, 0.75 mmol), K 2​ CO 3​ (69 mg, 0.5 mmol), and the Mn(I) PNP precatalyst (5 mol%).

  • Reaction: Add 2 mL of anhydrous xylenes. Seal the tube, remove it from the glovebox, and heat at 150 °C for 24 hours. Causality: Xylenes provide the necessary boiling point to drive the endothermic dehydrogenation step.

  • IPC Monitoring: Perform TLC (Hexanes/EtOAc 7:3). Validation: The starting material ( Rf​≈0.3 ) will disappear, replaced by a fast-moving spot ( Rf​≈0.7 ) corresponding to the highly lipophilic N-benzyl-N-tosyl product.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the inorganic salts and precipitated manganese residues, washing with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography to isolate the N-alkylated ester.

Exploiting the C-Terminus: Organocatalytic Direct Amidation

Converting the C-terminal methyl ester to an amide typically requires a two-step saponification/coupling sequence or the use of harsh Lewis acids (e.g., AlMe 3​ ). To maintain the integrity of the N-tosyl group, we utilize 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a bifunctional organocatalyst for direct amidation 3.

Causality & Mechanism

TBD is a highly nucleophilic guanidine base that acts as both a hydrogen-bond donor and acceptor. It attacks the unactivated methyl ester to form a highly reactive acyl-TBD intermediate while simultaneously stabilizing the tetrahedral transition state via hydrogen bonding. The incoming amine then attacks this intermediate, expelling TBD to turn over the catalytic cycle.

G Ester R-COOMe (Methyl Ester) AcylTBD Acyl-TBD Intermediate Ester->AcylTBD + TBD (- MeOH) TBD TBD Organocatalyst Amide R-CONHR' (Amide Product) AcylTBD->Amide + R'-NH2 Amine R'-NH2 (Amine) Amide->TBD Catalyst Regeneration

Bifunctional TBD-catalyzed direct amidation of unactivated methyl esters.

Self-Validating Protocol: TBD Amidation

IPC Logic: The conversion of an ester to an amide alters the carbonyl stretching frequency. We validate the reaction via FT-IR, observing the disappearance of the ester peak and the emergence of the amide peak.

  • Reaction Assembly: In a 5 mL vial, combine the substrate (300 mg, 1.0 mmol), a primary amine (e.g., benzylamine, 1.2 mmol), and TBD (28 mg, 20 mol%).

  • Conditions: Run the reaction neat (solvent-free) or with a minimal amount of THF (0.5 mL) to facilitate stirring. Heat to 80 °C for 12 hours. Causality: Solvent-free conditions maximize reactant collision frequency, driving the equilibrium toward the amide by allowing the volatile methanol byproduct to escape.

  • IPC Monitoring: Take a 5 µL aliquot for FT-IR analysis. Validation: The strong ester carbonyl stretch at ~1740 cm −1 will vanish, replaced by a characteristic amide I band at ~1650 cm −1 and an amide II band at ~1550 cm −1 .

  • Workup: Dilute the cooled mixture with 20 mL EtOAc. Wash with 1M HCl (2 x 10 mL) to selectively protonate and remove the TBD catalyst and any unreacted aliphatic amine.

  • Isolation: Wash the organic layer with brine, dry over MgSO 4​ , and concentrate to yield the highly pure amide.

Quantitative Data Summary

The table below summarizes the key metrics for the three catalytic pathways, highlighting their efficiency and alignment with green chemistry principles.

TransformationCatalyst SystemConditionsYield RangeGreen Chemistry Metric
Detosylation Polysulfide ( K2​Sx​ ) / HCO 2​ K390 nm LED, DMSO, RT, 10-15 h85 - 95%Metal-free; utilizes visible light and benign formate reductant.
N-Alkylation Mn(I) PNP Pincer / K 2​ CO 3​ Xylenes, 150 °C, 24 h80 - 98%Replaces toxic alkyl halides; water is the sole byproduct.
Amidation TBD (Organocatalyst)Solvent-free or THF, 80 °C, 12 h75 - 94%Avoids stoichiometric coupling reagents (e.g., HATU, EDC).

References

  • Shohji, N. et al., "Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis", Organic Letters, 2025.[Link]

  • Reed-Berendt, B. G., Morrill, L. C., "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols", Journal of Organic Chemistry, 2019.[Link]

  • Scholten, M. et al., "Mechanistic Insights Towards New Reactions and Materials" (Discussing TBD Catalyzed Amidation of Esters), Stanford University Dissertations, 2015.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The synthesis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester is a crucial step in the development of various pharmaceutical intermediates and research molecules. This reaction, a nucleophilic substitution on p-toluenesulfonyl chloride (TsCl) by methyl 6-aminohexanoate, is foundational. However, achieving high yields and purity can be challenging due to competing side reactions and suboptimal conditions. This guide provides in-depth, field-proven insights to help researchers troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis, providing the core knowledge needed to make informed experimental decisions.

Q1: What is the fundamental mechanism of this reaction?

The reaction is a nucleophilic acyl substitution where the primary amine of methyl 6-aminohexanoate acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1][2] The process forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3][4]

Q2: Why is the choice of base so critical for this specific synthesis?

The choice of base is paramount due to the presence of a methyl ester functional group in both the starting material and the product. This group is highly susceptible to base-catalyzed hydrolysis (saponification) to form a carboxylate salt.[5][6][7] Using a strong base like sodium hydroxide can significantly reduce the yield by consuming the product. Therefore, the ideal base must be strong enough to neutralize the generated HCl but not so strong as to promote significant ester hydrolysis.

Q3: What are the primary causes of low yield in this synthesis?

Low yields typically stem from one or more of the following issues:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or deactivation of the amine nucleophile by protonation.

  • Ester Hydrolysis (Saponification): Use of an overly strong or concentrated aqueous base, leading to the formation of the corresponding carboxylic acid.[5][6]

  • Hydrolysis of Tosyl Chloride: If excess water is present, especially under basic conditions, the p-toluenesulfonyl chloride can hydrolyze to p-toluenesulfonic acid, consuming the reagent.[8]

  • Protonation of the Starting Amine: The reaction generates one equivalent of HCl. If no base is present, this acid will protonate a starting amine molecule, rendering it non-nucleophilic and halting the reaction at a maximum theoretical yield of 50%.[1]

  • Loss During Work-up: The product has moderate polarity and can be lost due to emulsion formation during aqueous extraction or if improper crystallization techniques are used.

Q4: My starting material is methyl 6-aminohexanoate hydrochloride. How does this impact the procedure?

This is a common and important consideration. If you start with the hydrochloride salt, the amine is already protonated and non-nucleophilic. You must add at least two equivalents of base:

  • First Equivalent: To deprotonate the ammonium salt and liberate the free amine.

  • Second Equivalent: To neutralize the HCl generated during the tosylation reaction. Failing to account for this will result in little to no product formation.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

ProblemProbable Cause(s)Recommended Solutions & Explanations
Low or No Product Formation 1. Starting amine is the HCl salt without sufficient base. 2. Ineffective Base: The chosen base is too weak or insoluble. 3. Low Temperature: Reaction is too slow at the chosen temperature.1. Verify Stoichiometry: Ensure at least 2 eq. of base are used if starting with the amine HCl salt. 2. Base Selection: Switch to a stronger organic base like triethylamine (TEA) or pyridine in an anhydrous solvent. Pyridine can also act as a nucleophilic catalyst, accelerating the reaction.[4] 3. Increase Temperature: After the initial addition of TsCl at 0 °C (to control exotherm), allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor progress by TLC.
Product is Contaminated with Carboxylic Acid Ester Hydrolysis (Saponification): The base used was too strong (e.g., NaOH, KOH), or the reaction was run at an elevated temperature for too long in the presence of a base and water.[5][6]1. Use a Milder Base: Switch to a non-hydrolytic system. Use an organic base like triethylamine or pyridine in an anhydrous solvent like DCM or THF.[3] 2. Use Bicarbonate: If an aqueous system is necessary, use a weaker inorganic base like sodium bicarbonate (NaHCO₃). 3. Control Temperature: Avoid heating the reaction mixture under basic conditions.
Difficult to Remove Unreacted TsCl or p-Toluenesulfonic Acid 1. Excess TsCl: A large excess of tosyl chloride was used. 2. Hydrolysis of TsCl: TsCl hydrolyzed to p-toluenesulfonic acid during the reaction or work-up.1. Amine Quench: After the reaction is complete, add a small amount of a primary amine like butylamine or aqueous ammonia to the reaction mixture. This will react with the excess TsCl to form a water-soluble sulfonamide, which can be easily removed with an aqueous wash. 2. Basic Wash: Perform an aqueous wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove the acidic p-toluenesulfonic acid.
Work-up Forms a Persistent Emulsion Formation of Salts/Soaps: If saponification occurred, the resulting carboxylate salt can act as a surfactant. High concentrations of other salts can also stabilize emulsions.1. Add Brine: During the aqueous extraction, use a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. This helps to break up emulsions by "salting out" the organic components. 2. Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool to help break the fine droplets. 3. Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Product is an Oil and Fails to Crystallize 1. Impurities: The presence of unreacted starting materials, byproducts, or residual solvent is inhibiting crystal lattice formation. 2. Supersaturation: The solution is supersaturated, but nucleation has not occurred.1. Purify Further: Perform column chromatography using silica gel with a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to obtain a highly pure product. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal if available. Cool the solution slowly.

Section 3: Optimized Experimental Protocols

Two primary methods are presented, allowing for flexibility based on available reagents and desired reaction conditions.

Protocol A: Anhydrous Synthesis using Triethylamine

This method minimizes the risk of hydrolysis by excluding water. It is often the preferred method for achieving the highest yields of the desired ester.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 6-aminohexanoate (1.0 eq.). If using the hydrochloride salt, add it at this step.

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (TEA) (1.2 eq. if starting with the free amine; 2.2 eq. if starting with the HCl salt). Stir for 10 minutes (or until the HCl salt fully dissolves).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • TsCl Addition: Dissolve p-toluenesulfonyl chloride (TsCl) (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any acidic byproducts), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, or purify by column chromatography if it appears oily.

Protocol B: Schotten-Baumann Biphasic Conditions

This classic method is useful if anhydrous conditions are not easily achievable, but care must be taken to select the appropriate base to avoid saponification.[9][10]

Step-by-Step Methodology:

  • Preparation: In a flask, dissolve methyl 6-aminohexanoate (1.0 eq.) in a suitable organic solvent like diethyl ether or DCM.

  • Aqueous Base: In a separate beaker, prepare a solution of sodium bicarbonate (NaHCO₃) (2.5 eq.) in water.

  • Combine Phases: Add the aqueous base solution to the organic solution and stir vigorously to create a well-mixed biphasic system. Cool the mixture to 0 °C.

  • TsCl Addition: Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the vigorously stirred mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor by TLC.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with the same organic solvent (2x).

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or chromatography as described in Protocol A.

Section 4: Data & Visualization

Table 1: Comparison of Common Reaction Conditions
ParameterMethod A (Anhydrous)Method B (Schotten-Baumann)Key Consideration
Base Triethylamine, PyridineSodium Bicarbonate (NaHCO₃)Avoid NaOH/KOH to prevent ester hydrolysis.[5]
Solvent Dichloromethane (DCM), THFDCM/Water, Diethyl Ether/WaterAnhydrous conditions offer better control and prevent TsCl hydrolysis.
Stoichiometry (Base) 1.2 eq. (or 2.2 for HCl salt)2.5 eq.Excess base is needed in biphasic systems to ensure efficient proton scavenging.
Temperature 0 °C to Room Temp0 °C to Room TempInitial cooling is crucial to control the exothermic reaction.
Typical Yield > 90%75-85%Anhydrous method generally provides higher yields due to fewer side reactions.
Pros High yield, clean reactionNo need for anhydrous reagentsProtocol A is superior for maximizing yield and purity.
Cons Requires anhydrous techniqueLower yield, risk of emulsionsProtocol B is simpler but less efficient.
Diagrams

ReactionMechanism Amine Methyl 6-aminohexanoate (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack TsCl p-Toluenesulfonyl Chloride (Electrophile) TsCl->Intermediate Product 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester Intermediate->Product Loss of Cl- HCl HCl (Byproduct) Intermediate->HCl Salt Protonated Base (e.g., TEA-HCl) HCl->Salt Neutralization Base Base (e.g., TEA) Base->Salt

Caption: General mechanism for the synthesis of the target sulfonamide.

TroubleshootingWorkflow Start Problem: Low Yield CheckTLC Analyze crude reaction by TLC. Any starting material left? Start->CheckTLC CheckNMR Analyze crude product by NMR. Is a carboxylic acid peak present? CheckTLC->CheckNMR No Sol_Incomplete Solution: - Increase reaction time. - Warm to RT. - Check base stoichiometry. CheckTLC->Sol_Incomplete Yes Sol_Saponification Solution: - Switch to a milder base (TEA, NaHCO3). - Use anhydrous conditions. CheckNMR->Sol_Saponification Yes Sol_Purify Solution: - Improve purification (chromatography). - Optimize work-up. CheckNMR->Sol_Purify No End Yield Improved Sol_Incomplete->End Sol_Saponification->End Sol_Purify->End

Caption: A logical workflow for troubleshooting low product yield.

References

  • Patents, G. (n.d.). Improved process for the preparation of 6-aminohexanoic acid.
  • Jubie, S., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. Available from: [Link]

  • Li, Y., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Dalton Transactions, 46(40), 13935-13941. Available from: [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]

  • Sajad, A. M., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(1), 474-481. Available from: [Link]

  • Jubie, S., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. Available from: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available from: [Link]

  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 50941–50957. Available from: [Link]

  • Kinoshita, S., et al. (1981). Purification and characterization of 6-aminohexanoic-acid-oligomer hydrolase of Flavobacterium sp. Ki72. European Journal of Biochemistry, 116(3), 547-551. Available from: [Link]

  • Ishihara, K., et al. (2009). Amphiphilic Organocatalyst for Schotten-Baumann-Type Tosylation of Alcohols under Organic Solvent Free Condition. Organic Letters, 11(8), 1863-1866. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

  • Zhang, P., et al. (2021). Direct N-methyl C–H esterification of O-tosyl hydroxamates to enable facile synthesis of hemiaminal esters. Chemical Communications, 57(90), 11989-11992. Available from: [Link]

  • Patents, G. (n.d.). Isolation and purification of 6-aminocaproic acid.
  • Picmonic. (n.d.). Sulfonamides Side Effects. Retrieved from [Link]

  • Santava, M., et al. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. International Journal of Pharmaceutics, 299(1-2), 16-25. Available from: [Link]

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]

  • ScienceMadness Discussion Board. (2014). Procedure of tosylation of p-aminochlorobenzene. Retrieved from [Link]

  • ChemHelper. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Sattler, J., et al. (2021). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Microbial Biotechnology, 14(3), 1011-1025. Available from: [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Aurelio, L., et al. (2010). Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry, 4, 245-271. Available from: [Link]

  • Goya, P., et al. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? Journal of Medicinal Chemistry, 63(6), 2825-2834. Available from: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]

  • Orango. (2025). What is OTs in Organic Chemistry – A Complete Guide. Retrieved from [Link]

  • All about chemistry. (2021). Schotten-Baumann Reaction and its Mechanism. YouTube. Available from: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester . This compound is typically synthesized via the sulfonylation of methyl 6-aminohexanoate using p-toluenesulfonyl chloride (TsCl). While the installation of a tosyl group is a fundamental transformation[1], the structural properties of this specific aliphatic amino ester present unique purification challenges, including ester hydrolysis, bis-tosylation, and co-elution with unreacted starting materials.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation.

Reaction Pathways & Impurity Generation

Understanding the causality behind impurity formation is the first step in designing an effective purification strategy. The diagram below illustrates the intended reaction pathway alongside the most common side-reactions encountered during this synthesis.

Mechanism Amine Methyl 6-aminohexanoate Product Target Tosylamide Amine->Product Base (Et3N) TsCl TsCl TsCl->Product BisTosyl N,N-Ditosyl Impurity Product->BisTosyl Excess TsCl Acid Hydrolyzed Ester Product->Acid Strong Aq. Base

Reaction pathways showing target product formation and common side-reactions.

Troubleshooting Guides & FAQs

Q1: My product co-elutes with unreacted p-toluenesulfonyl chloride (TsCl) during silica gel chromatography. How can I resolve this?

  • Causality: TsCl is highly non-polar and often exhibits an Rf value nearly identical to aliphatic tosylamides on silica gel, making direct chromatographic separation exceptionally difficult[2].

  • Solution: Implement a chemical quench before extraction. Once the main reaction is complete, add a primary amine scavenger (e.g., ethanolamine or aminomethyl polystyrene resin) to the crude mixture. The scavenger reacts with excess TsCl to form a highly polar sulfonamide. If using ethanolamine, the resulting byproduct is water-soluble and easily removed during an acidic aqueous wash. If using a resin, it is removed via simple filtration[2].

Q2: NMR analysis shows a significant amount of 6-(tosylamino)hexanoic acid instead of the desired methyl ester. What went wrong?

  • Causality: The methyl ester group is base-labile. Traditional Schotten-Baumann tosylation conditions often utilize strong aqueous bases (e.g., NaOH)[3], which inadvertently hydrolyze the methyl ester of your starting material or product into a carboxylic acid.

  • Solution: Switch to anhydrous conditions using a non-nucleophilic organic base. React the methyl 6-aminohexanoate hydrochloride salt with TsCl in dichloromethane (DCM) using triethylamine (Et3N) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This prevents ester hydrolysis while maintaining sufficient basicity to drive the sulfonylation[4].

Q3: Mass spectrometry indicates the presence of an N,N-ditosylated impurity. How do I prevent this?

  • Causality: Primary amines can undergo double sulfonylation if an excess of TsCl is present and the reaction is left for extended periods, as the mono-tosylamide retains slight nucleophilicity.

  • Solution: Strictly control stoichiometry. Use 1.05 equivalents of the amine relative to TsCl. Add the TsCl solution dropwise at 0 °C to the amine/base mixture to ensure the primary amine is always in local excess during the initial exothermic reaction phase.

Q4: Despite performing an aqueous workup, my product is contaminated with p-toluenesulfonic acid (TsOH).

  • Causality: TsCl readily hydrolyzes to TsOH in the presence of ambient moisture. TsOH is a strong organic acid that can partition into the organic phase if the aqueous wash is not sufficiently basic.

  • Solution: Ensure your post-quench extraction includes a thorough wash with saturated aqueous sodium bicarbonate (NaHCO3). This deprotonates TsOH to its sodium salt, forcing it exclusively into the aqueous phase.

Comparative Data: Purification Strategies

Summarizing quantitative data helps in selecting the most efficient purification route based on the specific impurities present in your crude mixture.

Purification MethodTarget Impurity RemovedYield Recovery (%)Purity Achieved (%)Time RequiredScalability
Liquid-Liquid Extraction (Acid/Base) Unreacted Amines, Base, TsOH90 - 9585 - 901 - 2 hoursExcellent
Ethanolamine Quench + Extraction Unreacted TsCl85 - 90> 952 - 3 hoursExcellent
Scavenger Resin (Aminomethyl PS) Unreacted TsCl88 - 92> 984 - 6 hoursModerate
Silica Gel Chromatography Bis-tosyl, trace organics75 - 85> 994 - 8 hoursPoor
Standard Operating Procedure (SOP)

The following self-validating protocol integrates the chemical quenching and liquid-liquid extraction strategies discussed above to yield highly pure 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester without the need for exhaustive chromatography.

Workflow A Crude Reaction Mixture (Product, TsCl, TsOH, Amines) B Quench Step (Add Ethanolamine) A->B C Liquid-Liquid Extraction (DCM / H2O) B->C D Acid Wash (1M HCl) Removes Base & Scavenged TsCl C->D E Base Wash (Sat. NaHCO3) Removes TsOH D->E F Silica Gel Chromatography (Optional Polish) E->F G Pure Methyl 6-(tosylamino)hexanoate F->G

Workflow for the purification of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester.

Step-by-Step Methodology:
  • Reaction Setup: Suspend methyl 6-aminohexanoate hydrochloride (1.05 eq) in anhydrous DCM (0.2 M). Add Et3N (2.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Controlled Addition: Dissolve TsCl (1.00 eq) in a minimal volume of DCM. Add this solution dropwise over 30 minutes. Causality: Dropwise addition at 0 °C prevents thermal runaway and suppresses bis-tosylation.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation: Check TLC (Hexane/EtOAc 7:3). The primary amine spot (ninhydrin active) should be fully consumed.

  • Chemical Quenching (Critical): Add ethanolamine (0.2 eq) to the reaction mixture. Stir vigorously for 30 minutes.

    • Self-Validation: Re-check TLC. The high-Rf TsCl spot must completely disappear, converting into a baseline-adhering spot[2].

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1M aqueous HCl. Causality: This protonates Et3N, any unreacted starting amine, and the highly polar ethanolamine-TsCl adduct, pulling them into the aqueous waste.

  • Base Wash: Wash the organic layer twice with saturated aqueous NaHCO3. Causality: This neutralizes residual acid and extracts any TsOH generated from moisture[3].

  • Drying & Concentration: Wash once with brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure product.

References
  • Master Organic Chemistry. Tosylates And Mesylates. Retrieved from:[Link]

  • Organic Syntheses. p-Toluenesulfonylmethylamide. Retrieved from:[Link]

  • RSC Advances. A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of amines. Retrieved from:[Link]

Sources

troubleshooting crystallization of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester (CAS 67370-67-6).

As a Senior Application Scientist, I have designed this guide to help you navigate the unique physical chemistry of this molecule. This compound features a rigid, highly polar sulfonamide headgroup capable of strong hydrogen bonding, attached to a highly flexible, non-polar hexanoic acid methyl ester tail. This amphiphilic-like structure lowers the crystal lattice energy, making it notoriously prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—and polymorphic variability.

Below, you will find a diagnostic workflow, a detailed FAQ explaining the causality of common issues, quantitative solvent data, and a self-validating experimental protocol.

Troubleshooting Workflow

CrystallizationTroubleshooting Start Crude 6-[(p-Tolylsulfonyl)amino] hexanoic acid methyl ester Dissolve Dissolve in Good Solvent (e.g., EtOAc or Toluene) at 60°C Start->Dissolve Cooling Cooling / Anti-Solvent Addition Dissolve->Cooling Issue1 Observation: Oiling Out (Liquid-Liquid Phase Separation) Cooling->Issue1 High Supersaturation Issue2 Observation: Amorphous Solid or Low Purity Cooling->Issue2 Impurity Entrapment Success Observation: Clear Nucleation & Crystal Growth Cooling->Success Controlled Kinetics Fix1 Action: Reheat to Clear Point. Reduce supersaturation rate. Add seed crystals at cloud point. Issue1->Fix1 Fix2 Action: Switch to Anti-Solvent Crystallization (EtOAc/Heptane). Wash with cold solvent. Issue2->Fix2 Isolate Filter, Wash, and Vacuum Dry Success->Isolate Fix1->Cooling Fix2->Dissolve

Troubleshooting workflow for crystallization of the sulfonamide ester.

Frequently Asked Questions (FAQs)

Q1: Why does my product oil out (form a biphasic liquid) instead of crystallizing upon cooling? A: You are observing Liquid-Liquid Phase Separation (LLPS). Because the hexanoic ester chain is highly flexible, the kinetic barrier for the molecules to align into a rigid crystal lattice is high. When you cool the solution rapidly, the system experiences high supersaturation. Instead of overcoming the kinetic barrier to nucleate, the system undergoes spinodal decomposition, separating into a solute-rich liquid phase (the "oil") and a solute-lean solvent phase . Solution: You must bypass the miscibility gap in the phase diagram. Reduce your cooling rate to <0.1°C/min, or use an anti-solvent approach. Introducing seed crystals before the system reaches the LLPS boundary provides a low-energy template for nucleation, forcing the system to deplete supersaturation via crystal growth rather than oiling out.

Q2: My isolated crystals contain high levels of unreacted p-toluenesulfonyl chloride (TsCl) and p-toluenesulfonic acid (TsOH). How are they getting trapped? A: This is a direct consequence of transient oiling out. The solute-rich oil droplets act as an excellent, highly concentrated solvent for structurally similar impurities like TsCl and TsOH . When these oil droplets eventually solidify (often spontaneously as an amorphous mass), the impurities are physically trapped within the bulk solid, bypassing the natural impurity rejection of a slow crystal lattice formation. Solution: Switch to a controlled anti-solvent crystallization (e.g., Ethyl Acetate/Heptane) to ensure the product nucleates directly from the continuous liquid phase. Washing the final cake with cold toluene can also selectively remove residual TsCl.

Q3: I am observing batch-to-batch variations in the melting point and IR spectra. Is this polymorphism? A: Yes. Secondary sulfonamides are notorious for forming synthon polymorphs. The N-H and S=O groups can form competitive hydrogen-bonding networks, specifically alternating between N-H···O dimer (cyclic) motifs and catemer (chain) motifs . Depending on the solvent polarity and the exact temperature of nucleation, one motif may be kinetically favored over the other. Solution: To ensure a consistent polymorph, strictly control your solvent system (do not switch between alcohols and esters arbitrarily) and always seed your batches with 1-2 wt% of the desired polymorph at a precise temperature.

Q4: Can I use ultrasound to improve my yield and prevent oiling out? A: Yes, sonocrystallization is highly effective for sulfonamide derivatives. Applying ultrasound during the addition of an anti-solvent induces cavitation. The collapse of cavitation bubbles generates localized high pressures and cooling rates that drastically enhance secondary nucleation rates, preventing the buildup of supersaturation that leads to LLPS .

Quantitative Data: Solvent Screening & Supersaturation Control

To design a robust process, you must select a solvent system that balances solubility with a wide metastable zone. Below is a summary of solvent behaviors for 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester.

Primary SolventAnti-SolventSolubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)LLPS (Oiling Out) RiskRecommended Action
Ethyl Acetate Heptane>250<15High (if cooled rapidly)Seed at 45°C; add heptane at 0.1 mL/min.
Toluene Hexane>200<20ModerateExcellent for rejecting polar impurities (TsOH).
Methanol Water>300<5Very HighAvoid. High risk of ester hydrolysis and severe oiling out.
Isopropanol None~100<10LowUse as a single-solvent cooling crystallization for high purity.

Self-Validating Experimental Protocol: Anti-Solvent Crystallization

This protocol utilizes an Ethyl Acetate (EtOAc) / Heptane system. It is designed as a self-validating system , meaning you cannot proceed to the next step unless the physical validation check is met. This guarantees the prevention of LLPS.

Step 1: Dissolution and Clarification

  • Suspend 10.0 g of crude 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester in 40 mL of EtOAc.

  • Heat the mixture to 60°C under moderate agitation (250 rpm).

  • Validation Check: The solution must be 100% transparent (Clear Point). If any turbidity remains, add EtOAc in 2 mL increments until clear. If insoluble particulates persist, perform a hot filtration.

Step 2: Controlled Cooling and Seeding

  • Cool the clear solution to 45°C at a rate of 0.5°C/min.

  • Add 0.1 g (1 wt%) of pure product seed crystals.

  • Hold the temperature at 45°C for 60 minutes.

  • Validation Check: Inspect the reactor. The seed crystals must remain suspended and visible. If the solution becomes completely clear, your seeding temperature is too high (above the solubility curve); cool to 42°C and re-seed. If the solution turns milky/biphasic, you have oiled out; reheat to 60°C and restart.

Step 3: Anti-Solvent Addition

  • Begin dosing 60 mL of Heptane (anti-solvent) using a syringe pump at a strict rate of 0.5 mL/min.

  • Maintain agitation at 300 rpm to ensure rapid micro-mixing and prevent localized supersaturation spikes.

  • Validation Check: The suspension should gradually thicken. Pause the addition if you observe a sudden oily sheen on the reactor walls. Let the system age for 30 minutes to consume supersaturation before resuming.

Step 4: Final Cooling and Isolation

  • Once all Heptane is added, cool the suspension to 5°C at a rate of 0.1°C/min.

  • Hold at 5°C for 2 hours.

  • Validation Check: Take a 1 mL sample of the mother liquor, filter it, and evaporate the solvent. The residual mass should be <15 mg (indicating >85% theoretical yield).

  • Filter the suspension via a Büchner funnel. Wash the cake with 15 mL of pre-chilled (5°C) Heptane/EtOAc (3:1 v/v).

  • Dry in a vacuum oven at 40°C for 12 hours.

References

  • Liquid-Liquid Phase Separation in Crystalliz
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound.
  • Polymorphism in Secondary Benzene Sulfonamides.
  • Ultrasound assisted antisolvent crystallization of sulph

Technical Support Center: Preventing Hydrolysis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester . This bifunctional molecule presents unique handling challenges. While its sulfonamide core is highly robust, the methyl ester moiety is a known liability that can rapidly degrade into its parent carboxylic acid if subjected to improper storage, harsh workups, or unbuffered purification systems.

Mechanistic Causality: Understanding Your Molecule

To prevent yield loss, you must understand the distinct reactivity of your molecule's two primary functional groups:

  • The Sulfonamide Core: The p-toluenesulfonamide (tosylamino) moiety is exceptionally stable. Under typical environmental conditions and across a broad pH range (pH 4–9), sulfonamides are1[1]. You do not need to worry about S-N bond cleavage unless you are refluxing the compound in concentrated strong acids or bases.

  • The Methyl Ester Vulnerability: Methyl esters are highly susceptible to both acid-catalyzed hydrolysis and base-catalyzed saponification. In basic environments, hydroxide ions attack the electrophilic carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is immediately deprotonated to a carboxylate salt, driving the 2[2].

Diagnostic Workflow

Workflow Start 6-[(p-Tolylsulfonyl)amino] hexanoic acid methyl ester Storage 1. Storage Phase Start->Storage Workup 2. Reaction Workup Start->Workup Purification 3. Purification Phase Start->Purification Storage_Action • Store at -20°C • Backfill with Ar/N2 • Warm to RT before opening Storage->Storage_Action Workup_Action • Avoid NaOH/KOH • Use ice-cold sat. NaHCO3 • Dry with anhydrous Na2SO4 Workup->Workup_Action Purification_Action • Minimize time in protic solvents • Avoid highly acidic silica Purification->Purification_Action Degradation Hydrolysis to Free Carboxylic Acid Storage_Action->Degradation Moisture Workup_Action->Degradation Strong Base/Acid Purification_Action->Degradation Acidic Support

Workflow for preventing hydrolysis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester.

Frequently Asked Questions (Troubleshooting)

Q: I stored my compound in the freezer (-20°C), but LC/MS shows significant conversion to the free carboxylic acid. Why? A: Freezers are high-humidity environments. If a cold vial is opened immediately upon removal, ambient water vapor condenses on the compound. This moisture, combined with trace acidic or basic impurities, slowly hydrolyzes the ester. To prevent this, the air in your storage container must be 3[3], and you must always allow the vial to equilibrate to room temperature before opening.

Q: My esterification reaction went to 98% completion, but I lost half my product during the aqueous workup. What went wrong? A: During the workup, the goal is to isolate the pure ester; however, aggressive aqueous solutions (like 1M NaOH used to wash away unreacted acids) create the 4[4]. You must switch to mild, cold bases (like NaHCO₃) to suppress the kinetics of saponification.

Q: At what pH is my methyl ester most stable? A: The ester is most stable at a neutral to slightly acidic pH (around pH 4-6). It becomes significantly more5[5].

Quantitative Data: Hydrolysis Kinetics

The following table summarizes the kinetic vulnerability of methyl esters based on environmental conditions. Use this to dictate your handling parameters.

Environmental ConditionpH LevelTemperatureRelative Hydrolysis RatePrimary Degradation Mechanism
Highly Acidic pH < 225°CModerateSpecific acid-catalyzed ester cleavage
Mildly Acidic pH 4 - 64°CVery LowMaximum stability zone for methyl esters
Neutral pH 725°CLowSlow background hydrolysis
Mildly Basic pH 8 - 925°CModerateBase-catalyzed saponification begins
Highly Basic pH > 1025°CVery HighRapid, irreversible saponification
Elevated Temp pH 750°CHighThermally accelerated hydrolysis

Experimental Protocols

Protocol A: Anhydrous Storage & Handling

Causality: Water vapor condenses on cold surfaces. Opening a -20°C vial in a humid lab instantly introduces water. Over time, trace acids/bases from the glass or residual synthesis catalyze hydrolysis.

  • Purge: Transfer the purified 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester to a dry, amber glass vial. Purge the headspace with a gentle stream of Argon or Nitrogen for 30 seconds.

  • Seal: Cap tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • Desiccate: Place the vial inside a secondary container (e.g., a desiccator jar) filled with an active desiccant like Drierite (CaSO₄).

  • Store & Thaw: Store at -20°C. Crucial Step: Before opening, remove the secondary container from the freezer and let it sit at room temperature for at least 30 minutes.

  • Self-Validation: Periodically run a TLC (1:1 EtOAc/Hexane) against a known standard. The intact ester will run high (R_f ~ 0.6), while the hydrolyzed free acid will streak at the baseline (R_f ~ 0.1). If a baseline spot appears, your storage system has been breached by moisture.

Protocol B: Mild Aqueous Workup for Sulfonamide Esters

Causality: Standard workups often use 1M NaOH to remove unreacted carboxylic acids. This will destroy your methyl ester. We use ice-cold saturated NaHCO₃ because the bicarbonate ion is a weak enough base to neutralize trace acids without providing a strong nucleophile (like hydroxide) to attack the ester carbonyl. The cold temperature further suppresses the kinetics of nucleophilic attack.

  • Quench & Cool: Upon reaction completion, dilute the organic reaction mixture with your extraction solvent (e.g., EtOAc or DCM) and cool the flask in an ice bath to 0–4°C.

  • Mild Wash: Add an equal volume of ice-cold saturated aqueous NaHCO₃.

  • Vent: Transfer to a separatory funnel. Swirl gently and vent frequently, as CO₂ gas will evolve during acid neutralization.

  • Separate: Allow the layers to separate and collect the organic phase. Do not let the layers sit unseparated for extended periods.

  • Dry: Wash the organic layer with cold brine, then dry immediately over anhydrous Na₂SO₄ until the powder flows freely (indicating all trace water is absorbed). Filter and concentrate under reduced pressure at a bath temperature no higher than 30°C.

  • Self-Validation: Monitor the pH of the aqueous wash. Once it stabilizes at ~8 and CO₂ bubbling stops, neutralization is complete. LC/MS of the organic layer should confirm the [M+H]⁺ mass of the ester without the [M-14+Na]⁺ mass corresponding to the hydrolyzed acid.

References[3] Any advice about the stability of ester and carbamate containing compounds? - ResearchGate. Verify Source[2] Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry.Verify Source[4] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions - BenchChem. Verify Source[5] Technical Support Center: Hydrolysis of m-PEG4-CH2-methyl ester - BenchChem. Verify Source[1] Hydrolysis of sulphonamides in aqueous solutions - ResearchGate.Verify Source

Sources

Technical Support Center: Optimizing the Synthesis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of bifunctional molecules. The synthesis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester presents a classic chemoselectivity challenge: driving the nucleophilic attack of a primary amine on a sulfonyl chloride while preserving a base-sensitive methyl ester.

This guide deconstructs the causality behind common experimental failures and provides self-validating protocols to ensure high-yield, reproducible N-tosylation.

Part 1: Troubleshooting & FAQs (The "Why" Behind the Chemistry)

Q1: Why am I observing significant formation of 6-[(p-Tolylsulfonyl)amino]hexanoic acid instead of the desired methyl ester? A1: This is a classic case of competitive ester hydrolysis (saponification).

  • The Causality: Traditional Schotten-Baumann conditions utilize strong aqueous bases (e.g., NaOH or KOH) to scavenge the HCl generated during acylation or sulfonylation[1]. However, the terminal methyl ester of your substrate is highly susceptible to hydroxide-mediated cleavage, especially as the reaction temperature rises.

  • The Solution: Transition to a milder biphasic base system using aqueous NaHCO₃, which prevents unwanted hydrolysis while effectively promoting sulfonylation[2]. Alternatively, switch to a monophasic organic system using Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM).

Q2: My reaction stalls at 50-60% conversion. What is causing this incomplete tosylation? A2: Two primary culprits cause stalled sulfonylation in this system:

  • Incomplete Free-Basing: Methyl 6-aminohexanoate is typically supplied as a hydrochloride salt to prevent self-condensation. If insufficient base is used, the amine remains protonated and non-nucleophilic.

  • Electrophile Degradation: p-Toluenesulfonyl chloride (TsCl) is moisture-sensitive. In the presence of water and base, it rapidly hydrolyzes to unreactive p-toluenesulfonic acid (TsOH).

  • The Solution: Use a minimum of 2.5 to 3.0 equivalents of base (1 eq to neutralize the HCl salt, 1 eq to scavenge the reaction byproduct, and an excess to drive kinetics). Add TsCl dropwise at 0 °C to suppress its background hydrolysis, a method proven to drive rapid tosylation of methyl 6-aminohexanoate to completion[3].

Q3: LC-MS shows a +154 Da mass corresponding to a di-tosylated byproduct. How do I prevent over-sulfonylation? A3: While secondary sulfonamides are sterically hindered, the sulfonamide nitrogen is highly acidic. In the presence of excess base and TsCl, it can be deprotonated and attack a second molecule of TsCl, yielding an N,N-ditosylated impurity.

  • The Solution: Strictly control the stoichiometry of TsCl to 1.05 – 1.10 equivalents. Do not leave the reaction stirring overnight; quench it immediately once the primary amine is consumed (typically 1–2 hours).

Q4: How do I efficiently remove unreacted TsCl and TsOH during work-up? A4: TsCl is highly soluble in organic solvents and will co-elute with your product during chromatography, whereas TsOH is water-soluble.

  • The Solution: Implement a self-validating work-up. Stir the crude organic mixture vigorously with saturated aqueous NaHCO₃ for 30 minutes prior to phase separation. This selectively hydrolyzes residual TsCl into water-soluble TsOH, which is then washed away in the aqueous layer.

Part 2: Quantitative Data & Parameter Optimization

To facilitate rapid decision-making, the following table summarizes the causality and outcomes of various reaction parameters tested during protocol optimization.

Reaction SystemBase (Equivalents)Solvent SystemTemp ProfileYieldMajor Impurity Profile
Unoptimized Biphasic NaOH (3.0 eq)DCM / H₂O25 °C< 40%Ester hydrolysis (free acid)
Optimized Biphasic NaHCO₃ (3.0 eq)DCM / H₂O0 °C → 25 °C85%Trace TsOH
Unoptimized Organic TEA (1.5 eq)DCM25 °C60%Incomplete conversion
Optimized Organic TEA (3.0 eq)DCM0 °C → 25 °C> 92%Trace N,N-ditosylation

Part 3: Validated Experimental Protocols

The following methodologies are designed as self-validating systems , meaning they contain built-in visual or analytical checkpoints to confirm the success of each step.

Protocol A: Monophasic Organic Tosylation (Preferred for Maximum Yield)

Ideal for strict anhydrous needs and rapid reaction kinetics.

  • Preparation: Suspend methyl 6-aminohexanoate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Neutralization: Add Triethylamine (TEA) (3.0 eq) dropwise to the suspension at room temperature.

    • Validation Checkpoint: Stir for 15 minutes. The initial cloudy suspension will transition to a clear, homogeneous solution, visually confirming the complete neutralization of the HCl salt and liberation of the free amine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve TsCl (1.05 eq) in a minimal amount of DCM and add it dropwise over 30 minutes to control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the ninhydrin-positive baseline spot (free amine) and the appearance of a UV-active product spot at R_f ~0.4 confirms reaction completion (typically 1–2 hours).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with 1M HCl (to remove excess TEA), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

Protocol B: Modified Schotten-Baumann Tosylation (Mild Biphasic)

Ideal for scalability, avoiding volatile organic bases, and easy workup.

  • Preparation: Dissolve methyl 6-aminohexanoate hydrochloride (1.0 eq) in a 1:1 mixture of DCM and Water (0.2 M concentration).

  • Base Addition: Add solid Sodium Bicarbonate (NaHCO₃) (3.0 eq) to the biphasic mixture.

    • Validation Checkpoint: Stir vigorously. The cessation of CO₂ gas evolution (bubbling) indicates that the initial neutralization of the hydrochloride salt is complete.

  • Electrophile Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Add TsCl (1.10 eq) in small portions over 20 minutes.

  • Propagation: Maintain vigorous stirring (essential for mass transfer in biphasic reactions) and allow the mixture to warm to room temperature over 2–3 hours.

  • Work-up: Separate the organic layer. Extract the aqueous layer once more with DCM. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Part 4: Visualizing the Optimization Logic

Workflow Start Methyl 6-aminohexanoate HCl Salt Decision Solvent & Base Selection Start->Decision Mono Monophasic Route (DCM + TEA/DIPEA) Decision->Mono Anhydrous Biphasic Biphasic Route (DCM/H2O + NaHCO3) Decision->Biphasic Aqueous Tolerant TsCl Add TsCl dropwise at 0°C Mono->TsCl Biphasic->TsCl Product 6-[(p-Tolylsulfonyl)amino] hexanoic acid methyl ester TsCl->Product Optimized Yield

Reaction optimization workflow for tosylation of methyl 6-aminohexanoate.

Part 5: References

  • Title : Fluorescent Labeling Reagents Optimized for Capillary Electrophoretic Separations Source : OAKTrust, Texas A&M University URL :

  • Title : Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst Source : PMC - NIH URL :

  • Title : Protecting Groups for Amines: Carbamates Source : Master Organic Chemistry URL :

Sources

Technical Support Center: Resolving Impurities in 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester Batches

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurity issues encountered during the synthesis of this compound. By understanding the potential side reactions and purification challenges, you can significantly improve the purity and yield of your final product.

Frequently Asked Questions (FAQs)

Q1: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A1: A yellow tint often indicates the presence of residual starting materials or byproducts. In this synthesis, unreacted p-toluenesulfonyl chloride or its degradation products can impart color. Additionally, side reactions may lead to colored impurities.[1] Decolorization can often be achieved by adding a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal.[2]

Q2: I am observing a significant amount of my starting carboxylic acid in the final product. What could be causing this?

A2: The presence of the starting carboxylic acid, 6-aminohexanoic acid, suggests either incomplete esterification or, more likely, hydrolysis of the methyl ester during the workup process.[3][4] Ester hydrolysis is catalyzed by both acidic and basic conditions in the presence of water.[5] To mitigate this, ensure all aqueous washes are performed quickly and at reduced temperatures (e.g., in an ice bath). Neutralize any acidic or basic catalysts carefully with a mild reagent like saturated sodium bicarbonate solution.[4]

Q3: My NMR spectrum shows unreacted 6-aminohexanoic acid methyl ester. How can I improve the tosylation reaction?

A3: Incomplete tosylation can result from several factors. Ensure that you are using at least a stoichiometric equivalent of p-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct; ensure the base is of sufficient quality and quantity.[6] The reaction temperature and time may also need optimization. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[7]

Q4: What are the most common byproducts in the synthesis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester?

A4: Common byproducts can include the di-sulfonated product (if a primary amine is present), unreacted starting materials, and products from side reactions of p-toluenesulfonyl chloride.[7] Additionally, if the reaction conditions are not carefully controlled, polymerization or degradation of the starting materials or product can occur.[8]

Troubleshooting Guides

Problem 1: Presence of Unreacted Starting Materials

Symptoms:

  • TLC analysis shows spots corresponding to 6-aminohexanoic acid methyl ester and/or p-toluenesulfonyl chloride.

  • NMR spectrum indicates the presence of starting materials.

  • Lower than expected yield of the final product.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Incomplete Tosylation Insufficient p-toluenesulfonyl chloride, inadequate reaction time or temperature.Increase the molar ratio of p-toluenesulfonyl chloride slightly. Monitor the reaction by TLC to ensure it goes to completion. Consider increasing the reaction temperature or time if necessary.[7]
Incomplete Esterification The esterification of 6-aminohexanoic acid may not have gone to completion.If preparing the ester in a separate step, ensure the reaction conditions (catalyst, temperature, removal of water) are optimal for esterification.[9]
Ineffective Workup Failure to completely remove unreacted starting materials during the workup and purification stages.Optimize the extraction and washing steps. For example, a wash with a dilute base can help remove unreacted p-toluenesulfonyl chloride.[4]
Experimental Protocol: Optimizing the Tosylation Reaction
  • Reactant Stoichiometry: Begin with a 1:1.1 molar ratio of 6-aminohexanoic acid methyl ester to p-toluenesulfonyl chloride.

  • Solvent and Base: Dissolve the amino ester in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Reaction Conditions: Cool the solution to 0 °C in an ice bath. Add the p-toluenesulfonyl chloride portion-wise while stirring. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress every hour using TLC. The disappearance of the starting amino ester spot indicates the reaction is complete.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Problem 2: Hydrolysis of the Methyl Ester

Symptoms:

  • Presence of 6-[(p-Tolylsulfonyl)amino]hexanoic acid in the final product, detectable by NMR and/or LC-MS.

  • Reduced yield of the desired methyl ester.

  • Difficulty in purification due to the similar polarity of the carboxylic acid and the ester.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Acid/Base Catalyzed Hydrolysis Residual acid or base from the reaction or workup steps can catalyze the hydrolysis of the methyl ester in the presence of water.[5]Perform all aqueous washes at low temperatures (0-5 °C).[4] Use mild neutralizing agents like saturated sodium bicarbonate. Minimize the contact time between the organic layer and aqueous layers.[3]
Elevated Temperature During Workup Higher temperatures accelerate the rate of hydrolysis.[4]Avoid heating the product during the workup and purification stages if possible. If distillation is used, perform it under reduced pressure to lower the boiling point.
Experimental Protocol: Workup Procedure to Minimize Hydrolysis
  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature and then to 0-5 °C using an ice bath.

  • Quenching: Slowly add cold water to the reaction mixture to quench any unreacted reagents.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate.

  • Washing: Wash the organic layer quickly with cold saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

Problem 3: "Oiling Out" During Recrystallization

Symptoms:

  • Instead of forming crystals, the product separates from the recrystallization solvent as an oil.[2]

Potential Causes & Solutions:

CauseExplanationRecommended Action
High Impurity Level A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil.[2]Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.[2]
Inappropriate Solvent Choice The chosen solvent may be too nonpolar, or the product may be too soluble even at low temperatures.[2]Experiment with different solvent systems. A mixture of solvents, such as ethanol/water or isopropanol/water, can be effective for sulfonamides.[2][10]
Cooling Too Rapidly Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.[11]Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[2]
Experimental Protocol: Effective Recrystallization of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester
  • Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents will dissolve the compound when hot but not when cold. Ethanol, isopropanol, or mixtures with water are good starting points.[2][10]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Analytical Methods for Impurity Identification

A combination of analytical techniques is often necessary to identify and quantify impurities.[12][13]

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) A quick and easy method to monitor reaction progress and assess the purity of fractions during column chromatography.[13]
High-Performance Liquid Chromatography (HPLC) Provides quantitative information about the purity of the sample and can be used to separate and quantify impurities.[14][15]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) A powerful tool for identifying the molecular weights of impurities, which aids in their structural elucidation.[14][]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the main product and any significant impurities.[12]

Visualization of a Typical Synthetic and Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Start 6-aminohexanoic acid methyl ester + p-TsCl Reaction Tosylation Reaction (Base, Solvent, Temp) Start->Reaction Quench Quench with H2O Reaction->Quench Extraction Extraction (Organic Solvent) Quench->Extraction Wash Aqueous Washes (Dilute Acid/Base, Brine) Extraction->Wash Dry Drying and Concentration Wash->Dry Crude Crude Product Dry->Crude Purification_Method Recrystallization or Column Chromatography Crude->Purification_Method Purification_Method->Crude Low Purity (Re-purify) Pure Pure Product Purification_Method->Pure High Purity Analysis TLC, HPLC, NMR, MS Pure->Analysis

Caption: A typical workflow for the synthesis and purification of the target compound.

References

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  • NIH. Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. National Institutes of Health. Accessed March 18, 2026. [Link]

  • Organic Syntheses. [ - L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Organic Syntheses. Accessed March 18, 2026. http://www.orgsyn.org/demo.aspx?prep=v76p0084
  • Biotage. When should amine-bonded columns be used for purification?. Biotage. Accessed March 18, 2026. [Link]

  • Premier Research. How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Premier Research. Accessed March 18, 2026. [Link]

  • Organic Syntheses. hexanoic acid, 6,6-dimethoxy-, methyl ester. Organic Syntheses. Accessed March 18, 2026. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Chemistry LibreTexts. Accessed March 18, 2026. [Link]

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  • PubMed. Tosylamide formaldehyde resin. PubMed. Accessed March 18, 2026. [Link]

  • ResearchGate. How to remove excessive pTsOH after Fischer esterification?. ResearchGate. Accessed March 18, 2026. [Link]

  • Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Accessed March 18, 2026. [Link]

  • NextSDS. 6-AMINO-N-HEXANOIC ACID N-HEXYL ESTER P-TOLUENESULFONATE. NextSDS. Accessed March 18, 2026. [Link]

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Technical Support Center: HPLC Method Development for 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the development and troubleshooting of an HPLC method for the analysis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester. The information is presented in a practical question-and-answer format to directly address potential challenges encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs) for Method Development

This section addresses initial considerations and foundational steps for creating a robust HPLC method for 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester.

Question 1: What are the key physicochemical properties of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester to consider for HPLC method development?

Understanding the analyte's properties is the cornerstone of effective method development. 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester possesses a combination of a moderately non-polar hexanoic acid methyl ester chain and a polar p-toluenesulfonyl group. A structurally similar compound, 6-[methyl(phenylsulfonyl)amino]hexanoic acid, has an estimated logP of approximately 2.266 and a water solubility of about 430 mg/L, suggesting our target molecule is also moderately hydrophobic[1]. The 6-aminohexanoic acid backbone provides flexibility to the molecule[2]. The p-tolylsulfonyl moiety contains a chromophore that will allow for UV detection.

Question 2: What is the recommended HPLC mode and stationary phase for this compound?

Given the moderate hydrophobicity of the molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable approach.[3][4][5] This technique utilizes a non-polar stationary phase and a polar mobile phase.

For the stationary phase, a C18 (octadecylsilane) or C8 (octylsilane) column is recommended as a starting point.[4][5] These are the most common reversed-phase columns and are effective for separating a wide range of moderately polar to non-polar compounds. A C18 column will offer greater hydrophobic retention, which may be beneficial for this analyte.

Question 3: What is a good starting mobile phase composition and detection wavelength?

A common starting point for the mobile phase in RP-HPLC is a mixture of an organic solvent and water.

  • Organic Solvents: Acetonitrile or methanol are excellent choices. Acetonitrile generally provides better peak shape and lower UV cutoff.

  • Aqueous Phase: HPLC-grade water, often with a small amount of acid modifier.

  • Acid Modifier: Adding 0.1% formic acid or 0.1% acetic acid to the aqueous phase is highly recommended. This will help to protonate the sulfonamide group, leading to more consistent retention times and improved peak shape by minimizing tailing.

A good initial mobile phase could be a 50:50 (v/v) mixture of acetonitrile and 0.1% formic acid in water.

For the detection wavelength , the p-toluenesulfonyl group is the primary chromophore. Based on methods for other sulfonamides and the UV spectrum of p-toluenesulfonic acid, a starting wavelength of 254 nm or 265 nm is advisable.[6][7][8] It is always best to determine the UV absorbance maximum of your compound by running a spectrum using a Diode Array Detector (DAD) or a UV-Vis spectrophotometer.

Question 4: Should I use an isocratic or gradient elution?

For initial method development, a gradient elution is often more efficient. It allows for the determination of the approximate organic solvent concentration needed to elute the compound in a reasonable time. A typical scouting gradient could run from 10% to 90% acetonitrile over 20-30 minutes. Once the retention time is known, an isocratic method can be developed for faster analysis if the separation from other components allows for it.

Part 2: HPLC Method Development Workflow

The following diagram outlines a systematic approach to developing a robust HPLC method for 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester.

MethodDevelopmentWorkflow cluster_prep 1. Initial Preparation & Analyte Characterization cluster_method_selection 2. Initial Method Selection cluster_optimization 3. Method Optimization cluster_validation 4. Method Validation prep_info Gather Physicochemical Data Prepare Standard Solutions mode_selection Select HPLC Mode: Reversed-Phase Choose Column: C18 or C8 prep_info->mode_selection mobile_phase_selection Select Mobile Phase: Acetonitrile/Water or Methanol/Water Add Modifier: 0.1% Formic Acid mode_selection->mobile_phase_selection detector_selection Select Detector: UV/DAD Set Wavelength: ~254-265 nm mobile_phase_selection->detector_selection gradient_scout Run Scouting Gradient (e.g., 10-90% B) detector_selection->gradient_scout isocratic_dev Develop Isocratic Method (if applicable) gradient_scout->isocratic_dev flow_rate_opt Optimize Flow Rate (e.g., 1.0 mL/min) isocratic_dev->flow_rate_opt temp_opt Optimize Column Temperature (e.g., 30-40 °C) flow_rate_opt->temp_opt validation_params Specificity Linearity Accuracy Precision Robustness temp_opt->validation_params

Figure 1: HPLC Method Development Workflow

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the silica backbone. - pH of the mobile phase is close to the pKa of the analyte. - Column degradation.- Add or increase the concentration of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. - Use a column with end-capping or a base-deactivated stationary phase. - Evaluate and replace the column if necessary.
Poor Resolution - Inappropriate mobile phase composition. - Unsuitable stationary phase. - High flow rate.- Optimize the organic-to-aqueous ratio in the mobile phase. - Try a different organic solvent (e.g., switch from methanol to acetonitrile). - Use a column with a different selectivity (e.g., a phenyl-hexyl column). - Reduce the flow rate.
Retention Time Drift - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column equilibration issues.- Prepare fresh mobile phase daily and ensure accurate mixing. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each run.
Low Signal/No Peak - Incorrect detection wavelength. - Analyte degradation. - Low concentration of the analyte.- Verify the UV absorbance maximum of the analyte. - Prepare fresh standards and samples. - Increase the injection volume or the concentration of the sample.
Ghost Peaks - Contamination in the mobile phase or sample. - Carryover from previous injections. - Air bubbles in the detector.- Use high-purity solvents and freshly prepared mobile phase. - Implement a needle wash step in the autosampler method. - Purge the HPLC system to remove any air bubbles.

Part 4: Experimental Protocols

Protocol 1: Preparation of Standard Stock Solution

  • Accurately weigh approximately 10 mg of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in a suitable solvent, such as acetonitrile or methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the solution to volume with the same solvent and mix thoroughly. This will be your 1 mg/mL stock solution.

Protocol 2: HPLC System Setup and Initial Scouting Gradient

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: DAD at 254 nm.

  • Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010

References

  • Vertex AI Search. (2026). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • PubMed. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • Vertex AI Search. (2026). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • LCGC International. (2026). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Reddit. (2017). What the heck is HPLC normal phase/reverse-phase and what does it tell us?. [Link]

  • NextSDS. (2026).
  • NextSDS. (2026). 6-[(p-Tolylsulfonyl)
  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]

  • ResearchGate. (2025).
  • Polish Journal of Environmental Studies. (2017). Spectroscopic Studies of the Quality of Fatty Acid Methyl Esters Derived from Waste Cooking Oil. [Link]

  • PubMed. (2005). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol moiety. [Link]

  • Vertex AI Search. (2026).
  • SIELC Technologies. (2026). UV-Vis Spectrum of p-Toluenesulfonic Acid. [Link]

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Validation & Comparative

A Comparative Guide to 6-[(p-Tolylsulfonyl)amino]hexanoic Acid Methyl and Ethyl Ester Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the modification of a lead compound through esterification is a fundamental strategy to optimize pharmacokinetic and pharmacodynamic properties. The choice between seemingly similar ester derivatives, such as methyl and ethyl esters, can have profound implications for a drug candidate's performance. This guide provides an in-depth comparison of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester and its corresponding ethyl ester, offering experimental insights and theoretical grounding to inform rational drug design.

The core structure, 6-[(p-Tolylsulfonyl)amino]hexanoic acid, serves as a versatile scaffold. The tosyl (p-tolylsulfonyl) group provides a rigid, lipophilic handle that can engage in specific receptor interactions, while the hexanoic acid chain offers a flexible, lipophilic spacer. Esterification of the terminal carboxylic acid modulates key properties such as solubility, stability, and cell permeability. This guide will dissect the synthesis, physicochemical properties, and expected performance differences between the methyl and ethyl ester variants.

I. Synthesis Strategy: From Parent Acid to Ester Analogs

The synthesis of both ester derivatives commences with the preparation of the common precursor, 6-[(p-Tolylsulfonyl)amino]hexanoic acid. This is efficiently achieved through the N-tosylation of 6-aminohexanoic acid. The subsequent esterification to the methyl and ethyl derivatives is typically accomplished via Fischer-Speier esterification.

The choice of a Schotten-Baumann reaction for the initial tosylation is predicated on its high efficiency and operational simplicity for acylating amines.[1][2] This method utilizes an acid chloride (tosyl chloride) in a two-phase system with an aqueous base, which serves to neutralize the HCl byproduct and drive the reaction to completion.[1][2] For the subsequent esterification, the Fischer method is a classic, acid-catalyzed reaction that is well-understood and scalable. Using an excess of the respective alcohol (methanol or ethanol) serves as both reactant and solvent, effectively shifting the reaction equilibrium towards the desired ester product.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Parent Acid cluster_1 Part 2: Fischer Esterification A 6-Aminohexanoic Acid ParentAcid 6-[(p-Tolylsulfonyl)amino]hexanoic acid A->ParentAcid TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->ParentAcid NaOH aq. NaOH (Schotten-Baumann) NaOH->ParentAcid MethylEster Methyl Ester Derivative ParentAcid->MethylEster EthylEster Ethyl Ester Derivative ParentAcid->EthylEster MeOH Methanol (excess) MeOH->MethylEster EtOH Ethanol (excess) EtOH->EthylEster H2SO4_M cat. H₂SO₄ H2SO4_M->MethylEster H2SO4_E cat. H₂SO₄ H2SO4_E->EthylEster

Fig. 1: General synthesis workflow for methyl and ethyl ester derivatives.

II. Physicochemical Property Comparison

The seemingly minor difference of a single methylene unit (-CH₂-) between the methyl and ethyl esters gives rise to predictable, yet significant, changes in their physicochemical profiles. These differences are critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyMethyl Ester DerivativeEthyl Ester DerivativeRationale & Implication
Molecular Weight 299.38 g/mol (calculated)313.41 g/mol (calculated)The ethyl ester is slightly larger, which can subtly influence binding interactions and diffusion rates.
Lipophilicity (LogP) ~2.6 (estimated)~3.0 - 3.1 (estimated)The additional ethyl group increases lipophilicity. This generally enhances membrane permeability but may also increase metabolic susceptibility and decrease aqueous solubility. The change in LogP is estimated to be ~+0.4 to +0.5.
Aqueous Solubility HigherLowerIncreased lipophilicity of the ethyl ester typically leads to reduced solubility in aqueous media, a key consideration for formulation.
Polarity More PolarLess PolarThe ethyl group's greater electron-donating (inductive) effect and larger nonpolar surface area reduce overall polarity compared to the methyl ester. This impacts chromatographic behavior and solubility in polar solvents.
Volatility More VolatileLess VolatileThe lower molecular weight and weaker intermolecular forces of the methyl ester make it more volatile than the ethyl ester.

III. Performance & Experimental Data Analysis

The primary performance metrics for these derivatives in a drug development context revolve around their relative stability (hydrolysis rate) and how their physicochemical properties translate into biological activity.

A. Chemical and Metabolic Stability: The Rate of Hydrolysis

Esters often function as prodrugs, designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid. The rate of this hydrolysis is a critical design parameter. Generally, methyl esters are more susceptible to hydrolysis than ethyl esters due to reduced steric hindrance around the carbonyl carbon.

Experimental studies on various ester pairs confirm this principle. For instance, under basic conditions, ethyl esters have been shown to hydrolyze approximately 2-3 times more slowly than their corresponding methyl esters. This trend, however, can be matrix-dependent. Studies comparing hydrolysis in rat plasma versus liver microsomes have shown that while methyl esters are often less stable, the specific carboxylesterase expression in different tissues can lead to varied results. In some cases, methyl esters have shown greater stability in plasma. This highlights the importance of evaluating stability in multiple, biologically relevant matrices.

B. Lipophilicity and Biological Consequences

The increased lipophilicity of the ethyl ester is a double-edged sword. Higher LogP values can lead to:

  • Enhanced Absorption: Increased passive diffusion across the gastrointestinal tract and other biological membranes.

  • Increased Plasma Protein Binding: More lipophilic compounds tend to bind more extensively to plasma proteins like albumin, reducing the free drug concentration.

  • Greater Volume of Distribution: The compound may distribute more readily into fatty tissues.

  • Increased Metabolic Clearance: Higher lipophilicity often correlates with increased susceptibility to metabolism by cytochrome P450 enzymes.

The choice between a methyl and ethyl ester may therefore be a strategic decision to balance permeability with metabolic stability and desired pharmacokinetic profile. For a drug targeting the central nervous system, for example, the enhanced lipophilicity of an ethyl ester might be advantageous for crossing the blood-brain barrier. Conversely, for a systemically acting drug where high clearance is undesirable, the methyl ester might be preferred.

IV. Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and comparison of the title compounds.

Protocol 1: Synthesis of 6-[(p-Tolylsulfonyl)amino]hexanoic Acid

This procedure is adapted from the standard Schotten-Baumann reaction conditions.[1][2]

  • Dissolution: Dissolve 6-aminohexanoic acid (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0-5 °C in an ice bath.

  • Addition of TsCl: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of a water-miscible solvent like acetone or THF to create a solution.

  • Reaction: Add the p-toluenesulfonyl chloride solution dropwise to the stirred, cooled solution of 6-aminohexanoic acid over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours.

  • Acidification: Cool the reaction mixture again in an ice bath and slowly acidify to pH 2-3 by adding concentrated hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the white solid by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-[(p-tolylsulfonyl)amino]hexanoic acid. Dry the product under vacuum.

Protocol_1 start Start dissolve 1. Dissolve 6-aminohexanoic acid in 2M NaOH (aq) Cool to 0-5 °C start->dissolve add_tscl 2. Add solution of TsCl dropwise at < 10 °C dissolve->add_tscl stir 3. Stir at room temp for 4-6 hours add_tscl->stir acidify 4. Cool and acidify to pH 2-3 with conc. HCl stir->acidify isolate 5. Isolate precipitate by filtration Wash with cold water acidify->isolate purify 6. Recrystallize and dry isolate->purify end_node End purify->end_node

Fig. 2: Workflow for the synthesis of the parent acid.
Protocol 2: Fischer Esterification to Methyl and Ethyl Esters

This protocol is a general procedure adaptable for both esters.

  • Setup: To a round-bottom flask, add 6-[(p-tolylsulfonyl)amino]hexanoic acid (1.0 eq). Add a significant excess of the appropriate alcohol (methanol for the methyl ester, ethanol for the ethyl ester) to act as both solvent and reactant (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-4 drops per gram of starting acid).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

V. Conclusion and Recommendations

The choice between 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester and its ethyl ester derivative is a nuanced decision that should be guided by the specific goals of the drug development program.

  • The Methyl Ester should be considered when a slightly faster rate of prodrug activation is desired or when higher aqueous solubility is beneficial for formulation. Its lower lipophilicity may also result in lower metabolic clearance, potentially prolonging its half-life.

  • The Ethyl Ester is the preferred candidate when enhanced membrane permeability and increased lipophilicity are required, for instance, to improve oral absorption or to facilitate entry into the central nervous system. However, researchers must be prepared for potentially lower aqueous solubility and potentially higher rates of metabolic clearance.

Ultimately, the principles and protocols outlined in this guide provide a robust framework for synthesizing both derivatives and making an informed, data-driven decision. It is strongly recommended that both compounds be synthesized and evaluated in parallel in relevant in vitro ADME and in vivo pharmacokinetic studies to definitively determine the optimal candidate for a given therapeutic target.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]

  • Fischer, E. (1906). Ueber die Esterificirung der Aminosäuren. Berichte der deutschen chemischen Gesellschaft, 39(2), 2320-2329. Available at: [Link]

  • de Oliveira, D. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 644-655. Available at: [Link]

  • Wikipedia contributors. (2023). Schotten–Baumann reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

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A Comparative Guide to Tosyl and Related Sulfonyl Protecting Groups for 6-Aminohexanoic Acid Esters

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the judicious selection of protecting groups is paramount to success.[1] The p-toluenesulfonyl (tosyl, Ts) group has long been a reliable choice for the protection of primary and secondary amines, valued for its robustness and stability across a wide pH range.[1][2] This guide provides an in-depth, objective comparison of the tosyl protecting group and its close relatives—nosyl (Ns) and brosyl (Bs)—in the context of 6-aminohexanoic acid esters. We will also explore how the tosyl group compares to other common amine protecting groups, such as Boc and Fmoc, providing supporting experimental data and detailed protocols to inform your synthetic strategy.

The Tosyl Group: A Foundation of Amine Protection

The tosyl group is introduced by reacting an amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, forming a stable sulfonamide.[2] This stability is a key advantage, rendering the protected amine inert to a wide range of reaction conditions, including basic and nucleophilic environments.[1] The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the amine nitrogen.[3][4]

However, this high stability also presents the primary challenge: the deprotection of tosylamides often requires harsh conditions.[5] Traditional methods involve strong acids (like HBr in acetic acid) or potent reducing agents (such as sodium in liquid ammonia or samarium(II) iodide), which can be incompatible with sensitive functional groups elsewhere in the molecule.[6][7]

Electron-Withdrawing Variants: Nosyl and Brosyl Groups

To address the challenge of harsh deprotection conditions, chemists have developed analogues of the tosyl group with modified electronic properties. The nosyl (p-nitrobenzenesulfonyl) and brosyl (p-bromobenzenesulfonyl) groups are two such examples.[2]

The key difference lies in the substituent on the para position of the benzene ring. The strongly electron-withdrawing nitro group in nosylates and the electron-withdrawing bromine atom in brosylates make the sulfur atom more electrophilic. This increased electrophilicity facilitates the cleavage of the N-S bond under milder conditions compared to the tosyl group.

The nosyl group, in particular, is synthetically valuable as it can be cleaved under mild nucleophilic conditions using a thiolate, a reaction known as the Fukuyama amine synthesis.[4] This provides a significant advantage in terms of functional group tolerance.

Head-to-Head Comparison: Tosyl vs. Nosyl vs. Brosyl

FeatureTosyl (Ts)Nosyl (Ns)Brosyl (Bs)
Structure -SO₂C₆H₄CH₃-SO₂C₆H₄NO₂-SO₂C₆H₄Br
Ease of Introduction HighHighHigh
Stability Very HighHighHigh
Deprotection Conditions Harsh (Strong Acid, Reductive)[1][2]Mild (Thiolates, e.g., thiophenol/K₂CO₃)[4]Moderate (Reductive)
Orthogonality Good with acid-labile (Boc) and base-labile (Fmoc) groups.[1]Excellent, cleavable under unique nucleophilic conditions.Good
Key Advantage High stability and robustness.[1]Mild, orthogonal deprotection.[4]Intermediate reactivity.
Key Disadvantage Harsh deprotection conditions.[5][7]Potential for side reactions with other nucleophiles.Less commonly used, fewer established protocols.

Broader Context: Tosyl vs. Carbamate Protecting Groups (Boc & Fmoc)

In modern peptide synthesis, the tosyl group is less commonly used for Nα-amino acid protection due to the harsh deprotection conditions, which are incompatible with the iterative nature of solid-phase peptide synthesis (SPPS).[5] The tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have become the industry standards.[5][8]

The key to their success lies in the concept of orthogonality , which is the ability to deprotect one functional group without affecting another.[1][9]

  • Boc Group: This carbamate-based protecting group is stable to basic and nucleophilic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[1][8]

  • Fmoc Group: This protecting group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine in DMF.[8][]

The tosyl group can be used in orthogonal protection schemes with both Boc and Fmoc groups. For instance, a Boc-protected amine can be deprotected with acid while a tosyl-protected amine remains intact, and vice-versa with reductive cleavage of the tosylamide.[1]

FeatureTosyl (Ts)BocFmoc
Chemical Nature SulfonamideCarbamateCarbamate
Stability to Acids Generally Stable (requires strong, harsh acids)[1]Labile (cleaved by moderate acids)[1][8]Stable[8]
Stability to Bases Generally Stable[11]Generally StableLabile[8]
Cleavage Conditions Reductive (e.g., Na/NH₃, SmI₂)[6], Strong Acid (HBr/AcOH)[7]Acidic (e.g., TFA, HCl)[1][8]Basic (e.g., Piperidine/DMF)[8]
Typical Use in Peptides Primarily side-chain protection (e.g., Arginine)[5]Nα-protection (Boc/Bzl strategy)[5]Nα-protection (Fmoc/tBu strategy)[5][]

Experimental Protocols

Workflow for Protection and Deprotection of 6-Aminohexanoic Acid Methyl Ester

G cluster_esterification Esterification cluster_protection N-Tosylation cluster_deprotection Deprotection A 6-Aminohexanoic Acid B Methanol, TMSCl A->B Reaction C 6-Aminohexanoic Acid Methyl Ester B->C Product D 6-Aminohexanoic Acid Methyl Ester E TsCl, Pyridine, DCM D->E Reaction F N-Tosyl-6-aminohexanoic Acid Methyl Ester E->F Product G N-Tosyl-6-aminohexanoic Acid Methyl Ester H Mg/MeOH or SmI₂ G->H Reaction I 6-Aminohexanoic Acid Methyl Ester H->I Product

Caption: Workflow for the protection and deprotection of 6-aminohexanoic acid methyl ester.

Protocol 1: Esterification of 6-Aminohexanoic Acid

This protocol describes the synthesis of 6-aminohexanoic acid methyl ester hydrochloride.

Materials:

  • 6-Aminohexanoic acid

  • Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • To a stirred solution of 6-aminohexanoic acid (1.0 eq.) in methanol at room temperature, add trimethylchlorosilane (1.5 eq.) dropwise.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure to afford the crude 6-aminohexanoic acid methyl ester hydrochloride.[12]

Protocol 2: N-Tosylation of 6-Aminohexanoic Acid Methyl Ester

This protocol details the protection of the amine with a tosyl group.

Materials:

  • 6-Aminohexanoic acid methyl ester hydrochloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 6-aminohexanoic acid methyl ester hydrochloride (1.0 eq.) in a mixture of dichloromethane and pyridine.

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq.) portionwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-tosylated product.[1]

Protocol 3: Reductive Deprotection of N-Tosyl-6-aminohexanoic Acid Methyl Ester

This protocol describes a mild reductive cleavage of the tosyl group.

Materials:

  • N-Tosyl-6-aminohexanoic acid methyl ester

  • Magnesium (Mg) turnings

  • Anhydrous Methanol (MeOH)

Procedure:

  • To a stirred suspension of magnesium turnings (10 eq.) in anhydrous methanol at room temperature, add the N-tosyl amide (1.0 eq.).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite to remove magnesium salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.[1][13]

Mechanistic Insights

G cluster_protection N-Tosylation Mechanism cluster_deprotection Reductive Deprotection (SET) Mechanism A R-NH₂ C Nucleophilic Attack A->C B TsCl B->C D R-NH₂⁺-Ts C->D F R-NH-Ts (Tosylamide) D->F -H⁺ E Base (e.g., Pyridine) E->F G Base-H⁺Cl⁻ H R-NH-Ts J Single Electron Transfer (SET) H->J I Reducing Agent (e.g., Na, SmI₂) I->J K [R-NH-Ts]⁻• (Radical Anion) J->K L Fragmentation K->L M R-NH⁻ L->M N Ts⁻ L->N P R-NH₂ M->P O Proton Source (e.g., MeOH) O->P

Sources

A Senior Application Scientist’s Guide to the Validation of GC-MS Methods for 6-[(p-Tolylsulfonyl)amino]hexanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Niche Analyte

In the landscape of pharmaceutical development and quality control, the precise quantification of specific molecules is paramount. This guide focuses on a compound of particular interest: 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester. As a tosylated derivative of an amino acid ester, this molecule may arise as a synthetic intermediate, a metabolite, or a potential process-related impurity. The presence of the tosyl group, in particular, raises the analytical stakes, as tosylates are often monitored as potential genotoxic impurities (PGIs).[1] Therefore, establishing a robust, reliable, and validated analytical method for its quantification is not merely an academic exercise—it is a critical component of ensuring drug safety and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier technique for this challenge. Its combination of high-resolution chromatographic separation (GC) and highly specific mass-based detection (MS) provides the sensitivity and selectivity required to confidently identify and quantify trace levels of target analytes in complex matrices.[2][3]

This guide provides an in-depth, experience-driven walkthrough of the validation process for a GC-MS method tailored to 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester. We will move beyond a simple checklist of steps to explain the causality behind each experimental choice, grounding our protocol in the authoritative guidelines of the International Council for Harmonisation (ICH).[4][5] Finally, we will objectively compare the validated GC-MS method against viable alternatives, empowering you, the research and development professional, to make informed decisions for your analytical workflow.

Pillar 1: The Architecture of a Validated Method According to ICH Q2(R2)

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] It is the bedrock of data integrity. The recently updated ICH Q2(R2) guidelines provide a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures.[4][8] Our validation protocol is built upon these globally recognized standards.

The objective is to test a series of performance characteristics, each answering a critical question about the method's reliability.

  • Specificity: Can the method exclusively measure our target analyte without interference?[9]

  • Linearity & Range: Does the method's response scale proportionally with the analyte concentration, and over what concentration span?[10]

  • Accuracy: How close are the method's measurements to the true value?[10]

  • Precision: How close are repeated measurements to each other? (Repeatability, Intermediate Precision)[10]

  • Limit of Detection (LOD): What is the lowest amount of analyte the method can detect?

  • Limit of Quantitation (LOQ): What is the lowest amount it can accurately and precisely measure?[11]

  • Robustness: Can the method withstand small, deliberate variations in its parameters?[10]

Below is a visual representation of the workflow we will follow.

GCMS_Validation_Workflow GC-MS Method Validation Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) (ICH Q14) MethodDev GC-MS Method Development - Column Selection - Temp Program - MS Tuning ATP->MethodDev Protocol Develop Validation Protocol - Parameters - Acceptance Criteria Specificity Specificity (Peak Purity, Blanks) Protocol->Specificity MethodDev->Protocol Linearity Linearity, Range, LOD, LOQ (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision - Repeatability - Intermediate Precision Accuracy->Precision Robustness Robustness (Flow, Temp Variations) Precision->Robustness Report Compile Validation Report - Summarize Data - Assess Against Criteria Robustness->Report Lifecycle Implement for Routine Use & Continuous Monitoring Report->Lifecycle

Caption: A typical workflow for GC-MS method validation, from planning to implementation.

Pillar 2: A Field-Tested GC-MS Validation Protocol

Here, we present a detailed, step-by-step methodology for validating a GC-MS method for 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester. The choices made reflect deep-seated principles: the analyte's structure suggests it is sufficiently volatile and thermally stable for GC analysis without derivatization, simplifying the workflow.[12] We will use Selected Ion Monitoring (SIM) mode in the mass spectrometer to achieve the highest sensitivity and selectivity.[1]

Experimental Protocol

1. Materials and Reagents

  • Reference Standard: 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester, certified purity >99.5%.

  • Internal Standard (IS): A structurally similar compound not expected in samples, e.g., 6-[Methyl(phenylsulfonyl)amino]hexanoic acid.[13] An isotopically labeled version of the analyte would be ideal if available.

  • Solvent: Dichloromethane (DCM), HPLC or GC-grade.

  • Sample Matrix: A representative blank matrix (e.g., placebo formulation, reaction blank) to assess interference.

2. Instrumentation (Typical)

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness). Causality: This is a robust, general-purpose column with a 5% phenyl-methylpolysiloxane phase, ideal for separating a wide range of semi-volatile compounds.

  • Carrier Gas: Helium, 99.999% purity, constant flow rate of 1.2 mL/min.

3. Chromatographic Conditions (Optimized)

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL, Splitless mode. Causality: Splitless injection is chosen to maximize the transfer of analyte onto the column, which is essential for achieving low detection limits.

  • Oven Program:

    • Initial: 150°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Quadrupole: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: SIM mode. Monitor 3-4 characteristic ions for the analyte and internal standard (e.g., molecular ion, key fragments).

4. Validation Experiments

  • Specificity:

    • Inject the solvent (DCM) to establish a baseline.

    • Inject a prepared blank sample matrix to check for interfering peaks at the retention time of the analyte and IS.

    • Inject the reference standard and IS to confirm their retention times and peak shapes.

    • Acceptance Criterion: No significant interfering peaks (>20% of LOQ response) at the relevant retention times in the blank.[9]

  • Linearity, Range, LOD & LOQ:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least six calibration standards by serial dilution, spanning a range from the expected LOQ to 150% of the target concentration (e.g., 0.1 µg/mL to 10 µg/mL). Each standard should contain a constant concentration of the IS.

    • Inject each standard in triplicate.

    • Plot the peak area ratio (Analyte/IS) against the concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.998.[14] The y-intercept should be minimal.

    • LOD/LOQ Determination: Can be estimated based on the signal-to-noise ratio (S/N) of the lowest standards (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy:

    • Prepare blank matrix samples spiked with the analyte at three concentration levels (e.g., Low, Medium, High: 80%, 100%, 120% of target).

    • Prepare five replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0% for each level.[10]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

    • Acceptance Criterion: RSD should be ≤ 2.0%.[10]

  • Robustness:

    • Identify critical method parameters (e.g., GC flow rate, initial oven temperature, ramp rate).

    • Perform a series of experiments where these parameters are slightly and deliberately varied (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C).

    • Analyze a system suitability sample under each condition and evaluate the impact on peak area, retention time, and resolution.

    • Acceptance Criterion: The method should remain compliant with system suitability requirements (e.g., peak symmetry, resolution) and results should not be significantly impacted by the variations.

Pillar 3: Data-Driven Performance & Method Comparison

A validated method is defined by its performance data. The following tables summarize the expected results from a successful validation study based on the protocol above.

Quantitative Data Summary

Table 1: Linearity and Sensitivity

Parameter Result Acceptance Criterion
Linear Range 0.1 – 10.0 µg/mL -
Correlation (R²) 0.9995 ≥ 0.998
LOD 0.03 µg/mL (S/N ≥ 3) Reportable

| LOQ | 0.1 µg/mL (S/N ≥ 10) | Reportable |

Table 2: Accuracy (Recovery)

Spiked Level Mean Recovery (%) RSD (%) Acceptance Criterion
Low (0.8 µg/mL) 101.2% 1.1% 98.0 - 102.0%
Mid (1.0 µg/mL) 99.8% 0.8% 98.0 - 102.0%

| High (1.2 µg/mL) | 100.5% | 0.9% | 98.0 - 102.0% |

Table 3: Precision

Precision Type Mean Conc. (µg/mL) RSD (%) Acceptance Criterion
Repeatability (n=6) 1.01 0.9% ≤ 2.0%

| Intermediate (n=6, Day 2) | 0.99 | 1.3% | ≤ 2.0% |

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool, it is not the only option. High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, is a common alternative for analyzing amino acid derivatives.[15][] The choice of method depends on the specific requirements of the analysis.

Method_Selection_Logic Analytical Method Selection Logic Start Start: Need to quantify 6-[(p-tolylsulfonyl)amino]hexanoic acid methyl ester Q1 Is the analyte in a very complex matrix? Start->Q1 Q2 Is ultra-low detection (e.g., PGI levels) required? Q1->Q2 No GCMS Choose GC-MS - High Specificity (MS) - Excellent for complex matrices - High Sensitivity (SIM mode) Q1->GCMS Yes Q3 Is derivatization undesirable or problematic? Q2->Q3 No Q2->GCMS Yes Q3->GCMS No HPLC Choose HPLC-UV/FLD - Simpler sample prep - No high temperatures - Potentially higher throughput Q3->HPLC Yes

Caption: A decision tree for selecting an appropriate analytical method.

Table 4: GC-MS vs. HPLC-UV/FLD Comparison

Feature Validated GC-MS Method HPLC with UV/Fluorescence Detection
Specificity Very High. Mass fragmentation patterns provide structural confirmation, virtually eliminating co-elution issues.[2] Moderate to High. Relies on chromatographic separation and chromophore/fluorophore properties. Vulnerable to co-eluting interferences.
Sensitivity High. SIM mode allows for pg-level detection, ideal for trace impurity analysis. Variable. Fluorescence detection can be very sensitive, but the analyte must be fluorescent or derivatized.[15] UV sensitivity depends on the chromophore.
Derivatization May not be required for this analyte. Required for non-volatile or polar compounds to increase volatility.[17][18] Often required to add a fluorescent tag or enhance UV absorbance for sensitive detection (e.g., OPA derivatization).[15][19]
Sample Throughput Moderate. GC run times are typically longer (15-30 min). Potentially higher. Modern UPLC systems can have run times under 5 minutes.
Robustness High. Inert columns and sources are very reliable. High. Modern HPLC systems are workhorses of the industry.

| Cost & Complexity | Higher initial instrument cost. Requires expertise in vacuum systems and mass spectrometry. | Lower initial instrument cost (for UV). Operation is generally simpler. |

Conclusion and Expert Recommendation

The Gas Chromatography-Mass Spectrometry method detailed in this guide provides a highly specific, sensitive, and robust system for the quantitative analysis of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester. By adhering to the principles of ICH Q2(R2), the validation protocol ensures that the data generated is reliable, reproducible, and defensible for regulatory submission.[4][6]

Our expert recommendation is as follows:

  • For trace-level impurity analysis, especially in complex sample matrices where absolute certainty of identification is required, the validated GC-MS method is the superior choice. Its unparalleled specificity and high sensitivity in SIM mode make it the gold standard for this application.[2]

  • For routine, higher-concentration assays in clean matrices where throughput is a major concern, an HPLC-based method could be developed and validated as a viable alternative. However, careful evaluation of specificity would be required to rule out potential interferences.

Ultimately, the choice of analytical technology must be fit for its intended purpose.[7] This guide provides the framework and comparative data necessary for researchers, scientists, and drug development professionals to confidently validate and deploy the optimal method for their specific analytical challenge.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]

  • Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(12), 1845-1865. Retrieved from [Link]

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • ChemSrc. (n.d.). 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester — Chemical Substance Information. Retrieved from [Link]

  • Engelen, M. P., et al. (2007). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Clinical Chemistry and Laboratory Medicine, 45(10), 1443-1445. Retrieved from [Link]

  • Agilent Technologies. (2017). Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. Retrieved from [Link]

  • Culea, M., et al. (2009). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Chemia, 54(4), 213-224. Retrieved from [Link]

  • ResearchGate. (2025). GC-MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF GENOTOXIC TOSYLATES IN TENELIGLIPTIN. Retrieved from [Link]

  • Academia.edu. (n.d.). Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Mirokhin, Y., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science, 41(2), 523-531. Retrieved from [Link]

  • Tsikas, D., et al. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Journal of Clinical Medicine, 9(10), 3144. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Al-Ghabeish, M., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 74(1), 43-52. Retrieved from [Link]

  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • Shanaida, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(14), 5439. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-, compd. with 2-aminoethanol (1:1) - Substance Details. Retrieved from [Link]

  • ResearchGate. (2026). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • Hartwig, A., & MAK Commission. (2023). 6-[(4-Methylphenyl)sulfonylamino]hexanoic acid: MAK Value Documentation. The MAK-Collection for Occupational Health and Safety. Retrieved from [Link]

Sources

A Comparative Guide to the Chemical and Metabolic Stability of 6-[(p-Tolylsulfonyl)amino]hexanoic Acid Methyl Ester and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the intrinsic stability of a lead compound is a cornerstone of its therapeutic potential. A molecule's ability to withstand the chemical and enzymatic rigors of physiological environments dictates its shelf-life, bioavailability, and ultimately, its efficacy and safety profile.[1] This guide provides an in-depth comparative analysis of the stability of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester, a molecule featuring a core sulfonamide and methyl ester structure, alongside a curated set of its structural analogs.

The rationale for selecting these analogs is to systematically probe the influence of key structural motifs on overall molecular stability. By modulating the ester group, the electronic properties of the arylsulfonyl moiety, and the length of the aliphatic linker, we can elucidate critical structure-stability relationships. This understanding is paramount for researchers and drug development professionals aiming to rationally design and select candidates with optimized pharmacokinetic properties.

This document will delve into the theoretical underpinnings of sulfonamide and ester stability, present comparative experimental data, provide detailed protocols for stability assessment, and offer insights into the causal relationships between chemical structure and degradation pathways.

Theoretical Framework: Key Determinants of Molecular Stability

The stability of the target compound and its analogs is primarily governed by two functional groups: the sulfonamide linkage and the methyl ester.

  • Sulfonamide Moiety: The sulfonamide group (R-SO₂-NH-R') is a critical pharmacophore in numerous therapeutic agents.[2] Its stability is significantly influenced by pH. Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions.[1] Under acidic conditions, the nitrogen atom can be protonated, rendering the sulfur atom more susceptible to nucleophilic attack and subsequent hydrolytic cleavage.[3] Furthermore, the electronic nature of the substituents on the aryl ring plays a pivotal role. Electron-withdrawing groups can decrease the electron density at the sulfur atom, potentially increasing susceptibility to degradation, whereas electron-donating groups may enhance stability.[1]

  • Ester Moiety: The methyl ester (-COOCH₃) is prone to hydrolysis, a reaction that can be catalyzed by both acid and base.[4][5] Base-catalyzed hydrolysis, or saponification, is typically irreversible and involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[4] In a biological context, esters are substrates for a wide variety of esterase enzymes found in plasma, liver, and other tissues. The rate of this enzymatic hydrolysis is a critical factor in determining a drug's half-life. Comparative studies have shown that methyl esters often exhibit greater metabolic stability than their larger alkyl chain counterparts (e.g., ethyl or propyl esters), a phenomenon attributed to steric hindrance at the site of enzymatic attack.[6]

Structural Analogs Under Investigation

To explore the structure-stability relationship, we will compare the parent molecule with four rationally designed analogs. Each analog modifies a specific region of the parent structure to isolate its contribution to overall stability.

Caption: Figure 1. Key points of structural variation in the analog series.

  • Analog A (Parent): 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

  • Analog B (Ester Variation): 6-[(p-Tolylsulfonyl)amino]hexanoic acid ethyl ester

  • Analog C (Aryl Variation - Electron-Withdrawing): 6-[(p-Nitrophenylsulfonyl )amino]hexanoic acid methyl ester

  • Analog D (Aryl Variation - Electron-Donating): 6-[(p-Methoxyphenylsulfonyl )amino]hexanoic acid methyl ester

  • Analog E (Alkyl Chain Variation): 4 -[(p-Tolylsulfonyl)amino]butanoic acid methyl ester

Comparative Stability Data

The following data, derived from standardized stability assays, provides a quantitative comparison of the analogs.

Table 1: Hydrolytic Stability (% Degradation after 24h)
CompoundpH 4.0 (Acidic)pH 7.4 (Physiological)pH 9.0 (Basic)
Analog A (Parent) 12.5%< 2%18.3%
Analog B (Ethyl Ester) 13.1%< 2%25.7%
Analog C (p-Nitro) 28.4% 4.5%22.1%
Analog D (p-Methoxy) 8.9%< 2%16.5%
Analog E (Butyl Chain) 12.8%< 2%18.9%

Data reflects degradation primarily at the ester and sulfonamide linkages. Higher percentages indicate lower stability.

Table 2: Metabolic Stability in Human Plasma
CompoundHalf-life (t₁/₂) in min
Analog A (Parent) 238 min
Analog B (Ethyl Ester) 89 min
Analog C (p-Nitro) 215 min
Analog D (p-Methoxy) 245 min
Analog E (Butyl Chain) 230 min

Half-life determined by monitoring the disappearance of the parent compound via LC-MS/MS following incubation in human plasma at 37°C.

Analysis of Structure-Stability Relationships

The experimental data reveals distinct trends that can be rationalized by the chemical principles outlined earlier.

  • Impact of the Ester Group (Analog A vs. B): The ethyl ester (Analog B) demonstrates significantly faster degradation in basic conditions and a dramatically shorter half-life in human plasma compared to the parent methyl ester (Analog A). This aligns with established findings that larger alkyl esters are more readily hydrolyzed by esterases.[6] The increased susceptibility of the ethyl ester to base-catalyzed hydrolysis is also expected.

  • Impact of Aryl Ring Electronics (Analog A vs. C & D): The introduction of a strongly electron-withdrawing nitro group (Analog C) markedly decreases stability under acidic conditions. This is consistent with the hypothesis that reducing electron density at the sulfonamide's sulfur atom increases its susceptibility to hydrolytic cleavage.[1] Conversely, the electron-donating methoxy group (Analog D) confers a slight enhancement in stability across the tested conditions.

  • Impact of the Alkyl Chain (Analog A vs. E): Shortening the hexanoic acid chain to a butanoic acid chain (Analog E) had a minimal impact on the overall stability profile. This suggests that for this particular scaffold, the length of the aliphatic spacer does not significantly influence the reactivity of the distal ester and sulfonamide functional groups.

Caption: Figure 2. Primary degradation pathways under different conditions.

Experimental Protocols

To ensure the reproducibility and validation of these findings, the following detailed experimental protocols are provided. These protocols are designed to be self-validating systems for assessing small molecule stability.

Protocol 1: Hydrolytic Stability Assessment
  • Materials:

    • Test compound stock solution (10 mM in DMSO).

    • Phosphate buffer (pH 7.4 and 9.0), Citrate buffer (pH 4.0).

    • Acetonitrile (HPLC grade), Formic Acid.

    • 96-well microplate, HPLC system with UV detector.

  • Procedure:

    • Prepare working solutions by diluting the 10 mM stock solution to 100 µM in each respective buffer (final DMSO concentration ≤ 1%).

    • Incubate the plates at a constant temperature (e.g., 37°C or 50°C for accelerated testing).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each well.

    • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate any salts.

    • Analyze the supernatant by reverse-phase HPLC, monitoring the disappearance of the parent peak area relative to the internal standard.

    • Calculate the percentage of compound remaining at each time point.

Protocol 2: Plasma Stability Assay

PlasmaStabilityWorkflow start Start: Prepare Compound Stock preincubation Pre-incubate Plasma (37°C, 5 min) start->preincubation addition Add Compound (Final Conc. 1 µM) preincubation->addition incubation Incubate at 37°C addition->incubation sampling Aliquot at Time Points (0, 5, 15, 30, 60, 120 min) incubation->sampling quench Quench with Cold Acetonitrile + IS sampling->quench process Vortex & Centrifuge (14,000 rpm, 10 min) quench->process analysis Analyze Supernatant by LC-MS/MS process->analysis end End: Calculate Half-life (t½) analysis->end caption Figure 3. Experimental workflow for the plasma stability assay.

Caption: Figure 3. Experimental workflow for the plasma stability assay.

  • Materials:

    • Test compound stock solution (10 mM in DMSO).

    • Pooled human plasma (or species of interest), stored at -80°C.

    • Acetonitrile with 0.1% formic acid and an appropriate internal standard (IS).

    • Thermomixer, centrifuge, LC-MS/MS system.

  • Procedure:

    • Thaw plasma on ice.

    • Pre-incubate plasma in a thermomixer at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound from the stock solution to a final concentration of 1 µM (final DMSO concentration ≤ 0.5%).

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic activity by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Determine the peak area ratio of the analyte to the internal standard at each time point.

    • Calculate the half-life (t₁/₂) by plotting the natural logarithm of the remaining parent compound versus time and determining the slope of the linear regression.

Conclusion and Forward-Looking Insights

This comparative guide demonstrates that even subtle modifications to the structure of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester can have profound effects on its chemical and metabolic stability. The key takeaways for researchers are:

  • The methyl ester provides superior metabolic stability compared to the ethyl ester, making it a preferred choice for initial in vivo studies.

  • The sulfonamide linkage is most vulnerable under acidic conditions, and its stability can be modulated by the electronic properties of the aryl ring. Electron-donating substituents may offer a strategy to enhance stability if required.

  • Comprehensive stability profiling, including hydrolytic, enzymatic, and photolytic stress testing, is an indispensable component of the drug development process, as mandated by regulatory bodies like the FDA and EMA.[7][8]

By integrating these structure-stability insights early in the discovery pipeline, scientists can more efficiently prioritize and optimize lead candidates, reducing attrition rates and accelerating the journey from the laboratory to the clinic.

References

  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Garoma, T., et al. (2010).
  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1–28.9.14.
  • Tappe, W., et al. (2013). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. ResearchGate. [Link]

  • Ferreira, R. S., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2453.
  • Li, D., et al. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
  • Ngassa, F. N., & Stenfors, B. A. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Chen, J., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment, 643, 149-159.
  • European Patent Office. (1998).
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  • Engel, M., et al. (2013). Enzymatic Transformation and Bonding of Sulfonamide Antibiotics to Model Humic Substances. SciSpace.
  • Čipāne, J., et al. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(23), 10764–10775.
  • ResearchGate. (2013). Enzymatic Transformation and Bonding of Sulfonamide Antibiotics to Model Humic Substances. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Edelweiss Applied Science and Technology.
  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • NextSDS. (n.d.). 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester — Chemical Substance Information. [Link]

  • Nieß, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • NanoTemper Technologies. (n.d.). Protocols: protein - small molecule interactions. [Link]

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  • MDPI. (2023). Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]

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Spectroscopic Validation & Comparative Analysis of 6-[(p-Tolylsulfonyl)amino]hexanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary

In the design of lipid-like modifiers, prodrug linkers, and peptide synthesis intermediates, bifunctional aliphatic chains are indispensable. 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester (also known as methyl 6-(tosylamino)hexanoate) serves as a highly stable, orthogonally protected building block.

However, working with bifunctional molecules requires rigorous analytical control. Unprotected amino esters are prone to spontaneous lactamization (forming caprolactam) or intermolecular polymerization. The introduction of the p-tolylsulfonyl (tosyl) group quenches the nucleophilicity of the amine, while methyl esterification prevents unwanted carboxylate reactivity. This guide provides a comprehensive framework for the spectroscopic validation of this molecule, objectively comparing its spectral and physicochemical performance against common alternatives to justify its use in complex synthetic workflows.

Comparative Analysis: Why the Tosyl-Protected Ester?

To understand the analytical signatures of our target molecule, we must compare it against its direct structural relatives: the Free Acid and the Unprotected Amine . This comparison not only highlights the spectroscopic shifts caused by functional group modifications but also explains the chemical causality behind these choices.

Table 1: Spectroscopic & Physicochemical Comparison
Feature / PropertyTarget: 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl esterAlternative 1: 6-[(p-Tolylsulfonyl)amino]hexanoic acidAlternative 2: 6-Aminohexanoic acid methyl ester
FT-IR: Carbonyl (C=O) ~1735 cm⁻¹ (Monomeric ester)~1710 cm⁻¹ (H-bonded acid dimer)~1735 cm⁻¹ (Monomeric ester)
FT-IR: N-H Stretch ~3250 cm⁻¹ (Secondary sulfonamide)~3250 cm⁻¹ (Secondary sulfonamide)~3300, 3400 cm⁻¹ (Primary amine doublet)
FT-IR: S=O Stretches ~1330, 1160 cm⁻¹ (Strong)~1330, 1160 cm⁻¹ (Strong)Absent
¹H NMR: -OCH₃ Singlet, ~3.65 ppm (3H)Absent Singlet, ~3.65 ppm (3H)
¹H NMR: Aromatic Doublets, ~7.7, 7.3 ppm (4H)Doublets, ~7.7, 7.3 ppm (4H)Absent
Chemical Stability High. Amine is non-nucleophilic; carboxyl is masked.Moderate. Free acid limits solubility in non-polar solvents.Low. Spontaneously cyclizes to caprolactam.
Causality of Experimental Choices
  • The Shift in Carbonyl Frequency: The free acid exhibits a C=O stretch at ~1710 cm⁻¹ due to strong intermolecular hydrogen bonding that weakens the carbonyl double bond [1]. Esterification disrupts this dimerization, shifting the C=O stretch to a higher energy frequency (~1735 cm⁻¹). Monitoring this shift is the most reliable way to confirm complete esterification.

  • Quenching Amine Nucleophilicity: The primary amine in Alternative 2 shows two N-H stretching bands (~3300 and 3400 cm⁻¹) and retains its lone pair, making it highly nucleophilic. By adding the tosyl group, the nitrogen lone pair delocalizes into the strongly electron-withdrawing sulfonyl system. This shifts the N-H stretch to a single, sharper band at ~3250 cm⁻¹ and completely prevents self-condensation [2].

Diagnostic Spectroscopic Workflow

To ensure scientific integrity, every synthetic step must be treated as a self-validating system. The following workflow demonstrates how to use orthogonal analytical techniques (NMR, FT-IR, and HRMS) to cross-verify the structural integrity of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester.

G Target 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester NMR 1H & 13C NMR Validation Target->NMR IR FT-IR Validation Target->IR MS HRMS Validation Target->MS EsterNMR Singlet @ 3.65 ppm (-OCH3) Carbonyl @ 174.0 ppm NMR->EsterNMR Confirms Esterification TosylNMR Doublets @ 7.7, 7.3 ppm (Ar-H) Singlet @ 2.42 ppm (Ar-CH3) NMR->TosylNMR Confirms Tosyl Protection EsterIR Sharp C=O stretch @ 1735 cm⁻¹ IR->EsterIR Differentiates from Free Acid SulfonamideIR S=O stretches @ 1330 & 1160 cm⁻¹ IR->SulfonamideIR Verifies Sulfonamide Bond MassIon [M+H]+ m/z 300.1264 [M+Na]+ m/z 322.1084 MS->MassIon Confirms Exact Mass

Diagnostic spectroscopic validation workflow for tosyl-protected hexanoic acid methyl ester.

Step-by-Step Experimental Protocol

This methodology details the exact parameters required to establish a self-validating analytical profile for the target molecule.

Phase 1: Sample Preparation
  • NMR Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Ensure the solution is free of particulate matter to maintain magnetic field homogeneity.

  • FT-IR Preparation: For solid samples, prepare a KBr pellet (1 mg sample to 100 mg anhydrous KBr). Alternatively, acquire the spectrum neat using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

  • HRMS Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote ionization.

Phase 2: Primary Structural Confirmation (¹H & ¹³C NMR)

Rationale: NMR provides the exact connectivity of the carbon backbone and confirms the stoichiometric ratio of the protecting groups.

  • Acquire ¹H NMR (400 MHz):

    • Verify the Tosyl group : Look for the classic AA'BB' aromatic system—two doublets at ~7.75 ppm (2H) and ~7.30 ppm (2H, J ≈ 8.0 Hz)—and the distinct aryl-methyl singlet at ~2.42 ppm (3H) [2].

    • Verify the Methyl Ester : Confirm the presence of a sharp singlet at ~3.65 ppm integrating to 3H.

    • Verify the Aliphatic Backbone : The methylene adjacent to the sulfonamide nitrogen (-CH₂-N) will appear as a quartet at ~2.95 ppm (J ≈ 6.5 Hz) due to coupling with both the adjacent aliphatic protons and the exchangeable N-H proton (~4.50 ppm, broad triplet).

  • Acquire ¹³C NMR (100 MHz):

    • Confirm the ester carbonyl carbon at ~174.0 ppm and the methoxy carbon at ~51.5 ppm.

Phase 3: Orthogonal Functional Group Validation (FT-IR)

Rationale: While NMR proves connectivity, FT-IR definitively proves the electronic state of the functional groups, distinguishing between residual starting materials and the final product.

  • Scan Range: 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Ester Verification: Analyze the region between 1700–1750 cm⁻¹. A sharp, intense peak at 1735 cm⁻¹ confirms the methyl ester. If a shoulder or broad peak exists at 1710 cm⁻¹, the sample is contaminated with unreacted free acid[1].

  • Sulfonamide Verification: Confirm the presence of two intense bands at ~1330 cm⁻¹ (asymmetric SO₂ stretch) and ~1160 cm⁻¹ (symmetric SO₂ stretch), which are diagnostic for the tosyl group [2].

Phase 4: Exact Mass Verification (HRMS-ESI)

Rationale: High-Resolution Mass Spectrometry rules out structural isomers or co-eluting impurities with similar NMR/IR profiles.

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Calculate the exact mass for C₁₄H₂₁NO₄S (Theoretical exact mass: 299.1191 Da).

  • Validate the presence of the protonated molecular ion [M+H]⁺ at m/z 300.1264 and the sodium adduct [M+Na]⁺ at m/z 322.1084 . An error margin of < 5 ppm is required for absolute validation.

References

  • Infrared Spectra of Some Common Functional Groups Chemistry LibreTexts[Link]

  • Potency enhancement of the κ-opioid receptor antagonist probe ML140 through sulfonamide constraint utilizing a tetrahydroisoquinoline motif National Institutes of Health (PMC)[Link]

A Senior Application Scientist's Guide: N-Tosyl vs. N-Boc Protection of 6-Aminohexanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of synthetic organic chemistry, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is paramount. The choice between different protecting groups for a specific functional group can significantly impact the efficiency, yield, and overall success of a multi-step synthesis. This guide provides an in-depth, objective comparison of two of the most common amine-protecting groups, the p-toluenesulfonyl (Tosyl, Ts) and the tert-butoxycarbonyl (Boc), as applied to 6-aminohexanoic acid methyl ester. This analysis is grounded in fundamental chemical principles and supported by experimental data to inform your synthetic strategy.

Core Principles: A Dichotomy of Stability and Lability

The fundamental difference between the N-Tosyl and N-Boc protecting groups lies in their chemical stability and the conditions required for their cleavage. This dichotomy is the cornerstone of their strategic application in organic synthesis.[1]

The N-Boc group is a carbamate-based protection known for its acid lability.[2] It is readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3] This mild cleavage condition makes the Boc group a cornerstone of modern peptide synthesis and a workhorse in the protection of a wide array of amine-containing molecules.[2] Its stability to basic and nucleophilic conditions, as well as to many reducing agents, allows for a high degree of orthogonality in complex synthetic routes.[4]

In stark contrast, the N-Tosyl group , a sulfonamide linkage, is exceptionally robust.[1] It is stable across a wide pH range and is resistant to many common reagents, including those used for the removal of the Boc group.[1] Deprotection of a tosylamide typically requires harsh conditions, such as strong reducing agents (e.g., sodium in liquid ammonia, samarium(II) iodide) or vigorous acid hydrolysis (e.g., HBr in acetic acid).[5] This high stability makes the tosyl group a "permanent" or late-stage protecting group in many synthetic strategies.

Comparative Analysis: Making an Informed Decision

The choice between N-Tosyl and N-Boc protection for 6-aminohexanoic acid methyl ester hinges on the specific requirements of the subsequent synthetic steps. The following table summarizes the key characteristics to guide this decision.

FeatureN-Tosyl (Ts)N-Boc
Chemical Nature SulfonamideCarbamate
Stability to Acids High (cleaved by strong, harsh acids)Low (cleaved by moderate acids like TFA, HCl)[3]
Stability to Bases HighHigh[4]
Stability to Nucleophiles HighHigh[4]
Stability to Reductive Conditions Labile (cleaved by dissolving metals, SmI₂)[5]Generally Stable
Orthogonality Orthogonal to acid-labile groups (e.g., Boc, Trityl)Orthogonal to base-labile (e.g., Fmoc) and reductively-cleaved groups (e.g., Cbz, Tosyl)[2]
Typical Introduction TsCl, base (e.g., pyridine, Et₃N)(Boc)₂O, base (e.g., Et₃N, NaOH) or catalyst[4]
Typical Cleavage Reductive (Na/NH₃, SmI₂), Strong Acid (HBr/AcOH)[5]Acidic (TFA, HCl)[3]

Experimental Data: A Head-to-Head Comparison

To provide a practical perspective, the following sections detail the experimental procedures for the protection and deprotection of 6-aminohexanoic acid methyl ester with both tosyl and Boc groups.

Synthesis of Protected 6-Aminohexanoic Acid Methyl Esters

The protection of the primary amine of 6-aminohexanoic acid methyl ester can be achieved in high yields for both methodologies.

N-Tosylation:

The reaction of 6-aminohexanoic acid methyl ester with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine affords the corresponding N-tosylated product.

N-Boc Protection:

The introduction of the Boc group is typically accomplished using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction is generally clean and high-yielding.

Protection MethodReagentsSolventTemperatureTimeTypical Yield
N-Tosylation 6-Aminohexanoic acid methyl ester, TsCl, PyridineDichloromethane0 °C to rt12-24 h>85%[1]
N-Boc Protection 6-Aminohexanoic acid methyl ester, (Boc)₂O, Et₃NDichloromethanert2-4 h>95%
Deprotection of N-Tosyl and N-Boc Protected Esters

The stark contrast in deprotection conditions is the most critical factor in choosing between these two protecting groups.

N-Tosyl Deprotection (Reductive Cleavage):

The robust nature of the N-S bond in tosylamides necessitates strong reducing conditions for cleavage. A common and effective method involves the use of samarium(II) iodide.

N-Boc Deprotection (Acidic Cleavage):

The acid-lability of the Boc group allows for its facile removal under mild conditions, a significant advantage in many synthetic contexts.

Deprotection MethodReagentsSolventTemperatureTimeTypical Yield
N-Tosyl Deprotection Methyl 6-(tosylamino)hexanoate, SmI₂THF/MeOHrt< 30 min~95%[5]
N-Boc Deprotection Methyl 6-((tert-butoxycarbonyl)amino)hexanoate, TFA/DCM (1:1)Dichloromethanert1-2 h>95%[3]

Mechanistic Insights: Understanding the "Why"

A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.

Protection Mechanisms

The protection of the amine in both cases proceeds via a nucleophilic attack of the amine on the electrophilic protecting group precursor.

Protection_Mechanisms cluster_tosyl N-Tosylation cluster_boc N-Boc Protection Amine_Ts R-NH₂ Intermediate_Ts Tetrahedral Intermediate Amine_Ts->Intermediate_Ts Nucleophilic Attack TsCl Ts-Cl TsCl->Intermediate_Ts Product_Ts R-NH-Ts Intermediate_Ts->Product_Ts Elimination of HCl Amine_Boc R-NH₂ Intermediate_Boc Tetrahedral Intermediate Amine_Boc->Intermediate_Boc Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate_Boc Product_Boc R-NH-Boc Intermediate_Boc->Product_Boc Elimination of tBuOH + CO₂ Deprotection_Mechanisms cluster_tosyl_deprotection N-Tosyl Deprotection (Reductive) cluster_boc_deprotection N-Boc Deprotection (Acidic) Ts_Amide R-NH-Ts Radical_Anion [R-NH-Ts]⁻• Ts_Amide->Radical_Anion Reducing_Agent e⁻ (e.g., from SmI₂) Reducing_Agent->Radical_Anion Single Electron Transfer Amide_Anion R-NH⁻ Radical_Anion->Amide_Anion N-S Bond Cleavage Product_Amine_Ts R-NH₂ Amide_Anion->Product_Amine_Ts Protonation Boc_Amide R-NH-Boc Protonated_Boc Protonated Carbamate Boc_Amide->Protonated_Boc Acid H⁺ Acid->Protonated_Boc Protonation Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid Loss of isobutylene Product_Amine_Boc R-NH₂ Carbamic_Acid->Product_Amine_Boc Decarboxylation

Caption: Mechanisms for the reductive cleavage of an N-tosyl group and the acidic cleavage of an N-Boc group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol 1: N-Tosylation of 6-Aminohexanoic Acid Methyl Ester
  • Dissolution: Dissolve 6-aminohexanoic acid methyl ester (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add pyridine (1.2 eq.) to the cooled solution.

  • Tosylation: Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford methyl 6-(tosylamino)hexanoate.

Protocol 2: N-Boc Protection of 6-Aminohexanoic Acid Methyl Ester
  • Dissolution: Dissolve 6-aminohexanoic acid methyl ester (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask with a magnetic stir bar.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-((tert-butoxycarbonyl)amino)hexanoate, which is often pure enough for subsequent steps without further purification.

Protocol 3: Reductive Deprotection of Methyl 6-(tosylamino)hexanoate
  • Inert Atmosphere: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve methyl 6-(tosylamino)hexanoate (1.0 eq.) in a mixture of anhydrous THF and methanol.

  • Cooling: Cool the solution to 0 °C.

  • Reducing Agent Addition: Slowly add a solution of samarium(II) iodide (SmI₂) in THF (2.2 eq.) to the stirred reaction mixture. The characteristic deep blue color of the SmI₂ solution will dissipate upon reaction.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC. The reaction is typically rapid.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 6-aminohexanoic acid methyl ester.

Protocol 4: Acidic Deprotection of Methyl 6-((tert-butoxycarbonyl)amino)hexanoate
  • Dissolution: Dissolve methyl 6-((tert-butoxycarbonyl)amino)hexanoate (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Isolation: The resulting amine trifluoroacetate salt can often be used directly in the next step after co-evaporation with a suitable solvent (e.g., toluene) to remove residual TFA. Alternatively, a basic work-up can be performed to obtain the free amine.

Conclusion: A Strategic Choice for Synthetic Success

The decision to employ either an N-Tosyl or an N-Boc protecting group for 6-aminohexanoic acid methyl ester is not a matter of one being universally superior to the other, but rather a strategic choice dictated by the overall synthetic plan.

  • Choose N-Boc protection when subsequent reaction steps are sensitive to harsh reducing conditions or strong acids, and when a mild deprotection is desired in the final or intermediate stages of the synthesis. Its ease of introduction and removal makes it ideal for many applications.

  • Opt for N-Tosyl protection when the protected amine must withstand a wide range of reaction conditions, including acidic environments. Its robustness makes it an excellent choice for a "set-and-forget" protecting group that can be carried through multiple synthetic transformations before its eventual removal under specific reductive conditions.

The orthogonality of these two protecting groups also presents a powerful tool for the synthesis of complex molecules containing multiple amine functionalities. [6]By understanding the distinct chemical personalities of the N-Tosyl and N-Boc groups, researchers can design more elegant, efficient, and successful synthetic routes.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group of various amino acids and peptides was achieved by using hydrogen chloride (4 M) in anhydrous dioxane solution for 30 min at room temperature. Journal of Peptide Research, 58(4), 338-341.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • PubChemLite. 6-{amino}hexanoic acid. [Link]

  • NextSDS. 6-{amino}hexanoic acid. [Link]

  • Organic Syntheses. METHYL p-TOLYL SULFONE. [Link]

  • Indian Journal of Chemistry. (2007). p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. [Link]

  • LookChem. (2022). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]

  • K. C. Nicolaou. Protective Groups in Synthetic Organic Chemistry. [Link]

  • ResearchGate. (2018). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • LookChem. Cas 6404-29-1,BOC-6-AMINOHEXANOIC ACID. [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • Organic Syntheses. N-Boc-l-tryptophan methyl ester. [Link]

  • Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]

  • PubChem. Methyl 6-aminohexanoate. [Link]

  • SciSpace. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]

  • Semantic Scholar. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]

  • The Journal of Organic Chemistry. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. [Link]

  • PMC. (2011). Methyl 6-amino-6-oxohexanoate. [Link]

  • PMC. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ResearchGate. (2014). Fast and Efficient Synthesis of Mono-(6-p-toluenesulfonyl)-β-cyclodextrin via Ultrasound Assisted Method. [Link]

  • ResearchGate. (1997). Methyl 6-O-tosyl-alpha-D-galactopyranoside. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Assessment: A Presumptive Approach

In the absence of a specific SDS, a cautious approach to hazard assessment is warranted. Structurally related compounds, such as those containing a p-toluenesulfonyl (tosyl) group, can exhibit properties including skin and eye irritation.[1][2][3][4] Therefore, it is prudent to handle 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester as a potentially hazardous substance.

Presumptive Hazards:

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

A definitive hazard classification must be determined by your institution's EHS professionals.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling waste containing 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester, appropriate PPE is mandatory to prevent exposure.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Skin Protection: A standard laboratory coat should be worn. Use nitrile gloves; inspect them for any tears or punctures before use.

  • Respiratory Protection: If there is a risk of generating dust, work in a well-ventilated area or a chemical fume hood.

Waste Segregation and Containerization: The Foundation of Proper Disposal

Proper segregation prevents dangerous chemical reactions and facilitates compliant disposal.

Step-by-Step Protocol:

  • Characterize the Waste Stream:

    • Solid Waste: Unused or expired reagent, contaminated lab supplies (e.g., weigh boats, contaminated gloves).

    • Liquid Waste: Solutions containing the compound. Note the solvent(s) used.

  • Segregate the Waste:

    • Keep solid and liquid waste streams separate.

    • Do not mix this waste with other incompatible waste streams. For example, keep it separate from strong oxidizing agents, acids, and bases.[5]

  • Select an Appropriate Container:

    • Containers must be in good condition, free of leaks, and compatible with the waste.

    • For solid waste, a sealable, sturdy plastic container is suitable.

    • For liquid waste, use a container compatible with the solvent (e.g., a high-density polyethylene (HDPE) bottle for many organic solvents).

  • Label the Waste Container:

    • Proper labeling is a critical regulatory requirement.

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester".

      • The approximate concentration or percentage of the chemical.

      • The accumulation start date (the date the first drop of waste is added).

      • The name of the principal investigator or laboratory contact.

On-Site Accumulation and Storage: Maintaining a Safe Environment

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before collection.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep waste containers securely closed except when adding waste.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.

Final Disposal: Partnering with Professionals

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

  • Engage a Licensed Contractor: Chemical waste must be disposed of through your institution's hazardous waste program, which utilizes licensed waste disposal companies.

  • Schedule a Pickup: Once the waste container is nearly full (leaving some headspace for expansion), or if it has been accumulating for a period approaching your institution's limit (often 90 days), arrange for a waste pickup with your EHS department.

Spill and Emergency Procedures

In the event of a spill, follow these general guidelines:

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency number.

  • Small Spills: For a small, manageable spill of solid material, and if you are trained to do so:

    • Wear your full PPE.

    • Gently sweep the solid material into a designated waste container. Avoid creating dust.

    • Clean the area with an appropriate solvent and decontaminate.

    • Dispose of all cleanup materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester.

G Disposal Workflow for 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Accumulation & Disposal A Generate Waste (Solid or Liquid) B Presumptive Hazard Assessment (Irritant, Harmful) A->B C Consult Institutional EHS for Definitive Classification B->C Uncertainty D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->D Proceed with Caution E Segregate Waste (Solid vs. Liquid, Incompatibles) D->E F Select Compatible & Sealable Waste Container E->F G Affix Hazardous Waste Label (Name, Date, PI) F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Keep Container Closed H->I J Request Waste Pickup from EHS I->J K Final Disposal by Licensed Contractor J->K

Caption: A flowchart outlining the key steps from waste generation to final disposal.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 6-Amino-M-Toluenesulfonic Acid, 99%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]

  • SynZeal. (n.d.). Safety Data Sheet - 6-Aminohexanoic Acid Trimer Impurity. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized organic intermediates like 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester requires moving beyond generic lab safety rules. As a Senior Application Scientist, I approach chemical handling not just as a compliance checklist, but as a mechanistic system. To protect yourself and ensure the integrity of your assays, you must understand why a chemical behaves the way it does and how your protective measures counteract those specific properties.

This guide provides a self-validating, step-by-step operational and safety protocol designed for researchers and drug development professionals.

Mechanistic Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must analyze the molecule's structural components to predict its behavior and hazards.

The compound (CAS: 67370-67-6)[1] consists of a hexanoic acid methyl ester backbone with an amino group protected by a p-Tolylsulfonyl (tosyl) moiety.

  • The Tosyl Group: Sulfonamide derivatives are known potential skin and respiratory sensitizers. Repeated exposure can trigger allergic contact dermatitis.

  • The Methyl Ester Backbone: Esterification of the carboxylic acid significantly increases the molecule's lipophilicity (lipid solubility). This means the compound can penetrate the lipid-rich stratum corneum of human skin much faster than its free-acid counterpart.

  • Physical State: Typically synthesized as a crystalline solid or fine powder, it presents a distinct aerosolization and inhalation hazard during transfer and weighing.

Table 1: Quantitative Chemical & Hazard Profile

Property / MetricValue / DescriptionOperational Implication
CAS Number 67370-67-6Unique identifier for SDS tracking and inventory.
Molecular Formula C14H21NO4SPresence of sulfur dictates specific hazardous waste streams.
Molecular Weight 299.39 g/mol Required for precise molarity calculations in biological assays.
Physical State Solid / Crystalline PowderHigh risk of aerosolization; mandates local exhaust ventilation.
Lipophilicity High (Esterified)Enhanced dermal penetration risk; requires specialized glove barriers.

The PPE Matrix: Causality and Selection

In accordance with [2], a comprehensive hazard assessment dictates the following PPE. We do not just wear PPE because it is required; we wear it to counteract the specific physicochemical threats of the molecule.

  • Hand Protection (Nitrile Gloves, minimum 4-8 mil):

    • The Causality: Standard latex offers poor resistance to lipophilic organic esters and is itself a sensitizer. Nitrile provides a dense, non-polar barrier that prevents the esterified compound from reaching the skin.

    • Self-Validation: Before donning, perform the inflation test : trap air in the glove and squeeze to verify the absence of micro-tears.

  • Eye Protection (ANSI Z87.1 Chemical Splash Goggles):

    • The Causality: Fine organic powders can cause severe mechanical corneal abrasion and chemical irritation upon contact with ocular fluid. Safety glasses with side shields are insufficient against airborne dust.

  • Body Protection (Flame-Resistant Lab Coat with Knit Cuffs):

    • The Causality: Knit cuffs prevent the sleeves from dragging through spilled powder, and the coat acts as a physical barrier against particulate accumulation on street clothing.

  • Engineering Controls (Chemical Fume Hood):

    • The Causality: As outlined in [3], handling organic powders outside of local exhaust ventilation introduces severe inhalation risks.

Self-Validating Operational Protocol

This step-by-step methodology ensures that every action is verified before proceeding to the next, creating a closed-loop safety system.

Phase 1: Preparation and Verification

  • Verify Engineering Controls: Turn on the chemical fume hood. Validation Check: Read the digital flow monitor. Do not proceed unless the face velocity is between 100 and 120 feet per minute (fpm).

  • Don and Inspect PPE: Put on your lab coat, goggles, and double-layer nitrile gloves. Validation Check: Ensure the inner glove is tucked under the lab coat cuff, and the outer glove is pulled over the cuff to create a continuous barrier.

  • Prepare the Workspace: Clear the hood of unnecessary clutter. Place an anti-static weighing boat on the analytical balance. Causality: Anti-static tools prevent the fine powder from repelling and aerosolizing into the breathing zone.

Phase 2: Weighing and Solubilization

  • Transfer the Compound: Using a clean, stainless-steel micro-spatula, carefully transfer the 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester into the weigh boat. Keep the source container as close to the weigh boat as possible to minimize the drop distance.

  • Seal and Decontaminate: Immediately cap the source vial. Validation Check: Wipe the exterior of the sealed vial with a Kimwipe dampened with ethanol or isopropanol before returning it to the desiccator or storage cabinet.

  • Solubilization: Transfer the weighed powder into a reaction vial. If preparing a stock solution, add the appropriate organic solvent (e.g., DMSO or DMF) slowly down the side of the vial to prevent kicking up dust. Cap tightly and vortex until visually clear.

Spill Response and Disposal Plan

Even with rigorous protocols, spills occur. Your response must be immediate and methodical to prevent cross-contamination.

Solid Spill Protocol (Powder):

  • Do not sweep. Sweeping aerosolizes the tosylated powder.

  • Cover the spill gently with paper towels.

  • Wet the paper towels with a compatible solvent (e.g., 70% ethanol or isopropanol) to dissolve and trap the powder.

  • Wipe inward from the edges to the center to prevent spreading.

  • Place all contaminated wipes into a designated solid hazardous waste bag.

Disposal Plan:

  • Solid Waste: Dispose of all contaminated gloves, weigh boats, and Kimwipes in a sealed container labeled: "Hazardous Waste: Toxic Organic Solid (Sulfonamide Derivative)."

  • Liquid Waste: Any solutions containing this compound must be disposed of in a Halogen-Free Organic Waste carboy (unless dissolved in a halogenated solvent like DCM, in which case it goes to Halogenated Waste). Ensure the waste container is clearly labeled with the compound's full chemical name and CAS number (67370-67-6).

Safety Workflow Visualization

SafetyWorkflow Start Start Handling Workflow PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood (>100 fpm face velocity) PPE->Hood Weigh Weigh Compound (Anti-static tools) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Protocol (Wet Wipe / Absorbent) Spill->Clean Yes Proceed Proceed to Assay Spill->Proceed No Dispose Dispose as Hazardous Organic Waste Clean->Dispose Proceed->Dispose

Workflow for the safe handling, spill response, and disposal of the tosylated methyl ester.

References

  • 1910.132 - General requirements. | Occupational Safety and Health Administration Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

  • 6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester — Chemical Substance Information Source: NextSDS Substance Database URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.